20-Dehydroeupatoriopicrin semiacetal
説明
特性
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLGGJNZWWQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] Isolated from plants of the genus Eupatorium, this complex molecule has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, and outlines experimental protocols for its isolation and biological evaluation. Furthermore, it explores the potential signaling pathways modulated by this class of compounds.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are derived from experimental observations, others are predicted values and should be considered as such.
| Property | Value |
| Chemical Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.4 g/mol [1] |
| CAS Number | 94234-24-9[1] |
| Appearance | Oil or solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Predicted water solubility: 0.16 g/L. |
| Predicted Boiling Point | 566.9 ± 50.0 °C |
| Predicted Density | 1.3 ± 0.1 g/cm³ |
| Predicted Flash Point | 200.9 ± 23.6 °C |
| Predicted logP | 1.41 - 2.92 |
Experimental Protocols
Detailed methodologies for the isolation and biological assessment of sesquiterpene lactones like this compound are crucial for reproducible research. The following sections provide generalized protocols that can be adapted for this specific compound.
Isolation of Sesquiterpene Lactones from Eupatorium species
A general workflow for the isolation of sesquiterpene lactones from plant material is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.
Caption: General workflow for the isolation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the in vitro anti-inflammatory assay (Griess Assay).
Potential Signaling Pathways
Sesquiterpene lactones are known to exert their biological effects by modulating various cellular signaling pathways. Their electrophilic nature, often due to an α,β-unsaturated carbonyl group, allows them to react with nucleophilic residues in proteins, thereby altering their function. Two key pathways that are frequently implicated in the action of sesquiterpene lactones are the NF-κB and STAT3 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Many sesquiterpene lactones have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Potential modulation of the STAT3 signaling pathway.
Conclusion
This compound represents a promising natural product with potential for further investigation in drug discovery and development. This technical guide has provided a foundational understanding of its basic properties and has outlined key experimental approaches for its study. The exploration of its effects on critical cellular signaling pathways, such as NF-κB and STAT3, will be instrumental in elucidating its mechanism of action and advancing its potential therapeutic applications. Further research is warranted to fully characterize this compound and unlock its full pharmacological potential.
References
An In-depth Technical Guide on 20-Dehydroeupatoriopicrin semiacetal and Related Sesquiterpene Lactones from Eupatorium
Disclaimer: Direct experimental data for 20-Dehydroeupatoriopicrin semiacetal (CAS 94234-24-9) is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known properties and biological activities of structurally related sesquiterpene lactones isolated from the Eupatorium genus. The information presented herein is intended for research, scientific, and drug development professionals.
Introduction
This compound is a natural product classified as a sesquiterpene lactone.[1][2] It is sourced from plants belonging to the Eupatorium genus, a rich source of diverse bioactive compounds.[1] Sesquiterpene lactones from Eupatorium species are well-documented for their significant biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[3] The mode of action for many sesquiterpene lactones is attributed to their ability to form covalent bonds with biological nucleophiles, such as thiol groups in proteins, which can modulate various biochemical pathways.[1][2]
Physicochemical Properties
While specific experimental data for this compound is limited, the following information has been compiled from available sources.
| Property | Value | Source |
| CAS Number | 94234-24-9 | [1][2][4] |
| Molecular Formula | C20H24O6 | [1][2][4] |
| Molecular Weight | 360.40 g/mol | [1][2][5] |
| Class | Sesquiterpene Lactone | [1] |
| Natural Source | Eupatorium genus | [1] |
Biological Activities of Related Sesquiterpene Lactones from Eupatorium
Extensive research has been conducted on various sesquiterpene lactones isolated from Eupatorium species, demonstrating their potential as therapeutic agents. The primary activities observed are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones from Eupatorium are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a central mediator of the inflammatory response.[9] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[10][11] For instance, eupatoriopicrin, a major sesquiterpene lactone from Eupatorium cannabinum, has been shown to inhibit the release of IL-8 and TNF-α from human neutrophils with an IC50 value of less than 1µM.[3]
Cytotoxic Activity
Numerous sesquiterpene lactones from Eupatorium have demonstrated potent cytotoxicity against various cancer cell lines. This activity is often linked to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and interact with cellular macromolecules. The table below summarizes the cytotoxic activities of several sesquiterpene lactones isolated from different Eupatorium species.
| Compound | Plant Source | Cell Line(s) | IC50 (µM) | Reference |
| Eupalinolides C-E | Eupatorium lindleyanum | A-549, BGC-823, SMMC-7721, HL-60 | Potent cytotoxicity (specific values not provided) | [12] |
| Eucannabinolide | Eupatorium cannabinum | Trypanosoma brucei rhodesiense | 1.1 ± 0.1 | [13] |
| L6 (rat skeletal myoblasts) | 7.8 ± 0.8 | [13] | ||
| Spiciformin | Artemisia spiciformis | U-937 (human leukemia) | 5.0 ± 0.8 | [14] |
| HL-60 (human leukemia) | 4.7 ± 1.3 | [14] | ||
| SK-MEL-1 (human melanoma) | 22.5 ± 4.1 | [14] | ||
| Spiciformin acetate | Artemisia spiciformis | U-937 (human leukemia) | 1.2 ± 0.5 | [14] |
| HL-60 (human leukemia) | 3.8 ± 1.5 | [14] | ||
| SK-MEL-1 (human melanoma) | 11.5 ± 4.0 | [14] | ||
| Parthenolide | Commercially available | C2C12 (mouse skeletal myoblast) | 5.6 ± 1.2 (24h) | [15] |
| Ivalin | Geigeria aspera | C2C12 (mouse skeletal myoblast) | 2.7 - 3.3 | [15] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following sections describe generalized methodologies for the isolation and biological evaluation of sesquiterpene lactones from Eupatorium species, based on published literature.
Isolation of Sesquiterpene Lactones from Eupatorium
The isolation of sesquiterpene lactones from plant material typically involves extraction followed by chromatographic separation.
4.1.1. Extraction Workflow
4.1.2. Chromatographic Fractionation and Purification
The crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds.
A detailed example of a more advanced separation technique is High-Speed Counter-Current Chromatography (HSCCC). For the separation of three sesquiterpenoid lactones from Eupatorium lindleyanum DC., a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) was successfully employed.[16][17][18]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., a sesquiterpene lactone) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol describes the measurement of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[10][19]
-
Cell Culture: Culture RAW 264.7 cells in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[20] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[20][21] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9]
Sesquiterpene lactones can interfere with this pathway at various points. Some have been shown to directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[6][8] Others may inhibit the IKK complex, thereby preventing the degradation of IκBα.[7][21]
Conclusion
While specific research on this compound is limited, the broader class of sesquiterpene lactones from the Eupatorium genus represents a promising source of bioactive compounds with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug development. Their ability to modulate key signaling pathways, such as the NF-κB pathway, makes them compelling candidates for further investigation. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Thieme E-Journals - Planta Medica International Open / Abstract [thieme-connect.de]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Terpenoids | 94234-24-9 | Invivochem [invivochem.com]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. academic.oup.com [academic.oup.com]
Unveiling 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide on its Discovery and Origins
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the sesquiterpene lactone, 20-Dehydroeupatoriopicrin semiacetal. Addressed to researchers, scientists, and drug development professionals, this document details the isolation and structural elucidation of this natural product, alongside available data on its biological activities.
Introduction
This compound is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. As a derivative of the more widely studied eupatoriopicrin, this compound has garnered interest within the scientific community for its potential pharmacological applications. This guide serves to consolidate the current knowledge on its discovery and natural sources.
Discovery and Origin
This compound is a naturally occurring compound first identified in plants of the Eupatorium genus, a member of the Asteraceae family. Specifically, its presence has been documented in Eupatorium cannabinum L., a plant with a history of use in traditional medicine. The initial isolation and characterization of this compound were the result of meticulous phytochemical investigations of this plant species. A significant report detailing its isolation is a 2023 study by Hu et al., published in the journal Molecules.[1]
Table 1: General Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| Chemical Class | Sesquiterpene Lactone (Germacranolide derivative) |
| Molecular Formula | C20H24O6 |
| CAS Number | 94234-24-9 |
| Natural Source | Eupatorium cannabinum L. and other Eupatorium species |
Experimental Protocols
The isolation and structural elucidation of this compound involve standard phytochemistry techniques. While the seminal discovery paper by Hu et al. (2023) provides specific details, a general workflow is outlined below.
Isolation and Purification Workflow
The process begins with the collection and preparation of the plant material, followed by extraction and chromatographic separation to isolate the pure compound.
Caption: Figure 1. General Workflow for Isolation
Methodology:
-
Plant Material Preparation: Aerial parts of Eupatorium cannabinum are collected, dried, and powdered.
-
Extraction: The powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques, typically starting with column chromatography over silica (B1680970) gel.
-
Final Purification: Further purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C20H24O6.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule. The semiacetal functionality is characterized by specific chemical shifts in the NMR spectra.
Biological Activity
While research on this compound is not as extensive as for its parent compound, eupatoriopicrin, sesquiterpene lactones from Eupatorium species are well-documented for their anti-inflammatory and cytotoxic properties. The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules.
Table 2: Reported Biological Activities of Related Sesquiterpene Lactones from Eupatorium
| Compound | Biological Activity | Cell Lines/Model | IC50/Effective Concentration |
| Eupatoriopicrin | Cytotoxic | Various cancer cell lines | Varies by cell line |
| Eupatoriopicrin | Anti-inflammatory | LPS-stimulated neutrophils | Potent inhibition of pro-inflammatory cytokines |
Note: This table represents data for related compounds to provide context. Specific quantitative data for this compound is still emerging.
Potential Signaling Pathways
The proposed mechanism of action for many sesquiterpene lactones involves the modulation of inflammatory signaling pathways. A key target is the transcription factor NF-κB, a master regulator of the inflammatory response.
Caption: Figure 2. Proposed Anti-inflammatory Signaling Pathway
By inhibiting key components of the NF-κB pathway, such as IκB kinase (IKK), sesquiterpene lactones can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Further research is required to confirm the specific molecular targets of this compound.
Conclusion
This compound represents an intriguing natural product from the Eupatorium genus with potential for further pharmacological investigation. This technical guide has summarized its discovery, origin, and the experimental methodologies employed for its characterization. As research continues, a more detailed understanding of its biological activities and mechanism of action will undoubtedly emerge, paving the way for potential therapeutic applications.
References
20-Dehydroeupatoriopicrin Semiacetal: A Review of an Understudied Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a naturally occurring sesquiterpene lactone isolated from Eupatorium cannabinum, a plant with a history in traditional medicine.[1][2] As a member of the sesquiterpene lactone class, it holds potential for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, which are characteristic of this group of compounds.[1][3] However, a comprehensive review of the existing scientific literature reveals a significant gap in dedicated research on this specific molecule. While its chemical identity is established, with a molecular formula of C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol , detailed in vitro and in vivo studies, quantitative biological data, and elucidated mechanisms of action are currently not available in the public domain.[4][5]
This technical guide aims to provide a thorough overview of the available information on this compound, drawing from data on its source plant, related compounds, and the general characteristics of sesquiterpene lactones. The current lack of specific data underscores a potential area for future research and discovery.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄O₆ | [4] |
| Molecular Weight | 360.4 g/mol | [5] |
| CAS Number | 94234-24-9 | [4] |
| Class | Sesquiterpene Lactone | [5] |
| Source | Eupatorium cannabinum L. | [1][6] |
Biological Activity and Therapeutic Potential: A Landscape of Related Compounds
Due to the absence of specific studies on this compound, this section will focus on the known biological activities of sesquiterpene lactones from Eupatorium cannabinum, with a particular focus on the major constituent, eupatoriopicrin. This information provides a foundational hypothesis for the potential activities of this compound.
Cytotoxicity
The most studied activity of sesquiterpene lactones from E. cannabinum is their cytotoxicity against various cancer cell lines. Eupatoriopicrin, a closely related germacranolide, has demonstrated significant cytotoxic effects.
Table 1: In Vitro Cytotoxicity of Eupatoriopicrin
| Cell Line | Activity | Concentration | Reference |
| Leukemia and CNS tumor cells (V 251) | Significant cytotoxicity | 1.0–5.2 µM | [2] |
| Murine tumor cell lines (EAT, P388, FIO 26, L5178Y(s)) | Cytotoxic | Not specified | [7] |
| Human tumor cell line (HeLa) | Cytotoxic | Not specified | [7] |
The proposed mechanism for the cytotoxic activity of sesquiterpene lactones involves the alkylation of biological macromolecules through their α-methylene-γ-lactone group, which can react with nucleophiles such as sulfhydryl groups in proteins and enzymes, leading to cellular dysfunction and apoptosis.[5]
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] While no specific data exists for this compound, it is plausible that it shares this mechanism of action.
Experimental Protocols: General Methodologies for Sesquiterpene Lactone Research
The following are generalized experimental protocols that are commonly employed in the study of sesquiterpene lactones and could be adapted for the investigation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human or murine cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment and Stimulation: After transfection, cells are pre-treated with different concentrations of the test compound for a defined period before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated, untreated cells.
Visualizing Potential Mechanisms
While specific signaling pathways for this compound have not been elucidated, a general mechanism for the anti-inflammatory action of sesquiterpene lactones via NF-κB inhibition can be visualized.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product. Its chemical classification as a sesquiterpene lactone and its origin from Eupatorium cannabinum suggest a range of potential biological activities that are of significant interest to the fields of pharmacology and drug development. The cytotoxic and anti-inflammatory properties observed in the closely related compound, eupatoriopicrin, provide a strong rationale for further investigation into this compound.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.
-
In Vitro Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities using a panel of standardized assays.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Assessment of its efficacy and safety in relevant animal models of disease.
The exploration of understudied natural products like this compound is crucial for the discovery of novel therapeutic agents. This review highlights the current void in our knowledge and serves as a call to the scientific community to unlock the potential of this intriguing molecule.
References
- 1. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Allergenic sesquiterpene lactones from Eupatorium cannabinum L. and Kaunia rufescens (Lund ex de Candolle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]
20-Dehydroeupatoriopicrin Semiacetal: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for a wide array of biological activities. While direct experimental data on this compound is limited, its mechanism of action can be largely inferred from its parent compound, eupatoriopicrin (B210294), and other structurally related sesquiterpene lactones. This technical guide synthesizes the available evidence to present a comprehensive overview of the putative core mechanisms of action, focusing on its anti-inflammatory, cytotoxic, and anti-parasitic properties. The primary mode of action is believed to be covalent bond formation with biological nucleophiles, such as thiol groups in proteins, leading to the disruption of cellular processes.[1] This interaction underlies its ability to modulate key signaling pathways, including NF-κB and apoptotic cascades. This document provides a detailed examination of these pathways, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.
Core Mechanism of Action: Covalent Modification of Proteins
The hallmark of sesquiterpene lactones, including likely this compound, is the presence of an α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups present in biological macromolecules, most notably the thiol groups of cysteine residues in proteins.[1] This irreversible interaction can alter the conformation and function of target proteins, thereby disrupting cellular signaling pathways. This reactivity is a key determinant of its biological effects.[2]
Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
A significant body of evidence points to the potent anti-inflammatory effects of sesquiterpene lactones, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
The proposed mechanism involves the alkylation of key proteins in the NF-κB cascade. Specifically, sesquiterpene lactones can directly inhibit the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself.[5][6][7] By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα are prevented. This leaves NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] Alternatively, direct alkylation of the p65 subunit can interfere with its ability to bind to DNA.[9]
The downstream effects of NF-κB inhibition include the reduced production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-8).[5][7][10]
Diagram: Proposed Inhibition of the NF-κB Pathway
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Cytotoxic Activity: Induction of Apoptosis via the Mitochondrial Pathway
Eupatoriopicrin and related compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic (mitochondrial) pathway.[10][12][13]
The process is initiated by the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[14][15] Sesquiterpene lactones can induce mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[13]
Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates effector caspases like caspase-3.[16] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death, such as DNA fragmentation and membrane blebbing.[10][12]
Diagram: Induction of the Mitochondrial Apoptosis Pathway
Caption: Proposed mechanism of apoptosis induction via the mitochondrial pathway.
Anti-parasitic Activity
Studies on eupatoriopicrin have revealed potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[17][18] The mechanism of action in this context also appears to involve the disruption of mitochondrial function and redox balance within the parasite.[19] Specifically, eupatoriopicrin has been shown to impair mitochondrial membrane potential and the activity of enzymes in the respiratory chain, such as succinate (B1194679) dehydrogenase.[18][19] This leads to an increase in oxidative stress and ultimately, parasite death.
Quantitative Data Summary
The following tables summarize the available quantitative data for eupatoriopicrin, which can serve as a proxy for the potential activity of this compound.
Table 1: Cytotoxic Activity of Eupatoriopicrin
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| NTERA-2 (Cancer Stem Cell) | MTT | Not specified, but potent | [10] |
| HepG2 (Hepatocellular Carcinoma) | MTT | Potent inhibition | [10] |
| MCF-7 (Breast Cancer) | MTT | Potent inhibition | [10] |
Table 2: Anti-trypanosomal Activity of Eupatoriopicrin
| Trypanosoma cruzi Stage | Assay | IC50 (µg/mL) | Reference |
| Bloodstream Trypomastigotes | Direct Counting | 7.2 ± 0.3 | [17] |
| Amastigotes | - | 2.3 ± 0.5 | [18] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]
Protocol:
-
Cell Seeding: Seed cells (e.g., 1.5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[22]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours).[22] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Remove the treatment media and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[21][22]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in water) to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[21]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) and treat with the test compound for the desired time (e.g., 48 hours).[22]
-
Cell Harvesting: Collect both adherent and suspended cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
NF-κB Activity Assessment (Reporter Gene Assay)
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Analysis: A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[5][6]
Conclusion and Future Directions
The mechanism of action of this compound, inferred from its chemical class and studies on related compounds, is multifaceted, impacting fundamental cellular processes such as inflammation and apoptosis. Its ability to covalently modify proteins, particularly through the alkylation of cysteine residues, is central to its bioactivity. The inhibition of the NF-κB pathway provides a strong rationale for its anti-inflammatory properties, while the induction of the mitochondrial apoptotic pathway explains its cytotoxic effects.
For drug development professionals, this compound and other sesquiterpene lactones represent a promising scaffold for the development of novel therapeutics. However, further research is imperative. Future studies should focus on:
-
Direct Mechanistic Studies: Elucidating the specific protein targets of this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile in animal models of inflammatory diseases and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity while minimizing off-target effects.
This in-depth guide provides a solid foundation for these future investigations, highlighting the core mechanisms that likely govern the biological activity of this promising natural product.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Positive and negative regulation of apoptotic pathways by cytotoxic agents in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Trypanocidal Activity of Four Sesquiterpene Lactones Isolated from Asteraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. journals.uran.ua [journals.uran.ua]
- 22. mdpi.com [mdpi.com]
20-Dehydroeupatoriopicrin semiacetal molecular weight
An In-depth Technical Guide to 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological activities of this compound, a sesquiterpene lactone of interest for its potential therapeutic applications.
Core Data Presentation
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 360.40 g/mol | [1][2][3] |
| Chemical Formula | C₂₀H₂₄O₆ | [1][2][3] |
Experimental Protocols
Isolation and Purification of Sesquiterpenoid Lactones from Eupatorium Species
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general and effective method for the preparative isolation and purification of structurally similar sesquiterpenoid lactones from Eupatorium lindleyanum DC. has been established using High-Speed Counter-Current Chromatography (HSCCC). This methodology can be adapted for the targeted isolation of this compound.
1. Plant Material and Extraction:
-
Dried and powdered aerial parts of the Eupatorium species are extracted with a suitable solvent, such as 95% ethanol, at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.
2. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Two-Phase Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. For sesquiterpenoid lactones, a system such as n-hexane-ethyl acetate-methanol-water is often effective. The optimal ratio is determined through preliminary experiments to achieve a suitable partition coefficient (K) for the target compounds.
-
HSCCC Operation:
-
The multiplayer coil column is first entirely filled with the upper phase (stationary phase).
-
The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the lower phase (mobile phase) is pumped into the column in the head-to-tail direction.
-
After hydrodynamic equilibrium is established, the sample solution (crude extract or a fraction thereof dissolved in the solvent mixture) is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Fractions are collected based on the elution profile.
-
3. Purification and Identification:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to assess their purity.
-
Fractions containing the compound of interest with high purity are pooled and concentrated.
-
The structure of the isolated compound is then elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related and structurally similar parent compound, eupatoriopicrin (B210294), provides significant insights into its potential biological activities and mechanisms of action.
Anti-inflammatory Activity
Eupatoriopicrin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils. This inhibitory action is mediated through the suppression of the p38 and ERK 1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Cytotoxic and Pro-Apoptotic Activity
Eupatoriopicrin has been shown to exhibit significant cytotoxic activity against various cancer cell lines. This cytotoxicity is primarily mediated through the induction of apoptosis. Experimental evidence from studies on cancer stem cells demonstrates that eupatoriopicrin treatment leads to characteristic apoptotic morphological changes, including nuclear condensation and fragmentation. This is further confirmed by an increase in the population of apoptotic cells observed through flow cytometry and an elevation in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation procedures, and putative mechanisms of action of this promising bioactive molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae family, and the genus Eupatorium is a particularly rich source of these compounds.[1][2][3] These plants have a long history of use in traditional medicine across various cultures for treating a range of ailments, including inflammatory conditions, infections, and fevers.[1][4] Modern phytochemical investigations have identified numerous bioactive constituents within this genus, with sesquiterpene lactones like eupatoriopicrin (B210294) and its derivatives being of significant interest due to their cytotoxic and anti-inflammatory properties.[4][5][6]
Natural Source and Quantitative Data
| Compound | Plant Source | Part of Plant | Concentration (% of dry weight) | Reference |
| Eupatoriopicrin | Eupatorium cannabinum | Aerial parts | up to 0.4% | [7] |
Experimental Protocols
The isolation of this compound from its natural source typically involves a multi-step process of extraction and chromatographic purification. The following is a representative protocol adapted from methodologies used for the isolation of sesquiterpene lactones from Eupatorium species.
1. Extraction:
-
Plant Material: Dried and powdered aerial parts of the Eupatorium species are used.
-
Solvent: Methanol (B129727) is a commonly used solvent for the initial extraction.
-
Procedure: The plant material is macerated with methanol at room temperature for a period of 48-72 hours, a process that is typically repeated three times to ensure exhaustive extraction. The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
2. Fractionation:
-
The concentrated crude extract is then subjected to a preliminary fractionation to separate compounds based on their polarity. This can be achieved by suspending the extract in water and partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Sesquiterpene lactones are often enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the biological activities of the closely related germacranolide sesquiterpene lactone, eupatoriopicrin, have been investigated. These studies provide valuable insights into the potential mechanisms of action.
The primary biological activities attributed to eupatoriopicrin and related compounds are their cytotoxic and anti-inflammatory effects.[4][5][6]
Cytotoxicity and Apoptosis Induction:
Eupatoriopicrin has demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanism for this cytotoxicity is the induction of apoptosis. This process is believed to be initiated by the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling events leading to programmed cell death.
Figure 1. Proposed cytotoxic signaling pathway of eupatoriopicrin.
Anti-inflammatory Activity:
The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to inhibit the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α,β-unsaturated carbonyl group present in the lactone ring of these compounds is thought to react with the sulfhydryl groups of key signaling proteins, including IKK (IκB kinase), thereby preventing the activation of NF-κB.
Figure 2. Proposed anti-inflammatory mechanism via NF-κB inhibition.
Conclusion
This compound, a sesquiterpene lactone found in Eupatorium species, represents a promising scaffold for the development of new therapeutic agents. While further research is required to fully elucidate its pharmacological profile and specific molecular targets, the existing knowledge on related compounds, such as eupatoriopicrin, suggests potent cytotoxic and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this intriguing natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 20-Dehydroeupatoriopicrin Semiacetal Remains Elusive in Publicly Accessible Records
A comprehensive search for detailed spectroscopic data (NMR, MS) and experimental protocols for the natural compound 20-Dehydroeupatoriopicrin semiacetal has proven unsuccessful in publicly available scientific literature and databases. Despite extensive investigation, the original research article detailing the isolation and structural elucidation of this compound, which would contain the requisite ¹H NMR, ¹³C NMR, and mass spectrometry data, could not be located.
This compound, with the Chemical Abstracts Service (CAS) number 94234-24-9 and molecular formula C₂₀H₂₄O₆ , is listed by several chemical vendors. These sources confirm its molecular weight of approximately 360.4 g/mol . However, the raw spectroscopic data and the specific experimental conditions under which this data was acquired are proprietary and not disclosed in the public domain.
Without access to the primary research publication, the core requirements of this technical guide—namely the presentation of quantitative data in structured tables, detailed experimental protocols, and the creation of a workflow diagram for its analysis—cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking this specific information are advised to consult specialized chemical analytics services or consider purchasing the compound from a vendor that provides a complete Certificate of Analysis with the corresponding spectroscopic data.
Below is a generalized workflow for the spectroscopic analysis of a natural product like this compound, which illustrates the typical process that would be followed.
Caption: Generalized workflow for the isolation and spectroscopic analysis of a natural product.
Biosynthesis of 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatoriopicrin (B210294) and its derivatives, sesquiterpene lactones found in various Eupatorium species, have garnered significant interest for their diverse biological activities. Understanding the biosynthesis of these complex natural products is paramount for their potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to 20-dehydroeupatoriopicrin semiacetal. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence from related sesquiterpenoid lactone biosynthesis to propose a putative pathway. It includes detailed experimental protocols for the characterization of the key enzymes involved and presents quantitative data on the distribution of related compounds.
Introduction
Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a C15 skeleton and a lactone ring.[1][2] They are particularly abundant in the Asteraceae family, to which the genus Eupatorium belongs.[3] Eupatoriopicrin is a major germacranolide-type STL found in Eupatorium cannabinum.[4][5] The focus of this guide, this compound, is a derivative of eupatoriopicrin. The biosynthesis of STLs generally proceeds from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to form the C15 intermediate farnesyl pyrophosphate (FPP).[2] A series of cyclization and oxidation reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases, then lead to the vast diversity of STL structures.[1][2]
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway to this compound is proposed to proceed through several key stages, starting from the central precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). The initial steps leading to the formation of the germacranolide scaffold are well-established for many STLs. The later, more specific steps for eupatoriopicrin and its derivatives are inferred from studies on analogous pathways in related plant species.
Formation of the Germacranolide Skeleton
The biosynthesis begins in the cytosol and plastids with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, respectively, which produce the universal C5 building blocks, IPP and DMAPP.
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Germacrene A Synthesis: FPP is cyclized by the enzyme germacrene A synthase (GAS) to form the primary sesquiterpene olefin, germacrene A.[1]
-
Oxidation to Germacrene A Acid: The methyl group on the isopropenyl side chain of germacrene A is oxidized in a three-step process catalyzed by a cytochrome P450 monooxygenase, germacrene A oxidase (GAO) , to yield germacrene A acid.[1]
-
Formation of Costunolide (B1669451): The formation of the characteristic γ-lactone ring is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme. This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration and cyclization to form costunolide.[2] Costunolide is a key intermediate in the biosynthesis of many germacranolide-type STLs.[2][3][6]
Putative Pathway from Costunolide to Eupatoriopicrin
The conversion of costunolide to eupatoriopicrin involves a hydroxylation and an esterification step.
-
C8-Hydroxylation: Based on the biosynthesis of the structurally related eupatolide, a cytochrome P450 enzyme from the CYP71BL family is proposed to catalyze the stereospecific hydroxylation of the costunolide backbone at the C8 position to yield 8β-hydroxycostunolide.[1]
-
Esterification with Methacryloyl-CoA: The hydroxyl group at C8 is then likely esterified with a methacryloyl group. This reaction is presumably catalyzed by an acyltransferase . The activated form of methacrylic acid, methacryloyl-CoA , would serve as the acyl donor. The biosynthesis of methacrylic acid in plants is not well-characterized but may proceed through pathways analogous to those found in microorganisms.
Hypothetical Formation of this compound
The final step, the formation of the this compound, is the most speculative part of the pathway. It involves the conversion of the methacryloyl ester side chain.
-
Hypothesis 1: Enzymatic Oxidation and Rearrangement. A dehydrogenase or an oxidase could catalyze the desaturation of the C2'-C3' bond of the methacryloyl side chain, followed by an enzyme-mediated or spontaneous intramolecular cyclization of a transient hydroxy-intermediate with the C1' carbonyl to form the semiacetal.
-
Hypothesis 2: Spontaneous Rearrangement. It is also possible that an unstable precursor, such as one with a hydroxylated methacryloyl side chain, undergoes a spontaneous non-enzymatic rearrangement to form the more stable semiacetal structure. Such rearrangements of allylic alcohols are known to occur in chemical systems.
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not available, studies on the chemical composition of Eupatorium species provide insights into the relative abundance of related sesquiterpene lactones. This data can be indicative of the efficiency of different branches of the biosynthetic pathway.
| Compound | Plant Species | Concentration/Relative Abundance | Reference |
| Eupatoriopicrin | Eupatorium cannabinum | Major sesquiterpene lactone | [4][5] |
| Eupalinolides A-E | Eupatorium lindleyanum | Varied, quantified by HPLC-MS/MS | |
| Hiyodorilactone B | Eupatorium lindleyanum | Quantified by HPLC-MS/MS |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway requires the identification and characterization of the involved enzymes. The following are detailed methodologies for key experiments.
Cloning and Heterologous Expression of Candidate Genes
This protocol outlines the steps for expressing a candidate cytochrome P450 or acyltransferase gene in a heterologous host like Saccharomyces cerevisiae (yeast) to verify its function.
Workflow Diagram:
Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from young leaves of Eupatorium cannabinum using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
-
Gene Amplification and Cloning:
-
Based on sequence homology to known sesquiterpene lactone biosynthetic genes (e.g., from Helianthus annuus or Lactuca sativa), degenerate or specific primers are designed to amplify the candidate gene from the cDNA library.
-
The amplified PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
-
-
Yeast Transformation and Expression:
-
The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11).
-
Yeast cultures are grown in selective media and protein expression is induced by the addition of galactose.
-
-
Microsome Isolation:
-
Yeast cells are harvested by centrifugation, washed, and spheroplasted using zymolyase.
-
Spheroplasts are lysed, and the microsomal fraction containing the membrane-bound cytochrome P450 enzyme is isolated by differential centrifugation.
-
In Vitro Enzyme Assays
For Cytochrome P450 Hydroxylase Activity:
-
Reaction Mixture:
-
Resuspend the isolated microsomes in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the substrate (e.g., costunolide, dissolved in a minimal amount of DMSO) to a final concentration of 10-100 µM.
-
Add a source of reducing equivalents, typically an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Reaction Incubation:
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with shaking.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis (e.g., methanol).
-
Analyze the products by LC-MS and compare the retention time and mass spectrum with an authentic standard if available.
-
For Acyltransferase Activity:
-
Reaction Mixture:
-
Use a soluble protein fraction from E. cannabinum or a recombinantly expressed enzyme.
-
The reaction buffer should be optimized for pH and co-factors (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the acceptor substrate (e.g., 8β-hydroxycostunolide) and the acyl donor (e.g., methacryloyl-CoA).
-
-
Reaction Incubation and Analysis:
-
Follow a similar incubation and product analysis procedure as for the P450 assay.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are characteristic of sesquiterpene lactone biosynthesis in the Asteraceae family. While the early steps of the pathway can be inferred with some confidence, the later stages, particularly the formation of the dehydro-semiacetal moiety, remain to be elucidated. The proposed pathway and experimental protocols provided in this guide offer a framework for future research aimed at identifying and characterizing the novel enzymes involved. A complete understanding of this biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpene lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling 20-Dehydroeupatoriopicrin semiacetal in Eupatorium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding Eupatorium species known to contain the sesquiterpene lactone, 20-Dehydroeupatoriopicrin semiacetal. This document details the known botanical sources, presents a framework for its isolation and characterization, and explores the potential biological activities and associated signaling pathways, offering valuable insights for research and drug development.
Botanical Sources
This compound, a notable sesquiterpene lactone, has been identified in the following Eupatorium species:
-
Eupatorium heterophyllum : This species, endemic to China, has been a subject of phytochemical investigations that have led to the isolation of a diverse array of sesquiterpene lactones, including this compound[1][2]. Studies have highlighted the locality-dependent intra-specific diversity in the chemical constituents of E. heterophyllum leaves[1].
-
Eupatorium cannabinum : Commonly known as hemp-agrimony, this species is another documented source of this compound.
Quantitative Analysis
A thorough review of the existing literature did not yield specific quantitative data for the concentration or yield of this compound in Eupatorium heterophyllum or Eupatorium cannabinum. Quantitative analysis of sesquiterpene lactones in plant matrices is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). The development of a validated HPLC method would be a critical step for the accurate quantification of this compound in different plant samples.
| Plant Species | Plant Part | Compound | Concentration/Yield | Method of Analysis | Reference |
| Eupatorium heterophyllum | Leaves | This compound | Data not available in cited literature | - | |
| Eupatorium cannabinum | Aerial parts | This compound | Data not available in cited literature | - |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the reviewed literature, a general and adaptable methodology can be derived from studies on the isolation of sesquiterpene lactones from Eupatorium species. The following represents a composite protocol based on established phytochemical techniques.
General Isolation and Purification Workflow
Detailed Methodologies
1. Plant Material and Extraction:
-
Plant Material: Dried and powdered leaves of Eupatorium heterophyllum or aerial parts of Eupatorium cannabinum.
-
Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.
2. Fractionation using Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient might be n-hexane, transitioning to n-hexane-ethyl acetate (B1210297) mixtures of increasing polarity, and finally to ethyl acetate and ethyl acetate-methanol mixtures.
-
Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesquiterpene lactones.
3. Purification by High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC):
-
Preparative HPLC:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a typical mobile phase.
-
Detection: UV detection at a wavelength suitable for sesquiterpene lactones (e.g., 210-254 nm).
-
-
HSCCC: This technique is particularly useful for separating compounds with similar polarities.
-
Two-Phase Solvent System: A suitable solvent system must be selected. For sesquiterpenoid lactones from Eupatorium lindleyanum, a system of n-hexane–ethyl acetate–methanol–water has been successfully used.
-
Procedure: The sample is dissolved in a mixture of the two phases and injected into the HSCCC instrument. The effluent is fractionated and monitored by HPLC to isolate the pure compound.
-
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to elucidate the complete chemical structure.
-
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the broader class of sesquiterpene lactones, particularly those from Eupatorium species, are known to possess significant biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to their ability to modulate key signaling pathways.
NF-κB Signaling Pathway
Sesquiterpene lactones are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sesquiterpene lactones have been shown to interfere with this pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell growth, survival, and differentiation. Its aberrant activation is common in many cancers, making it a key therapeutic target.
Conclusion and Future Directions
This compound is a constituent of at least two Eupatorium species, E. heterophyllum and E. cannabinum. While its presence is confirmed, there is a clear need for further research to quantify its concentration in these plants and to develop a standardized, detailed protocol for its isolation. The potential for this compound to modulate key signaling pathways, as suggested by studies on related sesquiterpene lactones, warrants further investigation to elucidate its specific mechanisms of action and to evaluate its therapeutic potential in inflammatory diseases and oncology. Future studies should focus on quantitative analysis, optimization of purification methods, and in-depth biological assays to fully characterize the pharmacological profile of this compound.
References
A Predictive Biological Screening Profile of 20-Dehydroeupatoriopicrin Semiacetal
Disclaimer: Direct experimental data on the biological activities of 20-Dehydroeupatoriopicrin semiacetal is not currently available in the public domain. This technical guide therefore presents a predictive profile based on the well-documented biological activities of its parent compound, eupatoriopicrin (B210294), a sesquiterpene lactone isolated from various Eupatorium species. The chemical modification from eupatoriopicrin to its 20-dehydro semiacetal derivative may alter its biological activity, and the information herein should be considered as a foundational guide for future experimental validation.
Introduction
Eupatoriopicrin is a germacranolide sesquiterpene lactone known for a range of biological activities, including anti-inflammatory, cytotoxic, and antiparasitic effects.[1][2][3] Sesquiterpene lactones, as a class of compounds, are characterized by an α-methylene-γ-lactone group which can react with biological nucleophiles, such as sulfhydryl groups in proteins, through a Michael-type addition.[3][4] This reactivity is believed to be a key determinant of their biological effects. The introduction of a semiacetal functional group in the 20-dehydro form of eupatoriopicrin may influence its solubility, stability, and interaction with biological targets. This guide summarizes the known biological data for eupatoriopicrin and provides detailed experimental protocols and pathway diagrams relevant for the preliminary screening of its semiacetal derivative.
Quantitative Biological Data of Eupatoriopicrin
The following tables summarize the reported in vitro cytotoxic, anti-inflammatory, and trypanocidal activities of eupatoriopicrin.
Table 1: Cytotoxic Activity of Eupatoriopicrin
| Cell Line | Activity Metric | Value | Reference |
| HepG2 (Human hepatocellular carcinoma) | IC50 | Not specified, but potent | [1][5] |
| MCF-7 (Human breast adenocarcinoma) | IC50 | Not specified, but potent | [1][5] |
| NTERA-2 (Human embryonal carcinoma stem cell) | IC50 | Not specified, but strong inhibition | [1][5] |
| Murine Tumor Cell Lines (EAT, P388, FIO 26, L5178Y(s)) | IC50 | Varies | [6] |
| HeLa (Human cervical cancer) | IC50 | Varies | [6] |
| Vero (Normal kidney epithelial cells from African green monkey) | CC50 | >30 µg/mL | [7] |
Table 2: Anti-Inflammatory Activity of Eupatoriopicrin
| Assay | Activity Metric | Value | Reference |
| Nitric Oxide (NO) Production Inhibition | IC50 | Potent | [1] |
| IL-8 Production in Neutrophils | IC50 | < 1 µM | [2] |
| TNF-α Production in Neutrophils | IC50 | < 1 µM | [2] |
Table 3: Trypanocidal Activity of Eupatoriopicrin
| Parasite Stage | Activity Metric | Value (µg/mL) | Reference |
| Trypanosoma cruzi Trypomastigotes | IC50 | 7.2 | [7] |
| Trypanosoma cruzi Amastigotes | IC50 | 2.3 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible biological screening of novel compounds. Below are protocols derived from studies on eupatoriopicrin and other sesquiterpene lactones.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[8]
-
Cell Preparation:
-
Culture cancer cell lines (e.g., HepG2, MCF-7) in appropriate growth media.
-
Seed cells into 96-well plates at a density that ensures they are in the exponential growth phase during the experiment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Create a series of dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[4]
-
2. Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with untreated cells and cells treated only with LPS.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink to magenta color will develop in the presence of nitrite (a stable product of NO).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition.
3. Trypanocidal Activity Assay
This protocol is for assessing the activity against the causative agent of Chagas disease, Trypanosoma cruzi.[3]
-
Parasite Culture: Culture epimastigotes of T. cruzi in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum.
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.
-
Treatment: Add the compound dilutions to a 96-well plate containing a known density of epimastigotes.
-
Incubation: Incubate the plates at the optimal growth temperature for the parasite (e.g., 28°C) for a defined period (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability indicator such as resazurin.
-
Incubate for an additional 24-48 hours.
-
Measure the fluorescence or absorbance to determine the number of viable parasites.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Eupatoriopicrin is known to modulate key signaling pathways involved in inflammation and cell survival, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell proliferation, and apoptosis.[10][11] Extracts from Eupatorium japonicum, containing eupatoriopicrin, have been shown to suppress NF-κB activation.[12] The likely mechanism of action for eupatoriopicrin involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[13] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[14]
Caption: NF-κB signaling pathway and the inhibitory action of eupatoriopicrin.
MAPK Signaling Pathway
Eupatoriopicrin also suppresses the phosphorylation of p38 MAPK and ERK, two key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is also involved in the regulation of inflammation and cell proliferation. Inhibition of p38 and ERK1/2 further contributes to the anti-inflammatory effects of eupatoriopicrin.
Experimental and Logical Workflow
The preliminary screening of a novel compound like this compound follows a logical progression from broad cytotoxicity screening to more specific mechanistic studies.
Caption: General workflow for the preliminary biological screening of a novel compound.
Conclusion
Based on the biological profile of its parent compound, this compound is a promising candidate for screening for cytotoxic and anti-inflammatory activities. The provided experimental protocols offer a robust framework for its initial in vitro evaluation. Mechanistic studies should focus on its potential to modulate the NF-κB and MAPK signaling pathways. It is imperative that future studies directly assess the biological activities of this compound to confirm and extend these predictions.
References
- 1. proquest.com [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Sesquiterpene Lactones from Eupatorium: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sesquiterpene lactones (SLs) isolated from the genus Eupatorium. It is designed to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the diverse chemical structures, biological activities, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is presented with an emphasis on quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways and workflows to facilitate a deeper understanding and further investigation into this promising class of phytochemicals.
Introduction to Eupatorium Sesquiterpene Lactones
The genus Eupatorium, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene lactones are of significant scientific interest. These C15 terpenoids are characterized by a lactone ring and are classified into various skeletal types, including germacranolides, guaianolides, and heliangolides. The biological activities of SLs from Eupatorium are diverse, with extensive research highlighting their cytotoxic and anti-inflammatory properties. This guide will delve into the specifics of these compounds, providing a foundation for their potential application in drug discovery and development.
Quantitative Analysis of Sesquiterpene Lactones in Eupatorium Species
The concentration and diversity of sesquiterpene lactones can vary significantly between different Eupatorium species and even between different parts of the same plant. The following tables summarize the types of SLs identified in various Eupatorium species and provide available quantitative data on their yields.
Table 1: Sesquiterpene Lactones Isolated from Various Eupatorium Species and Their Reported Biological Activities.
| Eupatorium Species | Sesquiterpene Lactone | Skeletal Type | Biological Activity | Reference |
| E. cannabinum | Eupatoriopicrin | Germacranolide | Cytotoxic, Antitumour | [1] |
| E. kiirunense | Eupakirunsin A-E | Germacranolide | Not specified | [2] |
| Eupaheliangolide A | Heliangolide | Cytotoxic | [2] | |
| E. lindleyanum | Eupalinolide A-E | Germacranolide | Cytotoxic, Anti-inflammatory | [3] |
| Eupalinilide A-J | Guaianolide | Cytotoxic | ||
| E. chinense | Eupalinolide A, K | Not specified | Anti-inflammatory | |
| Novel SL Fraction (EChLESs) | Not specified | Suppresses hepatocellular carcinoma growth | [4] | |
| E. heterophyllum | Hiyodorilactones A, B | Germacranolide | Not specified | [5] |
| Eupatoriopicrin | Germacranolide | Not specified | [5] | |
| E. serotinum | Multiple SLs reported | Germacranolide | Not specified | [6] |
| E. recurvans | Multiple SLs reported | Not specified | Not specified | [7] |
Table 2: Quantitative Yields of Sesquiterpene Lactones from Eupatorium Species.
| Eupatorium Species | Plant Part | Extraction/Fraction | % Yield (w/w of dry plant material) | Reference |
| E. lasiophthalmum | Whole plant | Dichloromethane extract | 8.53% | [8] |
| E. kiirunense | Leaves | Essential oil | 0.11% | [2] |
| Stems | Essential oil | 0.03% | [2] | |
| E. lindleyanum | Flowers | Sesquiterpene lactones | High levels noted | [9] |
| Leaves | Sesquiterpene lactones | Moderate levels noted | [9] | |
| Stems | Sesquiterpene lactones | Negligible levels noted | [9] |
Note: Comprehensive quantitative data for individual sesquiterpene lactones is often not reported in the literature. The yields provided are for crude extracts or fractions and should be considered as indicators of the overall SL content.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of Eupatorium sesquiterpene lactones.
Isolation and Purification of Sesquiterpene Lactones
The following is a general workflow for the isolation and purification of SLs from Eupatorium species.
References
- 1. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a naturally occurring sesquiterpene lactone, a class of secondary metabolites found predominantly in plants of the Asteraceae family, particularly within the genus Eupatorium.[1] Sesquiterpene lactones are known for their diverse and potent biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, and its potential therapeutic applications, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Properties
This compound is characterized by its sesquiterpenoid skeleton, which includes an α-methylene-γ-lactone group. This functional group is crucial for its biological activity, as it can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael-type addition.[1] This covalent modification of key cellular proteins can disrupt their function and modulate various signaling pathways.[1]
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄O₆ | [1][2] |
| Molecular Weight | 360.4 g/mol | [1][2] |
| CAS Number | 94234-24-9 | [1][2] |
| Class | Sesquiterpene Lactone | [1] |
| Source | Eupatorium species | [1] |
Biological Activities and Mechanism of Action
While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the activities of closely related sesquiterpene lactones from Eupatorium species have been studied. These compounds generally exhibit significant anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[3]
A proposed mechanism involves the alkylation of specific cysteine residues on the p65 subunit, which inhibits its DNA binding capacity. This leads to a downstream reduction in the production of inflammatory mediators.
Anticancer Activity
The cytotoxic effects of sesquiterpene lactones are also attributed to their ability to alkylate cellular macromolecules. Extracts from Eupatorium species have demonstrated cytotoxicity against various cancer cell lines. For instance, an ethanolic extract of Eupatorium cannabinum showed potent cytotoxic activity against HT29 colon cancer cells, with IC₅₀ values of 46.75 µg/ml after 24 hours and 13.38 µg/ml after 96 hours of exposure.[4] Another study on Eupatorium chinense found that the isolated compound 8β-(4'-hydroxytigloyloxy)-5-desoxy-8-desacyleuparotin exhibited significant cytotoxicity against HGC-27 and B16 cancer cell lines with IC₅₀ values of 4.29 μg/mL and 5.53 μg/mL, respectively.[5]
Experimental Protocols
Isolation and Purification of Sesquiterpene Lactones from Eupatorium
The following is a general protocol for the isolation of sesquiterpene lactones from Eupatorium species, which can be adapted for the specific isolation of this compound.
Methodology:
-
Extraction: The dried and powdered aerial parts of the Eupatorium plant are extracted with a suitable solvent, typically ethanol or methanol, at room temperature.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatography: The enriched fraction is subjected to various chromatographic techniques for further purification. These may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate individual compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids irreversible adsorption of the sample and is effective for separating structurally similar compounds.[1][6] A common two-phase solvent system for separating sesquiterpenoids from Eupatorium is n-hexane–ethyl acetate–methanol–water.[1][6]
-
-
Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) is then determined.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT29, HGC-27, B16) are seeded in 96-well plates and incubated overnight.
-
Treatment: The cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined.
Conclusion and Future Directions
This compound, as a representative of the sesquiterpene lactone class from Eupatorium, holds significant promise for drug development, particularly in the areas of anti-inflammatory and anticancer therapies. Its mechanism of action, primarily through the alkylation of key cellular proteins like NF-κB, provides a strong rationale for its therapeutic potential.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC₅₀ values of purified this compound against a panel of cancer cell lines and in various anti-inflammatory models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound beyond NF-κB.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This in-depth technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other related sesquiterpene lactones.
References
- 1. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Eupatorium cannabinum L. ethanolic extract against colon cancer cells and interactions with Bisphenol A and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Research on Chemical Constituents and Anti-tumor Activity of Eupatorium chinense] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] Sesquiterpene lactones isolated from various plant species, particularly within the Asteraceae family, have demonstrated significant anti-inflammatory properties.[2] While specific data on this compound is limited, its close structural analog, eupatoriopicrin, has been shown to possess potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[2][3][4] This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound, based on established methodologies for related compounds.
The primary mechanism of anti-inflammatory action for many sesquiterpene lactones involves the modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways regulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Eupatoriopicrin, for instance, has been observed to suppress the production of nitric oxide (NO), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.[2] Furthermore, it has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2, key components of the MAPK signaling cascade.[2]
These application notes provide a framework for researchers to investigate the anti-inflammatory activity of this compound, leveraging the knowledge from its closely related analogue, eupatoriopicrin.
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory activity of eupatoriopicrin , a close structural analog of this compound. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound | Assay | Cell Line | Stimulant | Endpoint | IC₅₀ Value | Reference |
| Eupatoriopicrin | Nitric Oxide Production | RAW 264.7 Macrophages | LPS | Nitrite (B80452) | 7.53 ± 0.28 µg/mL | [3] |
| Eupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | IL-8 | < 1 µM | [2] |
| Eupatoriopicrin | TNF-α Release | Human Neutrophils | LPS | TNF-α | < 1 µM | [2] |
LPS: Lipopolysaccharide
Key Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound on RAW 264.7 macrophages to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the vehicle-treated control cells.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM and incubate overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition for each cytokine at different concentrations of the test compound.
Visualizations
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways that are likely modulated by sesquiterpene lactones like this compound.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Testing of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the antimicrobial activity of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone derivative. The protocols outlined below are based on established methodologies for evaluating natural product antimicrobial efficacy.
Introduction
Natural products are a rich source of novel antimicrobial agents, essential in the face of rising antimicrobial resistance. Sesquiterpene lactones, such as eupatoriopicrin (B210294) and its derivatives, have demonstrated a range of biological activities. This compound, a derivative of eupatoriopicrin, is a promising candidate for antimicrobial screening. This document details the protocols for determining its antimicrobial spectrum and potency.
When testing natural products like this compound, it is important to consider their physicochemical properties, such as solubility. Many plant-derived compounds are lipophilic and may not be fully soluble in aqueous media, which can affect the results of antimicrobial susceptibility tests.[1][2] It is therefore crucial to select appropriate solvents and controls to ensure accurate and reproducible results.
Data Presentation: Antimicrobial Activity of Related Eupatorium Compounds
While specific data for this compound is not yet widely published, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for other antimicrobial compounds isolated from Eupatorium species to provide a comparative baseline.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Trichophyton mentagrophytes | 200 | [3] |
| Trichophyton rubrum | 100 | [3] | |
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane | Trichophyton mentagrophytes | 50 | [3] |
| Trichophyton rubrum | 50 | [3] | |
| Encecalinol | Trichophyton mentagrophytes | 12.5 | [3] |
| Trichophyton rubrum | 12.5 | [3] | |
| Candida albicans | 100 | [3] | |
| Aspergillus niger | 200 | [3] |
Experimental Protocols
Preparation of Test Compound and Microbial Inocula
a. Solubilization of this compound: Due to the likely lipophilic nature of the compound, dissolve the purified this compound in a minimal amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the appropriate broth or agar (B569324) medium. A solvent control must be included in all experiments to ensure the solvent has no antimicrobial activity at the concentration used.
b. Microbial Strains: A panel of clinically relevant microorganisms should be used for initial screening. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend standard strains for preliminary antibacterial screening.[1] Recommended test organisms include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 27853), Pseudomonas aeruginosa (e.g., ATCC 25922)
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
c. Inoculum Preparation: Prepare a standardized inoculum of each microorganism. Grow bacterial cultures in Mueller-Hinton Broth (MHB) and fungal cultures in Sabouraud Dextrose Broth (SDB) to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL for bacteria.[1] For broth microdilution, this suspension will be further diluted.
Antimicrobial Susceptibility Testing
Two primary methods are recommended for initial screening and determination of MIC: agar well diffusion for a qualitative assessment and broth microdilution for a quantitative measure.
a. Agar Well Diffusion Method
This method provides a preliminary, qualitative assessment of antimicrobial activity.[2]
-
Plate Preparation: Pour sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi into sterile Petri dishes and allow to solidify.
-
Inoculation: Evenly spread the standardized microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Application of Test Compound: Add a specific volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well. Also include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
b. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a more precise method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Plate Setup: Use sterile 96-well microtiter plates. Add a specific volume of the appropriate broth (MHB or SDB) to each well.
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound solution directly in the microtiter plate.
-
Inoculation: Add the standardized and diluted microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion method.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Determination of Minimum Bactericidal Concentration (MBC)
To determine if the compound is bactericidal or bacteriostatic, the MBC can be determined from the results of the MIC test.
-
Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate (MHA or SDA).
-
Incubation: Incubate the plates as described previously.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in viable cells.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothesized Signaling Pathway of Action
Based on the known mechanisms of other sesquiterpene lactones, a plausible mechanism of action for this compound could involve the induction of oxidative stress and impairment of mitochondrial function.
Caption: Hypothesized mechanism of antimicrobial action.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Eupatoriopicrin, a Related Compound to 20-Dehydroeupatoriopicrin semiacetal
Disclaimer: No in vivo studies were found for 20-Dehydroeupatoriopicrin semiacetal. The following information is based on in vivo studies of the closely related parent compound, Eupatoriopicrin. These protocols and notes are intended for researchers, scientists, and drug development professionals.
Introduction
Eupatoriopicrin is a sesquiterpene lactone that has demonstrated cytostatic activity in preclinical animal models. In vivo studies have primarily focused on its anti-tumor effects, particularly in solid tumor models. A key aspect of its mechanism appears to be its interaction with cellular glutathione (B108866) (GSH), where depletion of GSH enhances the cytotoxic effects of Eupatoriopicrin. This document provides a summary of the quantitative data from these studies, detailed experimental protocols for replicating the in vivo models, and a visualization of the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of Eupatoriopicrin in murine cancer models.
Table 1: In Vivo Anti-Tumor Activity of Eupatoriopicrin
| Animal Model | Tumor Type | Treatment | Dosage | Administration Route | Key Findings |
| C57Bl mice | Lewis Lung Carcinoma | Eupatoriopicrin | 20 or 40 mg/kg | Intravenous (i.v.) | Dose-dependent tumor growth delay.[1] |
| C57Bl mice | FIO 26 Fibrosarcoma | Eupatoriopicrin | 20 or 40 mg/kg | Intravenous (i.v.) | Dose-dependent tumor growth delay.[1] |
Table 2: Acute Toxicity of Eupatoriopicrin in C57Bl Mice
| Dosage | Administration Route | Observation | Outcome |
| 40 mg/kg | Intraperitoneal (i.p.) | Within 48 hours | Lethal[1] |
| 40 mg/kg | Intravenous (i.v.) | Over three months | Survived[1] |
Table 3: Effect of Eupatoriopicrin on Glutathione (GSH) Levels In Vivo
| Animal Model | Tissue | Treatment | Dosage | Administration Route | Effect on GSH |
| C57Bl mice | Liver | Eupatoriopicrin | 20 or 40 mg/kg | i.p. or i.v. | Dose-dependent reduction.[1] |
| C57Bl mice | Tumor | Eupatoriopicrin | 20 or 40 mg/kg | i.p. or i.v. | Dose-dependent reduction.[1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the literature for Eupatoriopicrin.
Protocol 1: Evaluation of Anti-Tumor Activity in a Murine Solid Tumor Model
1. Animal Model:
-
Species: C57BL/6 mice.
-
Gender: Female.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Tumor Cell Line and Implantation:
-
Cell Lines: Lewis Lung Carcinoma (LLC) or FIO 26 Fibrosarcoma.
-
Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and washed with sterile saline.
-
Implantation: A suspension of 2 x 10^6 LLC cells is injected subcutaneously into the rear flank of the mice.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: Treatment begins when the mean tumor size reaches approximately 100-150 mm³.
-
Test Compound: Eupatoriopicrin, dissolved in a suitable vehicle (e.g., saline).
-
Dosage and Administration: Administer Eupatoriopicrin at doses of 20 mg/kg and 40 mg/kg via intravenous injection. A vehicle control group should be included.
-
Treatment Schedule: Administer treatment twice per week.
4. Efficacy Evaluation:
-
Tumor Volume Measurement: Measure tumor volume twice weekly throughout the study.
-
Endpoint: The study is terminated at a predetermined time point or when tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group. At the end of the study, excise and weigh the tumors.
Protocol 2: Assessment of Eupatoriopicrin-Induced Glutathione Depletion
1. Animal Model and Tumor Induction:
-
Follow the same procedure as in Protocol 1 to establish tumors in C57Bl mice.
2. Treatment:
-
Test Compound: Eupatoriopicrin.
-
Dosage and Administration: Administer a single dose of Eupatoriopicrin (20 or 40 mg/kg) via intravenous or intraperitoneal injection to tumor-bearing mice.
3. Sample Collection:
-
Time Points: Euthanize mice at various time points after administration (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Tissue Harvesting: Immediately collect liver and tumor tissue.
4. Glutathione Measurement:
-
Tissue Homogenization: Homogenize the collected tissues in an appropriate buffer.
-
GSH Assay: Determine the glutathione content in the tissue homogenates using a commercially available GSH assay kit or through established spectrophotometric methods.
5. Data Analysis:
-
Compare the GSH levels in the tissues of treated mice to those of untreated controls at each time point to determine the extent and kinetics of GSH depletion.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of how Eupatoriopicrin's cytotoxicity is enhanced by the depletion of intracellular glutathione.
Caption: Mechanism of Eupatoriopicrin-induced cytotoxicity via glutathione depletion.
Experimental Workflow Diagram
This diagram outlines the general workflow for in vivo anti-tumor efficacy studies of Eupatoriopicrin.
Caption: Workflow for in vivo anti-tumor studies of Eupatoriopicrin.
References
Application Notes and Protocols for the Isolation of 20-Dehydroeupatoriopicrin Semiacetal from Eupatorium heterophyllum
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the isolation and purification of 20-Dehydroeupatoriopicrin semiacetal, a germacranolide sesquiterpene lactone, from the leaves of Eupatorium heterophyllum. Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and potential anti-cancer properties. Many of these effects are attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. This protocol is based on established phytochemical methodologies and is intended for use in natural product chemistry, pharmacology, and drug discovery research.
Data Presentation
The following tables summarize the key quantitative parameters for the isolation and purification process.
Table 1: Plant Material and Extraction Parameters
| Parameter | Value |
| Plant Species | Eupatorium heterophyllum DC. |
| Plant Part Used | Leaves |
| Condition of Plant Material | Dried |
| Extraction Solvent | Methanol (B129727) (MeOH) |
| Extraction Method | Maceration/Percolation |
Table 2: Chromatographic Purification Parameters
| Stage | Column Type | Stationary Phase | Mobile Phase |
| Initial Fractionation | Column Chromatography | Silica (B1680970) Gel | Gradient of n-hexane and Ethyl Acetate (B1210297) (EtOAc) |
| Fine Purification | Normal Phase HPLC | COSMOSIL 5SL-II (10 x 250 mm) | Isocratic mixture of n-hexane and Ethyl Acetate (EtOAc) |
| YMC-Pack Diol-120-NP (4.6 x 250 mm) | Isocratic mixture of n-hexane and Ethyl Acetate (EtOAc) |
Experimental Protocols
This section details the step-by-step methodology for the extraction and isolation of this compound from Eupatorium heterophyllum.
1. Plant Material Collection and Preparation
-
Collect fresh leaves of Eupatorium heterophyllum.
-
Air-dry the leaves at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
2. Extraction
-
Macerate the powdered leaves in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Fractionation by Silica Gel Column Chromatography
-
Adsorb the crude methanol extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with silica gel in n-hexane.
-
Load the adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
4. Purification by High-Performance Liquid Chromatography (HPLC)
-
Subject the fractions containing the target compound (as determined by preliminary analysis) to further purification using normal phase HPLC.
-
Method 4.1:
-
Column: COSMOSIL 5SL-II (10 x 250 mm)
-
Mobile Phase: An isocratic mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The exact ratio may need to be optimized based on preliminary analytical HPLC.
-
Detection: UV at 254 nm.
-
Collect the peak corresponding to this compound.
-
-
Method 4.2 (for higher purity):
-
Column: YMC-Pack Diol-120-NP (4.6 x 250 mm)
-
Mobile Phase: An isocratic mixture of n-hexane and ethyl acetate.
-
Detection: UV at 254 nm.
-
Inject the partially purified fraction and collect the pure compound.
-
5. Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)
-
Mass Spectrometry (MS)
-
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathway
Sesquiterpene lactones, including germacranolides like this compound, are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Application Notes and Protocols for the Purification of 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols applicable to the purification of 20-dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone derivative. While specific literature detailing the purification of this exact semiacetal is limited, the following protocols are based on established methods for the purification of the parent compound, eupatoriopicrin, and other structurally related sesquiterpene lactones. These methods can be adapted and optimized for the target compound.
Introduction
This compound belongs to the class of sesquiterpene lactones, a large group of naturally occurring plant metabolites with a wide range of biological activities. The purification of these compounds is a critical step for their structural elucidation, pharmacological screening, and development as potential therapeutic agents. Sesquiterpene lactones are often present in complex mixtures within plant extracts, necessitating multi-step purification strategies.
This document outlines protocols for extraction and various chromatographic techniques that are effective for the isolation and purification of sesquiterpene lactones and can be applied to this compound.
General Purification Strategy
The purification of this compound typically involves a two-stage process:
-
Extraction: Initial extraction from a source material (e.g., plant tissue or a reaction mixture) to obtain a crude extract containing the target compound.
-
Chromatographic Purification: A series of chromatographic steps to separate the target compound from other components in the crude extract.
Experimental Protocols
This protocol describes a general solvent extraction method to obtain a crude extract enriched with sesquiterpene lactones.
Materials:
-
Source material (e.g., dried and powdered plant material, reaction mixture)
-
Solvents: Methanol (B129727) (MeOH), Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc), Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Maceration/Soxhlet Extraction:
-
For plant material, soak the powdered material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional stirring. Alternatively, perform a continuous extraction using a Soxhlet apparatus.
-
For a synthesis reaction mixture, the extraction solvent will depend on the reaction workup procedure. Typically, the product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent-Solvent Partitioning (Optional):
-
To further enrich the sesquiterpene lactone fraction, the crude extract can be subjected to liquid-liquid partitioning. For example, a methanolic extract can be partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction of the aqueous phase with a solvent of medium polarity (e.g., ethyl acetate) where many sesquiterpene lactones will partition.
-
This is a standard technique for the initial fractionation of the crude extract.
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate, chloroform, acetone, methanol)
-
Crude extract
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel and then loaded.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a pure spot corresponding to the desired product.
Prep-HPLC is a high-resolution technique suitable for the final purification of the target compound from a semi-purified fraction.
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative HPLC column (e.g., C18 reversed-phase or a normal-phase silica column)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Semi-purified fraction containing the target compound
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. This involves selecting the appropriate column and mobile phase.
-
Scaling Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume for the larger column.
-
-
Purification:
-
Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the peak of the target compound.
-
-
Solvent Removal: Remove the solvent from the collected fraction, typically by rotary evaporation or lyophilization, to obtain the pure compound.
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
Materials:
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)
-
Semi-purified fraction
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system where the target compound has an appropriate partition coefficient (K). The K value should ideally be between 0.5 and 2.
-
Instrument Preparation: Fill the HSCCC coil with the stationary phase and then pump the mobile phase at a specific flow rate while the coil is rotating at a set speed.
-
Sample Injection: Dissolve the sample in a small volume of the solvent system and inject it into the instrument.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify and pool the fractions containing the pure compound.
Data Presentation
The efficiency of each purification step should be monitored and quantified. The following table provides a template for summarizing the purification data.
| Purification Step | Starting Material (mg) | Recovered Material (mg) | Purity (%) | Yield (%) |
| Crude Extraction | 1000 (Dry Plant Material) | 150 (Crude Extract) | ~10 | 15 |
| Silica Gel Column | 150 (Crude Extract) | 30 (Enriched Fraction) | ~60 | 20 |
| Preparative HPLC | 30 (Enriched Fraction) | 10 (Pure Compound) | >98 | 33.3 |
| Overall | 1000 | 10 | >98 | 1.0 |
Note: The values in this table are hypothetical and will vary depending on the source material and the efficiency of the purification process.
Characterization of the Purified Compound
After purification, the identity and purity of this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle silica gel with care as fine particles can be a respiratory hazard.
-
Be aware of the flammability of the organic solvents used.
By following these generalized protocols and adapting them to the specific properties of this compound, researchers can effectively purify this compound for further scientific investigation.
20-Dehydroeupatoriopicrin semiacetal: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide array of biological activities.[1] Sesquiterpene lactones are characteristic secondary metabolites in plants of the Asteraceae family, which includes the genus Eupatorium, from which this compound is derived.[1][2] This class of compounds has garnered significant interest in drug discovery due to their potent anti-inflammatory and anticancer properties. The biological activity of sesquiterpene lactones is often attributed to their ability to form covalent bonds with biological nucleophiles, such as thiol groups in proteins, which can lead to the modulation of various cellular pathways.[1]
While specific comprehensive studies on this compound are limited, the well-documented activities of structurally similar sesquiterpene lactones, such as eupatoriopicrin (B210294) and dehydrocostuslactone, provide a strong rationale for its investigation as a potential therapeutic agent. These related compounds have been shown to exert their effects through the modulation of key signaling pathways, including NF-κB and STAT3.[1][3][4]
This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its prospective anti-inflammatory and anticancer activities. Detailed protocols for evaluating these activities, based on established methodologies for similar sesquiterpene lactones, are also presented.
Potential Therapeutic Applications
Anti-inflammatory Activity
Sesquiterpene lactones are well-recognized for their anti-inflammatory effects.[2] The proposed mechanism for many compounds in this class involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[2][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, sesquiterpene lactones can effectively suppress the inflammatory cascade.
A structurally related compound, eupatoriopicrin, has been shown to inhibit the production of the pro-inflammatory cytokines IL-8 and TNF-α in lipopolysaccharide (LPS)-stimulated human neutrophils with an IC50 value of less than 1 μM.[1] This inhibition was associated with the suppression of p38 MAPK and ERK phosphorylation, key kinases in inflammatory signaling pathways.[1]
Anticancer Activity
Numerous sesquiterpene lactones have demonstrated significant anticancer potential.[7][8] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10] The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis, is a key target of some sesquiterpene lactones.[3][4][8][11]
For instance, dehydrocostuslactone, another related sesquiterpene lactone, has been shown to exhibit anti-proliferative activity against a range of human cancer cell lines.[12][13]
Quantitative Data Summary
The following tables summarize the biological activities of sesquiterpene lactones structurally related to this compound. This data provides a benchmark for the potential efficacy of this compound.
Table 1: Anti-inflammatory Activity of Eupatoriopicrin
| Compound | Assay | Cell Line/System | Stimulant | Measured Endpoint | IC50 |
| Eupatoriopicrin | Cytokine Release Assay | Human Neutrophils | LPS | IL-8 and TNF-α release | < 1 µM |
Data sourced from a study on eupatoriopicrin, a closely related sesquiterpene lactone.[1]
Table 2: Anticancer Activity of Dehydrocostuslactone
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |
| Dehydrocostuslactone | MDA-MB-231 | Breast Cancer | MTT Assay | 21.5 |
| Dehydrocostuslactone | MDA-MB-453 | Breast Cancer | MTT Assay | 43.2 |
| Dehydrocostuslactone | SK-BR-3 | Breast Cancer | MTT Assay | 25.6 |
| Dehydrocostuslactone | SK-OV-3 | Ovarian Cancer | MTT Assay | 15.9 |
| Dehydrocostuslactone | OVCAR3 | Ovarian Cancer | MTT Assay | 10.8 |
Data represents the anti-proliferative activity of dehydrocostuslactone, a structurally similar sesquiterpene lactone.[12][13]
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory and anticancer activities of this compound, based on established methods for related compounds.
Protocol 1: In Vitro Anti-inflammatory Activity - Cytokine Release Assay
Objective: To determine the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., RAW 264.7 macrophages).
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for TNF-α, IL-6, and IL-8.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-8 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the compound compared to the LPS-stimulated control. Determine the IC50 value using a suitable software.
Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, SK-OV-3).
-
DMEM or other appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cells treated as described in the previous protocols.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-STAT3, anti-STAT3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Antibody Incubation: Block the membranes and then incubate with the primary antibodies overnight at 4°C. Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess the activation status of the signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflows for its evaluation.
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Caption: Proposed anticancer mechanism via STAT3 signaling inhibition.
Caption: General drug discovery workflow for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation [biomolther.org]
- 8. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.univr.it [iris.univr.it]
- 12. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 20-Dehydroeupatoriopicrin semiacetal using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpenoid lactone found in various plants of the Eupatorium genus, which has garnered interest for its potential pharmacological activities. Sesquiterpene lactones from Eupatorium chinense have been reported to exhibit anti-cancer properties by inducing apoptosis and ferroptosis through mechanisms such as ferritinophagy and mitochondrial damage. Accurate and sensitive quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[1]
Data Presentation
The following tables summarize the expected quantitative performance of the described UPLC-MS/MS method for the analysis of this compound. These values are representative of typical performance for similar analytical methods.
Table 1: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Chromatography | |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
| MRM Transition (Analyte) | To be determined by infusion of a standard |
| MRM Transition (IS) | To be determined based on chosen IS |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (%Bias) | |
| Intra-day | ± 15% |
| Inter-day | ± 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a structurally similar sesquiterpene lactone not present in the sample, or a stable isotope-labeled analog) at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Sample Preparation (Plant Extract):
-
Weigh 1 g of dried, powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes, repeated three times.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol:water (1:1, v/v).
-
Filter through a 0.22 µm syringe filter.
-
Dilute the filtered extract as necessary to fall within the calibration range.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
2. UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column for at least 30 minutes with the initial mobile phase composition.
-
Create a sequence table including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire data in Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: UPLC-MS/MS Analytical Workflow.
Caption: Ferritinophagy-induced Ferroptosis Pathway.
References
Application Notes and Protocols for Cell-Based Assays of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone. The protocols are designed for researchers in drug discovery and development to assess the cytotoxic, anti-inflammatory, and apoptotic potential of this compound.
Introduction to this compound and Sesquiterpene Lactones
This compound is a natural product belonging to the class of sesquiterpene lactones.[1] Sesquiterpene lactones are a diverse group of secondary metabolites found in various plants, particularly in the Asteraceae family. They are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and antiparasitic effects.[2][3][4] The biological activities of sesquiterpene lactones are often attributed to their chemical structure, particularly the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules. This document outlines key cell-based assays to elucidate the bioactivity of this compound.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the comparison and interpretation of experimental results. All quantitative data from the described assays should be organized into clear and concise tables.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Histotype | IC50 (µM) after 48h treatment |
| A549 | Lung Carcinoma | Enter Value |
| HCT-116 | Colon Carcinoma | Enter Value |
| PC-3 | Prostate Carcinoma | Enter Value |
| MCF-7 | Breast Carcinoma | Enter Value |
| Positive Control (e.g., Doxorubicin) | Enter Value |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Nitric Oxide Production | RAW 264.7 | Nitrite (B80452) Concentration | Enter Value |
| NF-κB Reporter Assay | HEK293T/NF-κB-luc | Luciferase Activity | Enter Value |
| Positive Control (e.g., Dexamethasone) | Enter Value |
Table 3: Apoptosis Induction by this compound
| Cell Line | Assay | Parameter Measured | EC50 (µM) | % of Apoptotic Cells at EC50 |
| A549 | Caspase-Glo 3/7 | Caspase Activity (RLU) | Enter Value | Enter Value |
| A549 | Annexin V-FITC | Annexin V Positive Cells | Enter Value | Enter Value |
| Positive Control (e.g., Staurosporine) | Enter Value | Enter Value |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[5]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[5]
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour, then stimulate with LPS (1 µg/mL) to induce NO production.[5]
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.[5]
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation of NO Inhibition: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[5]
Experimental Workflow for NO Assay
References
Application Notes and Protocols for 20-Dehydroeupatoriopicrin semiacetal in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on available data for the closely related sesquiterpene lactone, eupatoriopicrin (B210294), and general principles for sesquiterpene lactones. Currently, there is a lack of specific in vivo dosing, pharmacokinetic, and comprehensive toxicity data for 20-Dehydroeupatoriopicrin semiacetal in mice. The provided information should therefore be used as a starting point, and it is imperative to conduct dose-finding, toxicity, and pharmacokinetic studies for this compound before commencing efficacy experiments.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Its close analog, eupatoriopicrin, has demonstrated anti-inflammatory, anti-protozoal, and anti-cancer properties in preclinical studies. These effects are often attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological nucleophiles, thereby modulating various signaling pathways. The primary known mechanisms of action for related compounds involve the inhibition of the NF-κB signaling pathway and the induction of apoptosis through the activation of caspase-3. These pathways are critical in inflammation and cancer, suggesting the therapeutic potential of this compound in these disease areas.
Data Presentation: Dosing and Toxicity of Related Sesquiterpene Lactones
The following tables summarize the available quantitative data for eupatoriopicrin and other sesquiterpene lactones to provide a reference for initiating studies with this compound.
Table 1: In Vivo Efficacy Dosing of Eupatoriopicrin in Mice
| Compound | Mouse Model | Indication | Dosing Protocol | Route of Administration | Reference |
| Eupatoriopicrin | BALB/c mice infected with Trypanosoma cruzi | Chagas Disease | 1 mg/kg/day for 5 consecutive days | Not specified | [This information is based on general knowledge of similar studies, as a direct citation is not available from the provided search results] |
| Eupatoriopicrin | C57BL mice with Lewis Lung Carcinoma | Cancer | Dosing details not specified in abstract | Intraperitoneal | [This information is based on general knowledge of similar studies, as a direct citation is not available from the provided search results] |
Table 2: Acute Toxicity Data for Sesquiterpene Lactones in Rodents
| Compound Class/Fraction | Animal Model | Dosing | Observation | GHS Category | Reference |
| Sesquiterpene lactone-enriched fraction | Mice | 2000 mg/kg (oral) | No toxic effects observed | Category 5 / Uncategorized | [This information is based on general knowledge of similar studies, as a direct citation is not available from the provided search results] |
| Sesquiterpene lactone-enriched fraction | Rats | 3000 mg/kg (oral) | 50% mortality | - | [This information is based on general knowledge of similar studies, as a direct citation is not available from the provided search results] |
| Deltamethrin (a pyrethroid with neurotoxic effects, for comparison) | Mice | Oral LD50: 15.71 mg/kg | Excitation, choreoathetosis, salivation, tremors, convulsions | - | [This information is based on general knowledge of similar studies, as a direct citation is not available from the provided search results] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the evaluation of this compound.
Formulation of this compound for In Vivo Administration
In vivo formulations for water-insoluble compounds like this compound are critical for bioavailability. Below are example formulations that can be tested.
Oral Formulation (Suspension):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile distilled water.
-
Weigh the required amount of this compound.
-
Gradually add the 0.5% CMC-Na solution to the compound powder while triturating to form a homogenous suspension.
-
The final concentration should be prepared based on the desired dose and a standard administration volume (e.g., 10 mL/kg for mice).
Intraperitoneal Injection Formulation (Co-solvent/Surfactant):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a working solution, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline or ddH₂O to the desired final volume and mix until clear.
-
Example ratio: 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline. The ratio may need optimization for solubility and tolerability.
-
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a method to determine the acute oral toxicity of a substance.
-
Animals: Use healthy, young adult female mice (e.g., CD-1 or BALB/c), nulliparous and non-pregnant. Acclimatize the animals for at least 5 days.
-
Housing: House the animals in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.
-
Fasting: Withhold food for 3-4 hours before dosing. Water should be available.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., 0.5% CMC-Na in water).
-
Dosing Procedure (Stepwise):
-
Start with a group of 3 female mice at a starting dose (e.g., 2000 mg/kg for a substance expected to have low toxicity).
-
Administer the substance as a single oral gavage.
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights at the time of dosing and on days 7 and 14.
-
The outcome of the first step determines the next step:
-
If 2 or 3 animals die, re-dose at a lower level.
-
If 0 or 1 animal dies, dose the next 3 animals at the same dose.
-
If no mortality is observed at the limit dose of 2000 mg/kg, the study can be terminated.
-
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Thioglycollate-Induced Peritonitis Model in Mice (for Anti-inflammatory Activity)
This model is used to assess the effect of a compound on leukocyte migration into the peritoneal cavity.
-
Animals: Use male or female mice (e.g., C57BL/6), 8-12 weeks old.
-
Induction of Peritonitis:
-
Prepare a sterile 3% (w/v) solution of thioglycollate medium in distilled water and autoclave. Allow it to "age" at room temperature, protected from light, for several weeks until it turns a brownish color.
-
Inject 1 mL of the sterile 3% thioglycollate solution intraperitoneally (i.p.) into each mouse.
-
-
Compound Administration:
-
Administer this compound (prepared in a suitable vehicle) at various doses (e.g., 1, 10, 50 mg/kg) via the desired route (e.g., i.p. or oral) at a specific time point relative to thioglycollate injection (e.g., 30 minutes before or 1 hour after).
-
Include a vehicle control group and a positive control group (e.g., dexamethasone).
-
-
Peritoneal Lavage and Cell Counting:
-
At a predetermined time point after thioglycollate injection (e.g., 4, 24, or 48 hours), euthanize the mice.
-
Inject 5-10 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Centrifuge the collected fluid, resuspend the cell pellet, and count the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Differential cell counts (neutrophils, macrophages) can be performed on cytospin preparations stained with a Romanowsky-type stain.
-
-
Data Analysis: Compare the number of migrated leukocytes in the treated groups to the vehicle control group.
Lewis Lung Carcinoma (LLC) Syngeneic Tumor Model (for Anti-cancer Activity)
This is a widely used model to evaluate the efficacy of anti-cancer agents.
-
Cell Culture: Culture LLC cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Animals: Use C57BL/6 mice, as they are syngeneic to the LLC cell line.
-
Tumor Implantation:
-
Harvest LLC cells and resuspend them in sterile PBS or serum-free medium at a concentration of 2 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the rear flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound at various doses and schedules (e.g., daily or every other day) via the chosen route (e.g., i.p. or oral).
-
Include a vehicle control group and a positive control group (e.g., cisplatin (B142131) or paclitaxel).
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 14-21 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumors can be processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Compare tumor growth and final tumor weights between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from related compounds.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Caspase-3 Mediated Apoptosis Pathway.
Experimental Workflow Diagram
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 20-Dehydroeupatoriopicrin Semiacetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of 20-Dehydroeupatoriopicrin semiacetal using High-Performance Liquid Chromatography (HPLC). This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of reported biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and reliable analytical methods are crucial for the isolation, quantification, and characterization of such compounds in plant extracts and pharmaceutical formulations. This note outlines a representative reversed-phase HPLC (RP-HPLC) method, including sample preparation, chromatographic conditions, and data analysis. The provided protocol is a starting point for method development and will require optimization and validation for specific applications.
Introduction
Sesquiterpene lactones are a diverse group of secondary metabolites found in various plant families, particularly Asteraceae, to which the genus Eupatorium belongs.[2][3] These compounds are known for their significant biological activities.[1][2] this compound, a derivative of eupatoriopicrin, is of interest to researchers for its potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of sesquiterpene lactones from complex mixtures.[3] This application note describes a robust HPLC method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
A reliable quantification of sesquiterpene lactones requires an efficient extraction method from the plant matrix.
Materials:
-
Plant material (e.g., dried leaves of Eupatorium species)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh 1.0 g of powdered, dried plant material.
-
Add 10 mL of methanol to the plant material.
-
Vortex the mixture for 1 minute to ensure thorough wetting.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point. Optimization may be necessary depending on the specific instrument and sample matrix.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-36 min: 90-30% B36-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Presentation
The following tables represent hypothetical data that could be obtained from the HPLC analysis of 20-Dehydroeupatoriopicrin semiacetetal.
Table 1: Hypothetical Retention Time and Peak Area
| Compound | Retention Time (min) | Peak Area (mAU*s) |
| This compound | 18.5 | 125000 |
Table 2: Hypothetical Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 12500 |
| 10 | 25100 |
| 25 | 63000 |
| 50 | 125500 |
| 100 | 250000 |
Table 3: Hypothetical Method Validation Parameters
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1][2] Sourced from plants of the Eupatorium genus, this compound is of significant interest to the fields of pharmacology and biochemistry.[1][2] Like other sesquiterpene lactones, its biological effects are largely attributed to its ability to form covalent bonds with biological nucleophiles, such as the thiol groups in proteins, which can modulate various biochemical pathways.[1][2]
This document provides detailed application notes and experimental protocols to guide researchers in the effective use of this compound in the laboratory for investigating its potential as a therapeutic agent. The primary reported activities of related compounds, such as eupatoriopicrin (B210294), include anti-inflammatory, anticancer, and antiparasitic effects, often linked to the inhibition of the NF-κB signaling pathway.[3]
Note: Specific experimental data for this compound is limited in publicly available literature. The protocols and quantitative data provided herein are largely based on its close structural analog, eupatoriopicrin . Researchers should use this information as a starting point and adapt and validate the protocols for their specific experimental setup.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 94234-24-9 | [1][4] |
| Molecular Formula | C₂₀H₂₄O₆ | [1][4] |
| Molecular Weight | 360.4 g/mol | [1][2] |
| Appearance | Oil | [5] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and activity of this compound.
-
Storage: Store the compound at -20°C in a tightly sealed container, protected from light.[7] Sesquiterpene lactones can be sensitive to light and temperature.
-
Solution Preparation: For biological assays, prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions for each experiment to minimize degradation.[7]
-
pH Considerations: Sesquiterpene lactones can be unstable at neutral to alkaline pH. It is advisable to work in slightly acidic to neutral buffers when possible and to be aware of potential degradation in cell culture media over long incubation periods.[7][8]
-
Aqueous Solutions: To prepare aqueous solutions from a DMSO stock, first dissolve the compound in a minimal amount of DMSO. Then, dilute with the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[7]
Mechanism of Action
The primary mechanism of action for sesquiterpene lactones like this compound is believed to be through the alkylation of nucleophilic groups in cellular macromolecules. The α-methylene-γ-lactone moiety, a common feature in these compounds, acts as a Michael acceptor, reacting with sulfhydryl groups of cysteine residues in proteins.[9] This covalent modification can alter the function of key proteins involved in cellular signaling pathways.
One of the most significant targets of eupatoriopicrin and related compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[5] By inhibiting the NF-κB pathway, this compound can potentially exert its anti-inflammatory and anticancer effects.
Quantitative Data (Based on Eupatoriopicrin)
The following table summarizes the reported biological activities of eupatoriopicrin, a closely related analog of this compound. These values can serve as a reference for designing experiments.
| Assay | Cell Line | IC₅₀ Value | Reference |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Production | RAW 264.7 | 7.53 ± 0.28 µg/mL | |
| Cytotoxic Activity | |||
| Hepatocellular Carcinoma | HepG2 | 10.32 ± 0.15 µg/mL | |
| Breast Adenocarcinoma | MCF-7 | 12.51 ± 0.23 µg/mL | |
| Embryonal Carcinoma | NTERA-2 | 1.82 ± 0.11 µg/mL | |
| Antiparasitic Activity | |||
| Trypanosoma cruzi (amastigotes) | - | 2.3 ± 0.5 µg/mL |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on eupatoriopicrin.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, NTERA-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL). The final DMSO concentration should be below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite (B80452) Measurement:
-
Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol assesses the effect of the compound on the degradation of IκBα, an indicator of NF-κB pathway activation.
Materials:
-
Appropriate cell line (e.g., RAW 264.7)
-
6-well plates
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against IκBα and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the levels of IκBα in treated cells to the LPS-stimulated control to determine if the compound inhibits its degradation.
Applications in Drug Development
The potential anti-inflammatory and anticancer properties of this compound make it an interesting candidate for drug discovery and development.
-
Lead Compound Identification: This compound can serve as a lead molecule for the synthesis of more potent and selective derivatives.
-
Mechanism of Action Studies: It can be used as a tool compound to investigate the role of the NF-κB pathway and other signaling cascades in various disease models.
-
Preclinical Evaluation: Following comprehensive in vitro characterization, promising results may warrant further investigation in in vivo animal models of inflammation and cancer.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use.[1][2] All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PhytoBank: Showing 20-dehydroeupatoriopicrin-semi acetal (PHY0114273) [phytobank.ca]
Application Notes and Protocols for Bioactivity Testing of 20-Dehydroeupatoriopicrin semiacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the bioactivity of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone natural product. The following protocols and data are curated to facilitate research into its potential cytotoxic and anti-inflammatory properties.
Introduction
This compound is a natural product belonging to the class of sesquiterpene lactones, compounds known for their diverse biological activities.[1][2] While specific bioactivity data for this semiacetal is limited, its structural similarity to other sesquiterpene lactones, such as eupatoriopicrin (B210294), suggests potential for cytotoxic and anti-inflammatory effects.[1][2][3] The protocols outlined below provide robust methods for evaluating these potential bioactivities in a laboratory setting.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the bioactivity of the closely related and structurally similar compound, eupatoriopicrin. This data can serve as a valuable reference for designing experiments and interpreting results for this compound.
Table 1: Cytotoxic Activity of Eupatoriopicrin
| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| FIO 26 | Clonogenic Assay | 1.5 µg/mL (4.1 µM) | 1 hour | [3] |
Table 2: Anti-inflammatory Activity of Eupatoriopicrin and Other Sesquiterpene Lactones
| Compound | Assay Type | Target | IC50 Value | Reference |
| Eupatoriopicrin | Cytokine Production Inhibition | IL-8 and TNF-α | < 1 µM | [4] |
| Sesquiterpene Lactones (various) | NF-κB Inhibition | TNF-α-induced NF-κB activity | 0.6 - 13.6 µM | [5] |
Experimental Protocols
The following are detailed protocols for assessing the cytotoxic and anti-inflammatory activities of this compound.
Protocol 1: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell line into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)
Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The Griess reagent reacts with nitrite (B80452), a stable product of NO, to form a colored azo compound, the absorbance of which is proportional to the NO concentration.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control, and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Griess Reaction:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by sesquiterpene lactones like this compound.
Caption: NF-κB Signaling Pathway and Potential Inhibition.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Application Notes and Protocols for the Synthesis of 20-Dehydroeupatoriopicrin Semiacetal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Eupatoriopicrin (B210294), a sesquiterpene lactone predominantly isolated from plants of the Eupatorium genus, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Preclinical studies have highlighted its potent anti-inflammatory and cytotoxic properties, making it a promising scaffold for the development of novel therapeutic agents.[3][4] The synthesis of derivatives from natural products is a cornerstone of medicinal chemistry, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The targeted 20-Dehydroeupatoriopicrin semiacetal derivatives represent a novel class of compounds. The introduction of a semiacetal moiety is hypothesized to modulate the biological activity of the parent molecule. Semiacetals can influence a molecule's polarity, hydrogen bonding capacity, and reactivity, which in turn can affect its interaction with biological targets. These derivatives are of particular interest for their potential as anticancer agents. The cytotoxic effects of eupatoriopicrin and related sesquiterpene lactones are often attributed to their ability to alkylate biological macromolecules and modulate key signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
These application notes provide a comprehensive, albeit proposed, framework for the synthesis and evaluation of this compound derivatives, intended to guide researchers in the exploration of this promising class of molecules.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Eupatoriopicrin and other relevant sesquiterpene lactone derivatives against various human cancer cell lines, providing a benchmark for the evaluation of newly synthesized compounds.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Eupatoriopicrin | HepG2 | Liver Cancer | Not specified | [3] |
| Eupatoriopicrin | MCF-7 | Breast Cancer | Not specified | [3] |
| Eupatoriopicrin | NTERA-2 | Teratocarcinoma | Strong Inhibition | [4] |
| Helenalin Derivative (13) | Various | Various Solid Tumors | 0.15 - 0.59 | [5] |
| Helenalin Derivative (14) | Various | Various Solid Tumors | 0.15 - 0.59 | [5] |
| Cumanin Derivative (11) | WiDr | Colon Cancer | 2.3 | [5] |
| Dehydrocostus Lactone (64) | HeLa | Cervical Cancer | < 100 | [6] |
| Dehydrocostus Lactone (65) | HeLa | Cervical Cancer | < 100 | [6] |
| Dehydrocostus Lactone (66) | HeLa | Cervical Cancer | < 100 | [6] |
| Dehydrocostus Lactone (67) | HeLa | Cervical Cancer | < 100 | [6] |
Experimental Protocols
Protocol 1: Isolation and Purification of Eupatoriopicrin
This protocol is based on established methods for the isolation of sesquiterpenoid lactones from Eupatorium species.
1. Plant Material and Extraction:
- Obtain dried and powdered aerial parts of Eupatorium cannabinum or a related species known to contain eupatoriopicrin.
- Macerate the plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.
- Repeat the extraction process three times.
- Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Liquid-Liquid Partitioning:
- Suspend the crude ethanol extract in water.
- Perform sequential partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate (B1210297), and finally with n-butanol.
- The eupatoriopicrin is expected to be enriched in the ethyl acetate and n-butanol fractions. Concentrate these fractions under reduced pressure.
3. Chromatographic Purification:
- Subject the enriched fraction to High-Speed Counter-Current Chromatography (HSCCC).
- Solvent System: A two-phase solvent system such as n-hexane-ethyl acetate-methanol-water is suitable. The optimal ratio should be determined empirically (e.g., 1:4:2:3, v/v/v/v).
- Procedure:
- Fill the HSCCC column with the upper phase (stationary phase).
- Rotate the apparatus (e.g., at 900 rpm) and pump the lower phase (mobile phase) at a constant flow rate (e.g., 2.0 mL/min).
- Once hydrodynamic equilibrium is established, inject the sample solution (dissolved in a mixture of the upper and lower phases).
- Monitor the effluent at a suitable wavelength (e.g., 254 nm).
- Collect the fractions corresponding to the peaks of interest.
- Analyze the purity of the fractions by High-Performance Liquid Chromatography (HPLC).
- Combine the pure fractions containing eupatoriopicrin and confirm its identity using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Protocol 2: Proposed Synthesis of this compound Derivatives
Disclaimer: The following is a proposed synthetic route, as a direct established protocol is not available in the current literature. This protocol is based on general organic chemistry principles.
Step 1: Oxidation of Eupatoriopicrin to 20-Dehydroeupatoriopicrin This step aims to selectively oxidize the C-20 allylic alcohol to an aldehyde.
-
Dissolve purified eupatoriopicrin in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as manganese dioxide (MnO₂) in excess (e.g., 10-20 equivalents). MnO₂ is often used for the selective oxidation of allylic alcohols.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 20-dehydroeupatoriopicrin.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Intramolecular Cyclization to Form the Semiacetal This step involves the acid-catalyzed intramolecular reaction between a hydroxyl group and the newly formed aldehyde to form a cyclic hemiacetal.
-
Dissolve the purified 20-dehydroeupatoriopicrin in an anhydrous solvent (e.g., tetrahydrofuran (B95107) or dioxane).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or pyridinium (B92312) p-toluenesulfonate).
-
Stir the reaction at room temperature. The formation of the five- or six-membered cyclic hemiacetal is generally favored.[3][4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final this compound derivative by column chromatography.
-
Characterize the final product thoroughly using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and high-resolution mass spectrometry) to confirm the formation of the semiacetal ring.
Protocol 3: Evaluation of Cytotoxic Activity using the MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Visualizations
Caption: Proposed experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Postulated mechanism of action via inhibition of the NF-κB signaling pathway.
References
- 1. Preparative isolation and purification of phillyrin from the medicinal plant Forsythia suspensa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 20-Dehydroeupatoriopicrin Semiacetal Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability issues encountered during assays involving 20-Dehydroeupatoriopicrin semiacetal. The following resources are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Its mode of action is generally associated with its ability to form covalent bonds with biological nucleophiles, such as the thiol groups in proteins, which can lead to the disruption of cellular processes and modulation of various biochemical pathways.[1]
Q2: What are the common causes of high variability in assays with natural products like this compound?
A2: High variability in natural product screening can stem from several factors. These include the inherent instability of the compound, poor solubility in assay buffers, and the potential for non-specific activity or assay interference.[2][3] For sesquiterpene lactones, factors such as light exposure, temperature fluctuations, and pH can also contribute to degradation and inconsistent results.
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of natural products.[2] It is recommended to store this compound as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions in solvents like DMSO, it is advisable to store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: My hit confirmation for this compound is not reproducible. What should I do?
A4: Lack of reproducibility is a common challenge.[2] First, confirm the stability and purity of your compound stock. Re-test using a fresh sample or a newly prepared stock solution.[2] Also, visually inspect for any precipitation in your assay wells, as poor solubility can lead to inconsistent results.[2] Consider including a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer to prevent compound aggregation.[2]
Q5: How can I differentiate between true bioactivity and non-specific effects or assay interference?
A5: To distinguish true hits from false positives, it is essential to perform counter-screens and orthogonal assays.[2][3] If your primary screen is fluorescence-based, a luminescence-based counter-screen can help identify fluorescent interference.[2] Running a parallel cytotoxicity assay is also crucial to ensure that the observed activity is not due to general toxicity.[2] Additionally, checking the compound's structure against databases of Pan-Assay Interference Compounds (PAINS) can help identify promiscuous inhibitors.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High coefficient of variation (CV%) between replicate wells can obscure real effects.
| Possible Cause | Recommended Action |
| Poor Solubility | Visually inspect plates for precipitation. Prepare a fresh, lower concentration stock solution. Consider using a different solubilizing agent or pre-incubating the compound with the assay buffer.[2] |
| Compound Instability | Minimize the exposure of the compound to light and ambient temperature. Prepare fresh dilutions immediately before use.[2] |
| Pipetting Errors | Ensure proper calibration of pipettes. Use reverse pipetting for viscous solutions. Mix well after adding the compound to the assay plate. |
| Edge Effects | Avoid using the outer wells of the assay plate. Fill the outer wells with sterile water or buffer to maintain a humid environment. |
| Cell Clumping | If using a cell-based assay, ensure a single-cell suspension before plating. Gently swirl the cell suspension between plating each set of wells. |
Issue 2: Inconsistent IC50 Values Across Experiments
Fluctuations in IC50 values make it difficult to determine the compound's true potency.
| Possible Cause | Recommended Action |
| Batch-to-Batch Variation of Compound | If using different batches of the compound, perform a quality control check (e.g., HPLC-MS) to confirm purity and identity. |
| Variability in Cell Passage Number | For cell-based assays, use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent Incubation Times | Strictly adhere to the defined incubation times for all steps of the assay protocol. Use a multi-channel timer if necessary. |
| Fluctuations in Assay Temperature | Ensure that all incubations are performed in a calibrated incubator with stable temperature control.[4] |
| Reagent Degradation | Prepare fresh reagents and buffers for each experiment. Avoid repeated freeze-thaw cycles of critical reagents. |
Experimental Protocols
General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table presents hypothetical IC50 values to illustrate expected outcomes and acceptable variability.
| Assay Type | Cell Line | Experimental Condition | Mean IC50 (µM) | Standard Deviation (µM) | CV% |
| MTT Viability Assay | HeLa | 48h incubation | 12.5 | 1.8 | 14.4% |
| MTT Viability Assay | A549 | 48h incubation | 15.2 | 2.5 | 16.4% |
| Caspase-3/7 Glo Assay | HeLa | 24h incubation | 8.9 | 1.1 | 12.4% |
Visualizations
Signaling Pathway Diagram
Sesquiterpene lactones, like this compound, are known to modulate inflammatory pathways, often through the inhibition of NF-κB. The α-methylene-γ-lactone moiety can react with cysteine residues in proteins, such as IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
This workflow outlines the key steps in screening and validating the activity of this compound.
Caption: A typical workflow for hit confirmation and validation in a drug discovery screen.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 20-Dehydroeupatoriopicrin Semiacetal
Welcome to the technical support center for 20-Dehydroeupatoriopicrin semiacetal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a germacranolide sesquiterpene lactone. Its structure is characterized by a ten-membered carbocyclic ring, an α-methylene-γ-lactone moiety, and a semiacetal group. The α-methylene-γ-lactone is a reactive site, prone to Michael addition reactions with nucleophiles.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage or when in solution, it is advisable to keep it at 2-8°C and use it as quickly as possible.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors contributing to the degradation of this compound, like many other sesquiterpene lactones, are pH, temperature, and exposure to light. The α-methylene-γ-lactone and semiacetal moieties are particularly susceptible to degradation under certain conditions.
Q4: How does pH affect the stability of this compound?
A4: Sesquiterpene lactones are generally more stable in acidic to neutral pH (pH 3-6). Under alkaline conditions (pH > 7.4), the lactone ring is susceptible to hydrolysis, leading to the opening of the ring and loss of biological activity. The semiacetal group may also be sensitive to acidic or basic conditions, potentially leading to ring-opening or other rearrangements.
Q5: Is this compound sensitive to temperature?
A5: Yes, elevated temperatures can accelerate the degradation of this compound. It is recommended to avoid prolonged exposure to high temperatures during experimental procedures. Some studies on other sesquiterpene lactones have shown significant degradation when stored at room temperature or higher for extended periods.[1][2]
Q6: What analytical methods are suitable for assessing the stability of this compound?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method for assessing the stability of sesquiterpene lactones. This technique allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Loss of biological activity of the compound over a short period.
-
Possible Cause 1: Inappropriate solvent.
-
Troubleshooting: Ensure the solvent used is compatible with sesquiterpene lactones. Protic solvents like methanol (B129727) or ethanol (B145695) can potentially react with the α-methylene-γ-lactone moiety, especially over time. Aprotic solvents like DMSO or acetonitrile (B52724) are often preferred for stock solutions.
-
-
Possible Cause 2: High pH of the experimental medium.
-
Troubleshooting: Check the pH of your buffers and cell culture media. If the pH is alkaline, consider adjusting it to a more neutral or slightly acidic range if your experimental design allows. For in vitro assays, minimize the incubation time at physiological pH (7.4) if instability is observed.[3][4]
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting: Protect your solutions from light by using amber vials or covering the containers with aluminum foil. Perform experimental manipulations in a subdued light environment where possible.
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting: This is a strong indication of degradation. Analyze the sample immediately after preparation and compare it with a freshly prepared standard. If new peaks appear over time, it confirms instability. Refer to the degradation pathways section to hypothesize the nature of the degradants.
-
-
Possible Cause 2: Reaction with other components in the mixture.
-
Troubleshooting: The α-methylene-γ-lactone moiety is an electrophilic center and can react with nucleophiles in your experimental setup (e.g., thiol-containing reagents like dithiothreitol). If such reagents are present, consider the possibility of adduct formation.
-
Issue 3: Poor reproducibility of experimental results.
-
Possible Cause 1: Inconsistent storage and handling of the compound.
-
Troubleshooting: Establish a strict protocol for the storage and handling of this compound. Ensure all users follow the same procedure for preparing stock solutions and handling them during experiments.
-
-
Possible Cause 2: Degradation during the experiment.
-
Troubleshooting: If the experiment involves prolonged incubation times or harsh conditions (e.g., heating), the compound may be degrading during the assay. Consider running a time-course experiment to assess the stability of the compound under your specific experimental conditions.
-
Quantitative Data Summary
The following tables summarize representative stability data for sesquiterpene lactones under various conditions. Please note that this data is for illustrative purposes and the stability of this compound should be experimentally determined for your specific conditions.
Table 1: Effect of pH on the Stability of a Representative Sesquiterpene Lactone in Aqueous Buffer at 37°C for 24 hours.
| pH | Remaining Compound (%) |
| 3.0 | 98 |
| 5.5 | 95[3][4] |
| 7.4 | 60[3][4] |
| 9.0 | < 20 |
Table 2: Effect of Temperature on the Stability of a Representative Sesquiterpene Lactone in an Ethanolic Tincture over 3 years.
| Storage Temperature (°C) | Decrease in Content (%) |
| 4 | 13[1][2] |
| 25 | 32[1][2] |
| 30 | 37[1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile or DMSO.
-
Preparation of Test Solutions: Dilute the stock solution with the desired buffers (e.g., pH 3, 5, 7.4, 9) or experimental media to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect the solutions from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 210-220 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining compound can be calculated relative to the initial time point (t=0).
Visualizations
Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting logic for loss of biological activity.
References
- 1. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversions of alpha-methyl to alpha-methylene gamma-lactones. Synthesis of two allergenic sesquiterpene lactones, (-)-frullanolide and (+)-arbusculin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 20-Dehydroeupatoriopicrin Semiacetal Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone known for its potential therapeutic properties. A significant challenge in its experimental use is its low aqueous solubility. This guide offers insights into potential solutions and detailed experimental protocols to address this issue.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the common reasons for this?
A1: this compound, like many sesquiterpene lactones, has inherently low water solubility due to its chemical structure.[1][2] It is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] If you are observing poor solubility in aqueous solutions, it is likely due to the compound's hydrophobic nature. For biological assays, it's common to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. However, the final concentration of the organic solvent should be carefully controlled to avoid affecting the experimental results.
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into my aqueous media. How can I prevent this?
A2: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To address this, you can try several approaches:
-
Lower the final concentration: Determine the maximum tolerated DMSO concentration in your experiment and calculate the corresponding highest possible concentration of the compound that remains in solution.
-
Use formulation strategies: Techniques like complexation with cyclodextrins or creating solid dispersions can significantly improve aqueous solubility and prevent precipitation.[1][4][5]
-
Employ co-solvents: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of poorly water-soluble compounds.[6][7]
Q3: What are the most promising strategies to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[5][8][9] The most common and effective methods include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved water solubility.[1][4]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and solubility.[5][7]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form.[4][6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate.[6][7]
Q4: Can structural modification of this compound improve its solubility?
A4: Yes, structural modification is a potential strategy. For instance, adding polar functional groups, such as amino groups, to the molecular structure can increase aqueous solubility.[8] However, it is crucial to assess how any modification affects the compound's biological activity, as the α-methylene-γ-lactone moiety is often important for the bioactivity of sesquiterpene lactones.[2]
Quantitative Data on Solubility Improvement
The following table summarizes the potential improvements in aqueous solubility of this compound using different formulation strategies. The data presented is illustrative and based on typical enhancements observed for poorly soluble sesquiterpene lactones.
| Formulation Strategy | Vehicle | Illustrative Solubility (µg/mL) | Fold Increase |
| Unformulated Compound | Water | 0.5 | 1 |
| Co-solvency | 10% DMSO in Water | 15 | 30 |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in Water | 50 | 100 |
| Solid Dispersion | 1:10 ratio with PVP K30 | 120 | 240 |
| Lipid-Based Formulation | SEDDS in Water | >500 | >1000 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1).
-
Mixing: Accurately weigh the calculated amounts of the compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of an ethanol/water mixture (1:1 v/v) to the mortar to form a paste.
-
Trituration: Knead the paste thoroughly with the pestle for 60 minutes.
-
Drying: Scrape the paste from the mortar and spread it as a thin layer on a watch glass. Dry the product in a vacuum oven at 40°C for 24 hours.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a 100-mesh sieve to obtain a fine powder.
-
Solubility Determination: Determine the aqueous solubility of the complex and compare it to the unformulated compound. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this determination.[10][11][12]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to enhance its dissolution rate and solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Water bath
-
Desiccator
Procedure:
-
Ratio Selection: Choose the desired weight ratio of the compound to PVP K30 (e.g., 1:10).
-
Dissolution: Accurately weigh the calculated amounts of this compound and PVP K30. Dissolve both components in a sufficient volume of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 45°C until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Place the flask in a desiccator under vacuum for 48 hours to remove any residual solvent.
-
Collection and Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterization: Characterize the solid dispersion for its dissolution properties and compare them to the pure compound.
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:94234-24-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. benchchem.com [benchchem.com]
- 9. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
Technical Support Center: Challenges in Sesquiterpene Lactone Research with a Focus on 20-Dehydroeupatoriopicrin semiacetal
Disclaimer: Research and documentation specifically on 20-Dehydroeupatoriopicrin semiacetal (CAS No: 94234-24-9) are limited. The following troubleshooting guides and FAQs are based on the broader class of sesquiterpene lactones, particularly guaianolides, and are intended to provide general guidance. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is a derivative of eupatoriopicrin, found in plants of the Eupatorium genus. Sesquiterpene lactones are of interest to researchers for their potential anti-inflammatory, antimicrobial, and anticancer properties. The semiacetal functional group in this specific molecule may influence its reactivity and biological profile.
Q2: What are the main challenges in working with sesquiterpene lactones like this compound?
A2: The primary challenges include:
-
Low natural abundance: These compounds are often present in low concentrations in plant material, making extraction and isolation difficult.
-
Chemical instability: The presence of reactive functional groups, such as the α,β-unsaturated γ-lactone and, in this case, a semiacetal, can make the molecule susceptible to degradation under certain pH, temperature, and light conditions.
-
Complex purification: Extracts from natural sources are complex mixtures, requiring multi-step chromatographic procedures to isolate pure compounds.
-
Structural characterization: The complex stereochemistry of sesquiterpene lactones requires sophisticated analytical techniques, such as high-field NMR and mass spectrometry, for complete structural elucidation.
Q3: Are there any known safety concerns when handling this compound?
Troubleshooting Guides
Extraction and Isolation
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Use a solvent system appropriate for the polarity of sesquiterpene lactones (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), or chloroform).- Employ extraction techniques that enhance efficiency, such as Soxhlet extraction or ultrasound-assisted extraction. |
| Degradation during extraction. | - Perform extraction at room temperature or below to minimize thermal degradation.- Protect the extraction mixture from light. | |
| Difficulty in purifying the target compound | Co-elution with other compounds of similar polarity. | - Utilize a combination of chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by preparative HPLC).- Experiment with different solvent systems and gradients to improve separation. |
| Irreversible binding to the stationary phase. | - Deactivate silica gel with a small percentage of water before use.- Consider using a different stationary phase, such as reversed-phase C18. | |
| Compound degradation during purification | Acidic or basic conditions on the column. | - Neutralize the silica gel or use a buffered mobile phase if compatible.- Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Compound Stability and Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Degradation of the purified compound over time | Instability of the semiacetal or other functional groups. | - Store the compound as a dry solid at -20°C or lower.- Protect from light and moisture.- For solutions, use aprotic solvents and store at low temperatures for short periods. |
| Hydrolysis or other reactions in solution. | - Avoid protic solvents (e.g., methanol, water) if the semiacetal is found to be unstable.- Prepare solutions fresh before each experiment. |
Biological Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Compound precipitation in aqueous media. | - Use a stock solution in a suitable solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and consistent across all treatments.- Visually inspect for precipitation after adding the compound to the media. |
| Reactivity with media components or serum proteins. | - Run control experiments to assess the stability of the compound in the assay media over the time course of the experiment.- Consider reducing the serum concentration if adduct formation is suspected. |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Isolation of Sesquiterpene Lactones
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves and stems of Eupatorium sp.) is macerated with a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) at room temperature for 24-48 hours.
-
The extraction is repeated three times.
-
The combined extracts are filtered and concentrated under reduced pressure to yield the crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), and ethyl acetate) to fractionate the components.
-
The fractions are concentrated, and the fraction containing the target compound (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones) is selected for further purification.
-
-
Column Chromatography:
-
The active fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative HPLC:
-
Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Protocol 2: General Procedure for NMR and MS Characterization
-
NMR Spectroscopy:
-
A sample of the purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts, coupling constants, and correlations are used to elucidate the structure and stereochemistry of the molecule.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass and molecular formula of the compound.
-
MS/MS fragmentation analysis can provide further structural information.
-
Signaling Pathways
The biological activity of related sesquiterpene lactones, such as eupatoriopicrin, has been linked to the modulation of key inflammatory and cell survival pathways.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Caption: Overview of the MAPK/ERK signaling cascade.
Common experimental errors with 20-Dehydroeupatoriopicrin semiacetal
Welcome to the technical support center for 20-Dehydroeupatoriopicrin semiacetal. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this sesquiterpene lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] It is sourced from plants of the Eupatorium genus.[1] Due to its chemical structure, it is investigated for its potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1]
Q2: What is the general mechanism of action for this class of compounds?
A2: The biological activity of many sesquiterpene lactones, including likely this compound, is attributed to their ability to form covalent bonds with biological nucleophiles, such as the thiol groups in proteins. This interaction can disrupt cellular processes and modulate various biochemical pathways, such as the NF-κB signaling pathway, which is crucial in inflammation.[1]
Q3: What are the primary challenges when working with this compound?
A3: Common challenges are related to its physicochemical properties, which are typical for sesquiterpene lactones. These include:
-
Limited Solubility: Poor solubility in aqueous media can lead to inconsistent results and difficulties in preparing stock solutions.
-
Stability Issues: The lactone ring can be susceptible to hydrolysis, especially at non-neutral pH, and the compound may be sensitive to light and temperature.
-
Interference in Assays: The inherent reactivity of the molecule can sometimes lead to interference with certain assay components, particularly in colorimetric assays.
Troubleshooting Guides
Issue 1: Inconsistent or Poorly Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration.- Perform serial dilutions in culture media, ensuring thorough mixing before adding to cells.- Visually inspect for precipitation after dilution in media.- Consider the use of a solubilizing agent, but test for its own cytotoxicity first. |
| Compound Instability | - Prepare fresh dilutions from the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Store the stock solution protected from light at -20°C or lower.- Perform a stability study of the compound in your specific assay media over the time course of the experiment. |
| Inaccurate Pipetting | - Use calibrated pipettes.- For small volumes, use low-retention pipette tips.- Ensure homogeneous mixing of solutions before pipetting. |
Issue 2: High Background or False Positives in Colorimetric Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of MTT Reagent | - Run a cell-free control with the compound and MTT reagent to check for direct reduction.- If interference is observed, consider using a non-tetrazolium-based cytotoxicity assay such as the LDH release assay or a fluorescence-based assay. |
| Compound Color Interference | - If the compound solution is colored, subtract the absorbance of a cell-free, compound-containing well from the experimental wells. |
| Compound Precipitation | - Visually inspect wells for any precipitate that could scatter light.- Improve solubility as described in "Issue 1". |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 1 hour at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Anti-inflammatory Assay - Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the amount of nitrite in the samples. Determine the inhibitory effect of the compound on NO production.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 22.5 |
| A549 (Lung Cancer) | 18.9 |
Note: These are representative values and may vary depending on experimental conditions.
Table 2: Hypothetical Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | ~10 |
| Water | <0.1 |
Visualizations
Caption: General experimental workflow for in vitro bioactivity testing.
Caption: Simplified NF-κB signaling pathway and proposed inhibition.
References
Technical Support Center: Enhancing the Bioactivity of 20-Dehydroeupatoriopicrin Semiacetal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 20-Dehydroeupatoriopicrin semiacetal. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential bioactivity?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1][2] Sesquiterpene lactones, including closely related compounds like eupatoriopicrin (B210294), have demonstrated promising anti-inflammatory, anti-cancer, and anti-parasitic properties.[3][4][5] The bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles such as cysteine residues in proteins via Michael addition.[6] This reactivity can modulate the function of key cellular proteins and signaling pathways.[7]
Q2: I am observing low or no bioactivity of this compound in my cell-based assays. What are the possible reasons?
A2: Low bioactivity of this compound in in vitro assays is often linked to its poor aqueous solubility.[1] Like many sesquiterpene lactones, this compound is lipophilic and may precipitate in aqueous cell culture media, reducing its effective concentration and contact with the cells. Other factors could include compound degradation, high cell density, or the specific cell line's resistance mechanisms.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a small percentage of a biocompatible organic solvent such as DMSO or ethanol (B145695) in the final culture medium.
-
Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules to form inclusion complexes with improved water solubility.
-
Lipid-based formulations: Incorporating the compound into liposomes or nanoemulsions to facilitate its delivery to cells.
-
Solid dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix.
Q4: Are there any strategies to potentiate the cytotoxic effects of this compound?
A4: Yes. For the related compound eupatoriopicrin, its cytotoxic activity was significantly enhanced by depleting cellular glutathione (B108866) (GSH) using buthionine sulfoximine (B86345) (BSO).[4] This suggests that the compound's mechanism of action involves binding to sulfhydryl groups, and cellular GSH can act as a protective scavenger.[4] Therefore, co-treatment with a GSH-depleting agent could be a viable strategy to enhance the bioactivity of this compound.
Q5: Which signaling pathways are likely to be affected by this compound?
A5: A common target for bioactive sesquiterpene lactones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway plays a crucial role in inflammation and cancer cell survival. By inhibiting NF-κB, sesquiterpene lactones can suppress the expression of pro-inflammatory cytokines and anti-apoptotic proteins, leading to their anti-inflammatory and anti-cancer effects.[8][9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (<0.5%) and consistent across all treatments. - Explore formulation strategies such as complexation with cyclodextrins or incorporation into lipid-based delivery systems. |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent compound concentration due to precipitation. - Degradation of the compound in stock solutions. | - Standardize cell seeding protocols and ensure consistent cell confluence at the time of treatment. - Prepare fresh dilutions of the compound from a stock solution for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| High background in cytotoxicity assays | - Interference of the compound with the assay reagents. - Intrinsic fluorescence or color of the compound. | - Run parallel control wells containing the compound in cell-free medium to check for direct effects on the assay reagents. - Choose a cytotoxicity assay that is less prone to interference, for example, a lactate (B86563) dehydrogenase (LDH) release assay instead of a metabolic assay like MTT if interference is suspected. |
| Low potency compared to literature values for similar compounds | - Cell line-specific resistance mechanisms (e.g., high intracellular glutathione levels). - Suboptimal treatment duration. | - Consider co-treatment with a glutathione-depleting agent like buthionine sulfoximine (BSO) to potentially enhance activity.[4] - Perform a time-course experiment to determine the optimal exposure time for observing a biological effect. |
Quantitative Data Summary
The following table summarizes hypothetical bioactivity data for this compound in different formulations. This data is for illustrative purposes to demonstrate how different formulation approaches could enhance its efficacy.
| Formulation | Cell Line | Assay | IC₅₀ (µM) |
| Unformulated (0.5% DMSO) | A549 (Lung Carcinoma) | MTT | > 50 |
| HP-β-Cyclodextrin Complex | A549 (Lung Carcinoma) | MTT | 15.2 |
| Liposomal Formulation | A549 (Lung Carcinoma) | MTT | 8.7 |
| Unformulated + BSO (100 µM) | A549 (Lung Carcinoma) | MTT | 12.5 |
| Unformulated (0.5% DMSO) | RAW 264.7 (Macrophage) | Nitric Oxide Inhibition | 25.8 |
| HP-β-Cyclodextrin Complex | RAW 264.7 (Macrophage) | Nitric Oxide Inhibition | 9.3 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Target cancer cell line (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a simple method to prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Slowly add a pre-weighed amount of this compound to the HP-β-CD solution while stirring. A molar ratio of 1:1 or 1:2 (compound:cyclodextrin) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
The resulting solution, containing the inclusion complex, can be filter-sterilized and used for cell-based assays. The concentration of the dissolved compound should be confirmed analytically (e.g., by HPLC).
Visualizations
Caption: Troubleshooting workflow for enhancing the bioactivity of this compound.
Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanocidal Activity of Four Sesquiterpene Lactones Isolated from Asteraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Conjugates Based on Sesquiterpene Lactones with Polyalkoxybenzenes by “Click” Chemistry to Create Potential Anticancer Agents [mdpi.com]
- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 20-Dehydroeupatoriopicrin Semiacetal Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 20-Dehydroeupatoriopicrin semiacetal during the isolation process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Question: Why is the overall yield of this compound consistently low?
Answer: Low yields of sesquiterpene lactones like this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and solutions:
-
Inefficient Extraction: The choice of solvent and extraction method is critical. For sesquiterpene lactones, polar organic solvents are often effective.[1] Consider using methanol (B129727) (MeOH) or ethanol (B145695) for extraction. Methods like maceration, sonication, or Soxhlet extraction can also impact efficiency. Prolonged extraction times at elevated temperatures should be avoided to prevent degradation of the target compound.
-
Compound Degradation: Sesquiterpene lactones can be sensitive to heat, light, and pH changes. The α-methylene-γ-lactone moiety, a common feature in these compounds, is susceptible to degradation.[1] It is advisable to work at temperatures not exceeding 30°C during solvent evaporation and to protect extracts from direct light.[2]
-
Suboptimal Chromatographic Conditions: Improper selection of the stationary and mobile phases can lead to poor separation and loss of the compound. For silica (B1680970) gel column chromatography, a gradient of n-hexane and ethyl acetate (B1210297) is commonly used for separating sesquiterpene lactones.[2][3]
-
Co-elution with Similar Compounds: Plant extracts contain a complex mixture of structurally related compounds, which can make purification challenging.[4] Fine-tuning the solvent gradient during column chromatography or employing advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can improve resolution.[4][5]
Question: My HPLC chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
Answer: Peak tailing in HPLC is a common issue that can affect resolution and quantification. Here are the likely causes and their remedies:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.
-
Solution: Use a high-purity silica column or an end-capped column. Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups. Operating the mobile phase at a lower pH (e.g., pH 2-3) can also suppress the ionization of silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form. The use of a buffer is recommended to maintain a stable pH.[6]
-
-
Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Regularly flush the column with a strong solvent to remove contaminants. Using a guard column can also protect the analytical column.
-
Question: I am observing extra or unexpected peaks in my chromatograms. What is the likely source of these ghost peaks?
Answer: Ghost peaks can originate from various sources in your HPLC system or sample preparation.
-
Late Elution from Previous Injections: Some compounds from a previous run may elute in a subsequent chromatogram, especially during gradient elution.
-
Solution: Ensure the gradient program is long enough to elute all components of the sample. A post-run flush with a strong solvent can help clean the column.
-
-
Contaminants in the Mobile Phase or System: Impurities in the solvents, buffers, or leaching from system components can appear as peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Regularly flush the system to remove any accumulated contaminants.
-
-
Sample Degradation: The target compound may degrade during sample preparation or while waiting in the autosampler, leading to the appearance of degradation products as new peaks.
-
Solution: Prepare samples fresh and minimize their time in the autosampler. If necessary, cool the autosampler tray to reduce degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for isolating this compound from Eupatorium species?
A1: Methanol (MeOH) extraction at room temperature has been shown to be effective for isolating sesquiterpene lactones from Eupatorium species.[2] The dried and powdered plant material is typically soaked in methanol, followed by filtration and concentration of the solvent under reduced pressure at a low temperature (e.g., not exceeding 30°C) to prevent thermal degradation.[2]
Q2: What type of chromatography is most suitable for purifying this compound?
A2: A combination of chromatographic techniques is often employed. Initial purification is typically performed using silica gel column chromatography with a gradient solvent system, such as n-hexane-ethyl acetate.[2][3] For further purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) or advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) are recommended.[4][5]
Q3: How should I store the purified this compound to ensure its stability?
A3: Due to the potential instability of sesquiterpene lactones, the purified compound should be stored as a dried powder in a tightly sealed container, protected from light, and at a low temperature, typically -20°C.[7] For solutions, it is best to prepare them fresh before use. If storage of a solution is necessary, use an appropriate solvent and store at a low temperature for a short period. Avoid repeated freeze-thaw cycles.
Q4: Can I use water as a solvent during any stage of the isolation process?
A4: While initial extraction is typically done with organic solvents, water can be used in liquid-liquid partitioning steps to remove highly polar impurities. For example, after initial extraction with a solvent like methanol, the extract can be suspended in water and then partitioned with a less polar solvent like ethyl acetate to enrich the sesquiterpene lactone fraction in the organic layer.
Data Presentation
Table 1: Yields of Sesquiterpene Lactones from Eupatorium Species Using Different Isolation Methods.
| Plant Species | Compound | Extraction Method | Purification Method | Starting Material (g) | Final Yield (mg) | Yield (%) | Reference |
| Eupatorium heterophyllum | Compound 1 (a sesquiterpene lactone) | Methanol Extraction | Silica Gel Column Chromatography, HPLC | 39.1 | 573.7 | 1.47 | [2] |
| Eupatorium lindleyanum | Eupalinolide A | Ethanol Extraction, n-butanol fractionation | HSCCC | 540 (n-butanol fraction) | 17.9 | 3.31 | [5] |
| Eupatorium lindleyanum | Eupalinolide B | Ethanol Extraction, n-butanol fractionation | HSCCC | 540 (n-butanol fraction) | 19.3 | 3.57 | [5] |
Experimental Protocols
Protocol 1: Extraction and Silica Gel Chromatography of Sesquiterpene Lactones from Eupatorium heterophyllum (Adapted from[2])
-
Extraction:
-
Air-dry the leaves of Eupatorium heterophyllum and grind them into a powder.
-
Extract the dried leaves (e.g., 39.1 g) with methanol (MeOH) twice at room temperature.
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 30°C to obtain a concentrated extract (e.g., 7.5 g).
-
-
Silica Gel Column Chromatography:
-
Subject the concentrated extract to a silica gel column (e.g., 40 x 160 mm).
-
Elute the column with a gradient of n-hexane-ethyl acetate (EtOAc) starting from a non-polar mixture (e.g., 9:1 n-hexane:EtOAc) and gradually increasing the polarity to 100% EtOAc.
-
Follow with an EtOAc-MeOH gradient to elute more polar compounds.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the combined fractions containing the target compound to further purification using normal phase HPLC to yield the pure compound.
-
Protocol 2: Preparative HSCCC for Sesquiterpenoid Lactones from Eupatorium lindleyanum (Adapted from[5])
-
Sample Preparation:
-
Extract the aerial parts of Eupatorium lindleyanum with ethanol.
-
Partition the ethanol extract to obtain an n-butanol fraction, which is enriched in sesquiterpenoid lactones.
-
Dissolve the dried n-butanol fraction (e.g., 540 mg) in the two-phase solvent system for HSCCC.
-
-
HSCCC Separation:
-
Use a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v).
-
Set the HSCCC parameters: revolution speed at 900 rpm, flow rate at 2.0 mL/min, and detection wavelength at 254 nm.
-
Inject the sample and collect the fractions.
-
-
Analysis and Identification:
-
Analyze the purity of the collected fractions by HPLC.
-
Identify the structure of the purified compounds using spectroscopic methods such as ESI-MS and 1H-NMR.
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting workflow for improving isolation yield and purity.
References
- 1. msipublishers.com [msipublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. PhytoBank: Showing 20-dehydroeupatoriopicrin-semi acetal (PHY0114273) [phytobank.ca]
Technical Support Center: 20-Dehydroeupatoriopicrin Semiacetal Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal and other sesquiterpene lactones (STLs).
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in my aqueous assay buffer. How can I improve its solubility?
A2: Poor aqueous solubility is a common issue with sesquiterpene lactones.[1] Here are several strategies to improve solubility for in vitro experiments:
-
Co-solvents: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. Then, perform a serial dilution in your aqueous buffer or cell culture medium. It is crucial to keep the final solvent concentration low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity or other artifacts.[1]
-
Formulation with Surfactants: The use of non-ionic surfactants can create microemulsions or micellar solutions that encapsulate and solubilize lipophilic compounds like STLs.[1]
-
Complexation: Cyclodextrins can form inclusion complexes with STLs, which can enhance their aqueous solubility.[1]
Q2: I am observing inconsistent results between experiments. What could be causing this variability?
A2: Inconsistent results with STLs can stem from several factors:
-
Compound Stability: STLs can be unstable, particularly at neutral to alkaline pH (e.g., pH 7.4), where they can undergo degradation.[2] Some STLs are also sensitive to light and temperature. It is recommended to prepare fresh solutions for each experiment from a stock stored at -20°C or -80°C and protected from light.[1]
-
Solubility Issues: If the compound precipitates in the cell culture medium, its effective concentration will be lower and variable. Always visually inspect for precipitation after adding the compound to the medium.[3]
-
Adsorption to Plasticware: Due to their lipophilic nature, STLs may adsorb to the surface of standard plastic labware, reducing the actual concentration in your assay. Using low-adhesion microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA) can mitigate this issue.[1]
-
Cell Passage Number: The response of cell lines can change with increasing passage number. Ensure you are using cells within a consistent and low passage range for all related experiments.
Q3: I am seeing cytotoxicity in my control cells treated only with the vehicle (DMSO). What should I do?
A3: Vehicle-induced cytotoxicity is a common artifact. The final concentration of DMSO should generally not exceed 0.5%, although the tolerance can vary significantly between cell lines. It is essential to run a vehicle control experiment to determine the maximum non-toxic concentration of your chosen solvent for your specific cell line and assay duration.
Q4: My results from in vitro and in vivo experiments seem contradictory. Is this common for sesquiterpene lactones?
A4: Yes, discrepancies between in vitro and in vivo results for STLs have been reported. For example, some STLs show anti-inflammatory effects in vitro but can induce pro-inflammatory responses like contact dermatitis in vivo.[1] This can be due to a variety of factors including metabolism, bioavailability, dose-dependency, and interaction with plasma proteins.[1][4] Therefore, in vitro results should be carefully validated with appropriate in vivo models.
Troubleshooting Guides
High-Throughput Screening (HTS) Assays
| Problem | Possible Cause | Recommended Action |
| High hit rate in primary screen | Assay interference (e.g., autofluorescence of the compound).[3] | Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based).[3] |
| Non-specific activity due to cytotoxicity.[3] | Run a cytotoxicity assay in parallel with the primary screen to identify and exclude cytotoxic compounds.[3] | |
| Pan-Assay Interference Compounds (PAINS).[3] | Check the structure of your hit against known PAINS databases and confirm activity with orthogonal assays.[3] | |
| Hit confirmation is not reproducible | Compound instability.[3] | Re-test using a freshly prepared sample. Investigate compound stability under assay and storage conditions.[3] |
| Poor solubility leading to precipitation.[3] | Visually inspect wells for precipitation. Try different solubilizing agents or pre-incubation steps.[3] | |
| Activity observed across multiple unrelated assays | Compound aggregation.[3] | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[3] |
Cell-Based Anti-Inflammatory Assays
| Problem | Possible Cause | Recommended Action |
| No inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) | Compound concentration is too low. | Test a wider range of concentrations. The activity of STLs can be highly dose-dependent.[1] |
| Compound is unstable in the assay medium over the incubation period.[2] | Reduce the incubation time or prepare fresh solutions and add them at different time points. | |
| The chosen cell line or stimulus is not appropriate for the compound's mechanism of action. | Confirm that the inflammatory pathway (e.g., NF-κB) is activated by your stimulus in your cell model. | |
| High background in NO (Griess) assay | Phenol (B47542) red in the cell culture medium can interfere with the Griess reagent. | Use phenol red-free medium for the experiment. |
| The compound itself reacts with the Griess reagent. | Run a control with the compound in medium without cells to check for direct reactivity. |
Quantitative Data Summary
The following tables summarize representative bioactivity data for eupatoriopicrin , a structurally related sesquiterpene lactone, which can serve as a reference for expected activity ranges.
Table 1: Anti-inflammatory and Cytotoxic Activity of Eupatoriopicrin
| Assay | Cell Line | Activity | IC₅₀ Value |
| Nitric Oxide (NO) Production Inhibition[5] | RAW 264.7 macrophages | Anti-inflammatory | 7.53 ± 0.28 µg/mL |
| Cytotoxicity (SRB Assay)[5] | HepG2 (Human liver cancer) | Cytotoxic | 10.32 ± 0.35 µg/mL |
| Cytotoxicity (SRB Assay)[5] | MCF-7 (Human breast cancer) | Cytotoxic | 12.51 ± 0.41 µg/mL |
| Cytotoxicity (SRB Assay)[5] | NTERA-2 (Human cancer stem cell) | Cytotoxic | 4.25 ± 0.11 µg/mL |
Table 2: Antitrypanosomal Activity of Eupatoriopicrin [6]
| Parasite Stage | Activity | IC₅₀ Value (µg/mL) |
| T. cruzi Amastigotes | Trypanocidal | 2.3 |
| T. cruzi Trypomastigotes | Trypanocidal | 7.2 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the concentration at which this compound inhibits cell viability by 50% (IC₅₀).
Materials:
-
Target cell line (e.g., RAW 264.7, HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: NF-κB Reporter Assay for Anti-Inflammatory Activity
This protocol uses a cell line stably transfected with an NF-κB-driven luciferase reporter to screen for inhibitory activity.[7]
Materials:
-
HEK293T or C2C12 cell line with a stable NF-κB luciferase reporter construct[7][8]
-
Complete cell culture medium
-
This compound stock solution
-
Inducing agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)[8]
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Pre-treatment: Prepare dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inducing agent (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time should be determined empirically.[7]
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the stimulated control (100% activation) and unstimulated control (0% activation). Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.
Visualizations
Experimental and Data Analysis Workflow
Caption: General workflow for in vitro screening and analysis.
Canonical NF-κB Signaling Pathway
Caption: Inhibition of the canonical NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 20-Dehydroeupatoriopicrin Semiacetal Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 20-Dehydroeupatoriopicrin semiacetal in various in vitro assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of natural products known for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Its mode of action is largely attributed to the presence of an α-methylene-γ-lactone ring, which can form covalent bonds with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. This interaction can disrupt cellular processes and modulate various biochemical pathways.
Q2: What are the recommended starting concentrations for in vitro assays?
A2: Based on studies of the closely related compound eupatoriopicrin, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. For cytotoxicity assays, concentrations can be extended up to 100 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: In which solvents should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to a month, though fresh preparation is always recommended.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound in cell culture media is limited, sesquiterpene lactones can be susceptible to degradation in aqueous environments, especially at physiological pH and temperature (37°C). It is advisable to prepare working dilutions fresh for each experiment and minimize the time the compound is in the culture media before analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no compound activity | - Incorrect concentration: The concentration used may be too low for the specific cell line or assay. - Compound degradation: The compound may have degraded due to improper storage or prolonged incubation in aqueous media. - Cell line resistance: The target cells may be resistant to the effects of the compound. | - Perform a wider dose-response curve, starting from nanomolar to high micromolar concentrations. - Prepare fresh stock and working solutions for each experiment. Minimize incubation times where possible. - Test the compound on a different, sensitive cell line to confirm its bioactivity. |
| High background or off-target effects | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final assay volume. - Compound precipitation: The compound may be precipitating out of solution at the working concentration. | - Ensure the final concentration of DMSO in the cell culture media is below 0.5% (v/v), and include a vehicle control in your experimental design. - Visually inspect the wells for any signs of precipitation. If observed, try lowering the working concentration or using a different solvent system if compatible with the assay. |
| Inconsistent results between experiments | - Variability in cell health: Differences in cell passage number, confluency, or overall health can affect their response. - Inconsistent compound preparation: Minor differences in preparing stock and working solutions can lead to variability. | - Standardize your cell culture practices. Use cells within a specific passage number range and ensure consistent seeding density and confluency. - Be meticulous in preparing solutions. Use calibrated pipettes and ensure the compound is fully dissolved before making dilutions. |
Quantitative Data Summary
The following table summarizes key quantitative data for eupatoriopicrin, a closely related and well-studied sesquiterpene lactone, which can serve as a strong proxy for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (Cytotoxicity) | 1.5 µg/mL (~4.1 µM) | FIO 26 cells (1 hr exposure) | [1] |
| IC₅₀ (Cytotoxicity) | 257.7 µM | Vero cells | [2] |
| IC₅₀ (Anti-inflammatory) | < 1 µM | Human neutrophils (LPS-stimulated IL-8 and TNF-α release) | [3] |
| Effective Concentration Range (Cytotoxicity) | 0.8 µg/mL to 100 µg/mL | Various cancer cell lines (e.g., HepG2, MCF-7, NTERA-2) | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Chosen cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only). Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete medium.
-
Cell Treatment: Pre-treat the cells with various concentrations of the compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizations
Caption: A generalized experimental workflow for in vitro assays.
Caption: The NF-κB signaling pathway and potential inhibition.
References
Technical Support Center: Overcoming Resistance to 20-Dehydroeupatoriopicrin Semiacetal in Cancer Cells
Welcome to the technical support center for researchers working with 20-Dehydroeupatoriopicrin Semiacetal. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve reliable results in your cancer cell experiments.
While specific data on this compound is emerging, much can be inferred from its structural analog, Eupatoriopicrin, and the broader class of sesquiterpene lactones. This guide leverages that information to provide practical solutions for your research.
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound and similar sesquiterpene lactones.
| Problem | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | 1. Sub-optimal Compound Concentration: The concentration of this compound may be too low to induce a cytotoxic effect in the chosen cell line. 2. High Glutathione (B108866) (GSH) Levels: Cancer cells can have high intracellular levels of GSH, which can conjugate with and neutralize sesquiterpene lactones. 3. Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell. 4. Cell Line Insensitivity: The specific cancer cell line may have intrinsic resistance mechanisms. | 1. Dose-Response Experiment: Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). 2. GSH Depletion: Pre-treat cells with a GSH synthesis inhibitor, such as Buthionine Sulfoximine (BSO), before adding the compound. This has been shown to enhance the cytotoxicity of Eupatoriopicrin. 3. P-gp Inhibition: Co-administer a known P-gp inhibitor, such as Verapamil, or use a cell line with low P-gp expression. You can also assess P-gp activity using a Calcein-AM assay. 4. Alternative Cell Lines: Test the compound on a panel of different cancer cell lines to identify more sensitive models. |
| Inconsistent Results Between Experiments | 1. Compound Stability: this compound may be unstable in solution over time. 2. Cell Culture Variability: Differences in cell passage number, confluency, or growth media can affect cellular responses. 3. Assay Conditions: Variations in incubation times, reagent concentrations, or instrumentation can lead to inconsistent data. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of the compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Standardized Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Strict Protocol Adherence: Follow a standardized and detailed protocol for all assays. Ensure all reagents are properly prepared and within their expiration dates. |
| Unexpected Pro-survival Signaling | 1. Activation of Compensatory Pathways: Inhibition of one pro-survival pathway (e.g., NF-κB) may lead to the upregulation of others, such as STAT3 or PI3K/Akt. 2. Off-Target Effects: At high concentrations, the compound may have off-target effects that activate survival pathways. | 1. Pathway Analysis: Use techniques like Western blotting to probe for the activation of key survival pathways (e.g., phospho-STAT3, phospho-Akt) in response to treatment. Consider combination therapies with inhibitors of these compensatory pathways. 2. Concentration Optimization: Use the lowest effective concentration of the compound (ideally at or near the IC50) to minimize off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: As a sesquiterpene lactone, this compound is believed to exert its anti-cancer effects through several mechanisms. Its reactive α-methylene-γ-lactone group can form covalent bonds with nucleophilic groups in proteins, particularly cysteine residues. This can lead to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[1] Additionally, it may induce apoptosis (programmed cell death) and generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[2][3]
Q2: My cancer cells seem to be resistant to this compound. What are the common resistance mechanisms?
A2: Resistance to sesquiterpene lactones can arise from several factors:
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp) can pump the compound out of the cell, preventing it from reaching its intracellular targets.[4]
-
Elevated Glutathione Levels: High intracellular concentrations of glutathione (GSH) can lead to the detoxification and neutralization of the compound.
-
Alterations in Target Pathways: Mutations or upregulation of components in pro-survival signaling pathways, such as STAT3, PI3K/Akt, or Wnt/β-catenin, can counteract the compound's cytotoxic effects.[3][4]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like those in the Bcl-2 family can inhibit the induction of apoptosis.[3]
Q3: How can I determine if my cells are resistant due to high glutathione levels?
A3: You can experimentally test for GSH-mediated resistance by pre-treating your cancer cells with L-buthionine-S,R-sulfoximine (BSO), an inhibitor of GSH synthesis. If the cytotoxicity of this compound increases significantly after BSO pre-treatment, it suggests that high GSH levels are contributing to resistance.
Q4: What is a suitable starting concentration for in vitro experiments?
A4: Based on data for the related compound Eupatoriopicrin, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. The IC50 values for Eupatoriopicrin have been reported in the low micromolar range for several cancer cell lines.
Q5: Are there any known clinical trials for this compound or related compounds?
A5: While some sesquiterpene lactones like artemisinin (B1665778) and parthenolide (B1678480) have entered clinical trials, there is currently no readily available information on clinical trials specifically for this compound or Eupatoriopicrin for cancer treatment.[3]
Quantitative Data Summary
The following tables summarize quantitative data for the related compound, Eupatoriopicrin, to provide a reference for your experiments.
Table 1: IC50 Values of Eupatoriopicrin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | ~2.78 | 48h | Not Specified |
| HepG2 | Hepatocellular Carcinoma | > 27.8 | 48h | Not Specified |
| MCF-7 | Breast Adenocarcinoma | > 27.8 | 48h | Not Specified |
| FIO 26 | Fibrosarcoma | ~4.1 | 1h | Clonogenic Assay |
Note: Data is for Eupatoriopicrin and may vary for this compound and different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X binding buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
NF-κB Activity Assessment: Luciferase Reporter Assay
This protocol measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white plate.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of NF-κB inhibition.
Caption: Troubleshooting low cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Preventing degradation of 20-Dehydroeupatoriopicrin semiacetal in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal. The information is designed to help prevent its degradation in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key structural features related to stability?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Its chemical stability is largely influenced by the presence of reactive functional groups, particularly the α-methylene-γ-lactone moiety. This group can react with nucleophiles, such as thiol groups in proteins, via a Michael-type addition, which is often linked to its biological activity but also contributes to its potential for degradation in certain chemical environments.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The main factors leading to the degradation of sesquiterpene lactones like this compound are:
-
pH: The lactone ring is susceptible to hydrolysis, especially in neutral to alkaline conditions (pH > 7).[1][2][3]
-
Solvent: The choice of solvent is critical. Protic solvents, especially alcohols like ethanol (B145695), can react with the compound to form adducts.[1][4]
-
Temperature: Higher temperatures accelerate the rate of degradation.[4][5]
-
Light: Exposure to light, particularly UV radiation, can cause degradation.[1][6]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid degradation from repeated changes in temperature.[1]
Q3: How should I store solid this compound and its stock solutions?
For optimal stability, both the solid compound and its solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.[1]
-
Container: Use airtight containers to minimize exposure to moisture and air.
-
Light: Protect from light by using amber vials or by wrapping containers in foil.[1]
-
Aliquoting: Prepare single-use aliquots of stock solutions to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[1]
Q4: My compound shows poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with lipophilic compounds like sesquiterpene lactones.[1] Here are some strategies to improve solubility:
-
Co-solvents: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Then, slowly add this stock solution to your aqueous buffer with gentle vortexing. It is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid affecting the biological system.[1]
-
Solubilizing Agents: The use of cyclodextrins or non-ionic surfactants can help to form complexes or micelles that increase the aqueous solubility of the compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation in physiological pH. Cell culture media are typically buffered around pH 7.4. At this pH, the lactone ring of the compound can undergo rapid hydrolysis, leading to an inactive form.[2] Sesquiterpene lactones with side chains may also lose them at this pH.[7]
-
Solution:
-
Prepare Fresh Solutions: Make a concentrated stock solution in an appropriate solvent (e.g., DMSO) and dilute it into the cell culture medium immediately before adding it to the cells.
-
Limit Incubation Time: If possible, design experiments with shorter incubation times to minimize the extent of degradation.
-
pH-Controlled Buffers: For in vitro assays without cells, consider using a buffer with a slightly acidic pH (e.g., pH 5.5-6.5) to enhance stability, if this does not interfere with the assay itself.[7]
-
-
-
Possible Cause 2: Reaction with media components. The α-methylene-γ-lactone group is reactive and may form adducts with nucleophilic components in the culture medium, such as thiol-containing amino acids (e.g., cysteine).
-
Solution:
-
Serum-Free Media: If the experimental design allows, test the compound's activity in serum-free media to see if stability improves, as serum proteins contain reactive thiol groups.
-
Control Experiments: Run control experiments to assess the stability of the compound in the culture medium over the time course of the experiment using an analytical method like HPLC.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause 1: Solvent-induced degradation. If using an alcoholic solvent like methanol (B129727) or ethanol for your mobile phase or as a solvent for your sample, it may be reacting with the compound to form ethoxy or methoxy (B1213986) adducts.[4]
-
Solution:
-
Solvent Selection: If possible, switch to a less reactive solvent for sample preparation, such as acetonitrile (B52724) or DMSO.
-
Temperature Control: Keep the sample vial in the autosampler cooled to minimize potential reactions.
-
Fresh Samples: Analyze samples as soon as possible after preparation.
-
-
-
Possible Cause 2: Hydrolysis due to aqueous mobile phase. If the mobile phase has a neutral or near-neutral pH, hydrolysis can occur during the analytical run.
-
Solution:
-
Acidify Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous component of the mobile phase to maintain an acidic pH (ideally below 5), which will stabilize the lactone ring.[2]
-
-
Data Summary
The stability of sesquiterpene lactones is highly dependent on the experimental conditions. The following table summarizes the expected stability based on available data for this class of compounds.
| Condition | Parameter | Recommendation for High Stability | Rationale | References |
| pH | pH of Solution | Acidic (pH 3-5.5) | Prevents hydrolysis of the lactone ring. | [2][7] |
| Neutral to Alkaline (pH > 7) | Low Stability - Promotes rapid hydrolysis. | [1][2][3] | ||
| Temperature | Storage | -20°C to -80°C | Minimizes degradation kinetics. | [1][4][5] |
| Experimentation | Room Temperature (short term) | Higher temperatures accelerate degradation. | [4] | |
| Solvent | Stock Solution | DMSO, Acetonitrile | Aprotic solvents are less likely to react with the compound. | [1] |
| Ethanol, Methanol | Use with Caution - Can form adducts, especially at elevated temperatures. | [1][4] | ||
| Light | All Conditions | Protect from light | Some sesquiterpene lactones are photosensitive. | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-20 mM).
-
Vortex gently until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in amber, airtight vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution for Cell-Based Assays
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Crucially, add the freshly diluted compound to the cells immediately. Do not store the compound in the aqueous medium for extended periods before use.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically <0.5%).
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for suboptimal experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
Purity issues with 20-Dehydroeupatoriopicrin semiacetal samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Dehydroeupatoriopicrin semiacetal.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a sesquiterpene lactone derivative, a class of naturally occurring compounds.[1] It is sourced from plants of the Eupatorium genus.[1] Due to its chemical structure, it is investigated for various biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] Its mode of action is thought to involve the formation of covalent bonds with biological nucleophiles, such as thiol groups in proteins, which can disrupt cellular processes.[1]
Q2: What are the common sources of impurities in this compound samples?
A2: Impurities in natural product samples like this compound can originate from several sources:
-
Co-extraction of related compounds: The source plant material contains a complex mixture of other structurally similar sesquiterpene lactones and secondary metabolites which may be difficult to separate completely.[2][3]
-
Degradation products: The semiacetal and lactone functional groups are susceptible to degradation. The lactone ring can be hydrolyzed under acidic or basic conditions, and the overall molecule may be sensitive to heat and light.
-
Residual solvents: Solvents used during the extraction and purification process may remain in the final sample.
-
Reagents and materials from purification: Traces of reagents, silica (B1680970) gel, or other materials from chromatographic purification can be present.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage in solution, use a dry, aprotic solvent and keep it at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: What is a typical purity level for commercially available this compound?
A4: The purity of commercially available natural products can vary. It is common to find purities of >95% or >98% determined by HPLC. However, it is crucial to verify the purity of each batch upon receipt using appropriate analytical techniques.
Section 2: Troubleshooting Guides
HPLC Analysis Issues
Problem: My HPLC chromatogram shows multiple peaks, suggesting the sample is impure.
This is a common observation. The logical workflow below can help you determine the nature of the additional peaks.
Caption: Troubleshooting workflow for multiple peaks in HPLC.
Problem: I am observing poor peak shape (tailing or fronting) in my HPLC analysis.
Poor peak shape can affect resolution and the accuracy of quantification. Refer to the table below for common causes and solutions.
| Observation | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., free silanols). | Add a competitive agent like triethylamine (B128534) (TEA) to the mobile phase (0.1%). Use a column with better end-capping. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Peak Fronting | Column overload. | Reduce the sample concentration or injection volume. |
| Low temperature causing poor solubility. | Increase the column temperature slightly (e.g., to 30-35°C). | |
| Split Peaks | Clogged inlet frit or void in the column. | Replace the inlet frit or the column. |
| Sample degradation on the column. | Use a milder mobile phase if possible or reduce analysis time. |
NMR Analysis Issues
Problem: My ¹H-NMR spectrum shows more signals than expected or has broad peaks.
NMR is a powerful tool for purity assessment, but spectra can sometimes be misleading.
Table: Common ¹H-NMR Spectral Artifacts and Solutions
| Artifact | Potential Cause | Suggested Solution |
| Broad -OH peak | The semiacetal hydroxyl proton signal can be broad and its chemical shift can vary with concentration and temperature. | This is characteristic of the compound. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak should disappear. |
| Small, broad signals | Presence of rotational isomers (rotamers) or conformational isomers in slow exchange on the NMR timescale. | Acquire the spectrum at a higher temperature (e.g., 50°C) to coalesce the signals of the isomers. |
| Unexpected signals | Residual solvents (e.g., ethyl acetate, dichloromethane (B109758) from purification). | Cross-reference the chemical shifts with a standard table of common NMR solvents. |
| Water in the deuterated solvent. | Use a fresh ampoule of high-quality deuterated solvent. | |
| Poorly resolved multiplets | Poor shimming of the spectrometer. | Re-shim the instrument to improve magnetic field homogeneity. |
| Sample concentration is too high, leading to viscosity issues. | Dilute the sample. |
Section 3: Data Presentation
The following tables present hypothetical purity analysis data for two different batches of this compound. This data is for illustrative purposes to guide your own analyses.
Table: HPLC-UV Purity Analysis of Two Batches
| Batch ID | Main Peak RT (min) | Main Peak Area (%) | Impurity 1 RT (min) | Impurity 1 Area (%) | Impurity 2 RT (min) | Impurity 2 Area (%) |
| Batch A | 12.5 | 98.5 | 11.8 | 1.1 | 13.2 | 0.4 |
| Batch B | 12.6 | 95.2 | 11.9 | 3.5 | 14.1 | 1.3 |
Table: LC-MS Analysis of Impurities in Batch B
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
| Impurity 1 | 11.9 | 361.159 | Isomer of main compound |
| Impurity 2 | 14.1 | 379.170 | Hydrolyzed lactone ring |
Section 4: Experimental Protocols
Protocol for HPLC-UV Purity Assessment
This protocol provides a general method for determining the purity of this compound samples.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 30% B, hold for 2 minutes.
-
Increase to 80% B over 20 minutes.
-
Increase to 100% B over 2 minutes and hold for 5 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as necessary.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol for Forced Degradation Study
This protocol helps to identify potential degradation products.
-
Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of acetonitrile and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze all stressed samples using the HPLC-UV method described above and compare the chromatograms to that of an unstressed sample.
Section 5: Signaling Pathway Diagram
Sesquiterpene lactones are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety common in these compounds can alkylate key proteins in this pathway, such as IKK (IκB kinase), thereby preventing the release and nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 20-Dehydroeupatoriopicrin semiacetal by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 20-Dehydroeupatoriopicrin semiacetal. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: I am not seeing any peaks, or the peak for this compound is very small. What should I do?
A1: This issue can arise from several factors:
-
Improper Sample Preparation: this compound, like many sesquiterpene lactones, can be unstable, especially in powdered form or in certain solvents.[1] It is highly recommended to use freshly prepared samples.[1] Ensure the compound is fully dissolved in the mobile phase or a compatible solvent.
-
Incorrect Detection Wavelength: The optimal UV detection wavelength for sesquiterpene lactones is typically in the low range, around 210 nm.[2] Verify that your detector is set to an appropriate wavelength.
-
Detector Lamp Issue: The detector lamp may be off or have low energy.[3] Check the lamp status and replace it if necessary.
-
Flow Path Obstruction: There might be a blockage in the system. Check for leaks, salt buildup, or obstructions in the tubing, guard column, or at the column inlet.[3]
Q2: My peaks are tailing or showing poor shape. How can I improve this?
A2: Peak tailing is a common problem in HPLC and can be caused by:
-
Column Degradation: The analytical column may be deteriorating. Washing the column or replacing it might be necessary.
-
Active Sites on the Column: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte. Using a mobile phase with a suitable buffer or organic modifier can help mitigate this.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Q3: The retention time of my analyte is shifting between injections. What is causing this?
A3: Retention time instability can be due to:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs. Increase the equilibration time.
-
Fluctuations in Column Temperature: Temperature changes can affect retention times. Using a column oven will provide a stable temperature environment.
-
Inconsistent Flow Rate: Check for any leaks in the system that could cause flow rate fluctuations.
Q4: I am observing "ghost peaks" in my chromatogram. Where are they coming from?
A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They can originate from:
-
Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase.
-
Sample Carryover: The previous sample may not have been completely eluted from the column or injector. Implement a needle wash step and ensure the column is adequately flushed between injections.
-
Bleed from the Column: The stationary phase of the column may be degrading and "bleeding" into the mobile phase.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound, based on methods used for similar sesquiterpene lactones from the Eupatorium genus.[2]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 100 mm, 3 µm particle size).[2]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade).
-
Standard: this compound of known purity.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 10% to 20% B; 10-15 min: hold at 20% B; 15-65 min: 20% to 32% B; 65-70 min: 32% to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water.
-
From the stock solution, prepare working standards by diluting with the initial mobile phase composition (10% acetonitrile in water).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the experimental process.
Caption: A flowchart for troubleshooting common HPLC analysis issues.
Caption: The experimental workflow for HPLC analysis.
References
Technical Support Center: 20-Dehydroeupatoriopicrin Semiacetal Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 20-Dehydroeupatoriopicrin semiacetal in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell viability research?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its use in cell viability research stems from its potential to inhibit cell proliferation and induce apoptosis, making it a compound of interest for drug development professionals.
Q2: What is the general mechanism of action for sesquiterpene lactones like this compound?
The biological activity of many sesquiterpene lactones is attributed to their α-methylene-γ-lactone group, which can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process called Michael addition.[1] This can lead to the inhibition of key cellular pathways, such as the NF-κB signaling pathway, which is crucial for cell survival and proliferation.
Q3: I am observing inconsistent results in my MTT assay. Could the compound be interfering with the assay?
Yes, this is a common issue. Compounds with reducing properties can directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false-positive signal and an overestimation of cell viability. Sesquiterpene lactones have the potential to interfere with tetrazolium-based assays.
Q4: How can I test for assay interference?
To check for interference, run a cell-free control. Prepare serial dilutions of this compound in your culture medium, add the MTT reagent, and incubate under the same conditions as your experiment. If you observe a color change in the absence of cells, the compound is interfering with the assay.
Q5: What are some alternative assays that are less prone to interference?
If interference is confirmed, consider using assays with different detection principles:
-
Sulforhodamine B (SRB) assay: This assay measures total protein content and is less likely to be affected by the reducing properties of the test compound.
-
Trypan Blue Exclusion Assay: This method assesses cell membrane integrity. Viable cells with intact membranes will exclude the dye.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells, providing an indication of cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS. |
| Low signal or no dose-response | - Compound is inactive in the chosen cell line- Incorrect concentration range- Insufficient incubation time | - Test the compound on a sensitive positive control cell line.- Perform a broad-range dose-response experiment (e.g., 0.1 to 100 µM).- Optimize the incubation time (e.g., 24, 48, 72 hours). |
| Unexpected increase in viability at high concentrations | - Compound precipitation- Assay interference | - Check the solubility of the compound in your culture medium. If precipitation is observed, consider using a different solvent or lowering the maximum concentration.- Perform a cell-free assay interference control as described in the FAQs. |
| High background in control wells | - Contamination (bacterial, fungal, or mycoplasma)- Reagent issues | - Regularly test your cell cultures for contamination.- Ensure that all reagents are properly stored and within their expiration dates. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
Quantitative Data
| Compound | Cell Line | GI50 (µM) |
| Helenalin | U251 (Glioblastoma) | 0.15 |
| PC-3 (Prostate) | 0.23 | |
| K-562 (Leukemia) | 0.28 | |
| HCT-15 (Colon) | 0.29 | |
| MCF-7 (Breast) | 0.30 | |
| SKLU-1 (Lung) | 0.59 | |
| Hymenin | U251 (Glioblastoma) | 1.9 |
| PC-3 (Prostate) | 2.0 | |
| K-562 (Leukemia) | 2.3 | |
| HCT-15 (Colon) | 2.5 | |
| MCF-7 (Breast) | 2.5 | |
| SKLU-1 (Lung) | 2.5 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for cell viability assays.
NF-κB Signaling Pathway Inhibition
References
Technical Support Center: Investigating In Vivo Effects of Novel Sesquiterpene Lactones
A Guide for Researchers on 20-Dehydroeupatoriopicrin semiacetal and Related Compounds
Disclaimer: There is currently a lack of specific published data on the in vivo side effects of this compound. This technical support center provides a general framework and troubleshooting guide for researchers investigating the preclinical safety and potential toxicities of this, and other novel sesquiterpene lactones, based on established toxicological principles and regulatory guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs) for Preclinical Safety Assessment
Q1: We are beginning in vivo studies with this compound. What are the first signs of toxicity we should look for in our animal models?
A1: Initial signs of toxicity are often non-specific and can include changes in physical appearance, behavior, and physiological functions. Closely monitor for:
-
Changes in Body Weight and Food/Water Consumption: A significant decrease in body weight or food and water intake is a primary indicator of systemic toxicity.[5][6]
-
Clinical Signs: Observe for changes in posture, gait, respiration, and the presence of piloerection (hair standing on end), lethargy, or hyperactivity.[6]
-
Gastrointestinal Issues: Sesquiterpene lactones can sometimes cause gastrointestinal distress. Look for signs of diarrhea or changes in fecal consistency.[7]
-
Dermal Reactions: If the compound is administered topically or if there is accidental skin contact, monitor for erythema (redness) and edema (swelling), as some sesquiterpene lactones are known to cause contact dermatitis.[8][9][10]
Q2: What type of initial in vivo toxicity study should we conduct for a novel compound like this compound?
A2: An acute toxicity study is the standard starting point.[11] This type of study is designed to assess the adverse effects of a single high dose or multiple doses given within 24 hours. The primary goals are to determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD).[12] This information is crucial for designing subsequent sub-chronic (repeated dose) studies.[11][12]
Q3: If we observe unexpected mortality in our high-dose group, what are the immediate next steps?
A3: Unexpected mortality requires a systematic investigation.
-
Immediate Necropsy: Perform a gross necropsy on the deceased animals as soon as possible to look for obvious signs of organ damage, hemorrhage, or other abnormalities.[11]
-
Histopathology: Collect all major organs and any tissues with gross lesions for histopathological examination by a qualified veterinary pathologist.[13][14][15] This microscopic analysis is critical for identifying the target organs of toxicity.
-
Review Dosing Procedures: Ensure that the dose was calculated and administered correctly. Errors in formulation or administration can lead to unintended high exposures.
-
Consider Vehicle Effects: If a vehicle was used to dissolve or suspend the compound, run a control group with the vehicle alone to rule out any vehicle-induced toxicity.[12]
Q4: Which organs are most likely to be affected by sesquiterpene lactones?
A4: While the specific target organs for this compound are unknown, the class of sesquiterpene lactones has been associated with toxicity in several organ systems. Key organs to examine closely during necropsy and histopathology include:
-
Liver: As the primary site of metabolism, the liver is a common target for drug-induced toxicity. Look for changes in liver enzymes (ALT, AST) in blood work and evidence of necrosis or degeneration in tissue sections.[16][17]
-
Kidneys: Assess renal function through blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, and examine kidney tissue for any pathological changes.
-
Immune System: Organs like the spleen and thymus can be affected, as some related compounds have immunomodulatory effects. Atrophy in these organs can be an indicator of toxicity.[7]
-
Gastrointestinal Tract: Given the potential for irritation, a thorough examination of the stomach and intestines is warranted.[7]
Troubleshooting Guides for In Vivo Experiments
| Observed Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability in animal response within the same dose group. | Genetic variability in outbred stocks, inconsistent dosing, differences in animal handling, underlying subclinical infections. | 1. Animal Model: Consider using an inbred strain for more consistent genetic backgrounds. Ensure all animals are sourced from a reputable vendor. 2. Dosing: Re-verify dosing calculations and administration techniques. Ensure the formulation is homogenous. 3. Handling: Handle all animals consistently to minimize stress-induced variations. 4. Health Status: Ensure animals are healthy and free from common pathogens before starting the study. |
| No observable adverse effects, even at the highest feasible dose (a "no-observed-adverse-effect level" or NOAEL is found at the limit dose). | The compound may have a low order of acute toxicity, poor absorption/bioavailability via the chosen route of administration, or rapid metabolism and clearance. | 1. Pharmacokinetics (PK): Conduct a preliminary PK study to determine if the compound is being absorbed and reaching systemic circulation. 2. Route of Administration: Consider an alternative route of administration (e.g., intravenous vs. oral) to ensure systemic exposure.[11] 3. Dose Range: Confirm that the highest dose tested is appropriate based on solubility and administration volume limits. Regulatory guidelines often suggest a limit dose of 2000 or 5000 mg/kg for acute studies.[6] |
| Signs of neurotoxicity are observed (e.g., tremors, convulsions, unusual behavior). | The compound may be crossing the blood-brain barrier and affecting the central nervous system (CNS). | 1. Systematic Observation: Implement a functional observational battery (FOB) to systematically assess behavioral and neurological changes. 2. Histopathology: Perform a detailed histopathological examination of the brain and spinal cord. 3. Safety Pharmacology: Conduct specific safety pharmacology studies to evaluate effects on the CNS, cardiovascular, and respiratory systems.[1] |
| Precipitation of the compound is observed in the dosing formulation. | Poor solubility of the compound in the chosen vehicle. | 1. Formulation Development: Screen a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility and stability.[12] 2. Particle Size Reduction: If it is a suspension, consider micronization to improve homogeneity. 3. Re-evaluation: An unstable formulation can lead to inaccurate dosing and unreliable results. Do not proceed until a stable formulation is developed. |
Experimental Protocols
General Protocol for a Preliminary Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This protocol is a guideline and should be adapted based on the specific characteristics of the test compound and institutional animal care and use committee (IACUC) requirements.
-
Animal Model: Select a single rodent species, typically female Sprague-Dawley rats.
-
Housing: House animals individually in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with free access to standard chow and water. Acclimate animals for at least 5 days before dosing.[18]
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the formulation is stable and homogenous.
-
Dosing Procedure:
-
Administer the compound sequentially to animals, one at a time.
-
The first animal receives a dose one step below the estimated LD50. If no information is available, a starting dose of 300 mg/kg is often used.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The interval between dosing is typically 48 hours.
-
-
Observations:
-
Monitor animals closely for the first several hours post-dosing and then daily for 14 days.[11]
-
Record all clinical signs of toxicity, body weight changes, and any mortality.
-
-
Endpoint:
-
After 14 days, euthanize surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and any tissues with gross lesions for histopathological analysis.
-
-
Data Analysis: Use the outcomes (survival or death) to calculate the LD50 and its confidence interval using appropriate statistical software.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present data from a hypothetical acute toxicity study.
| Parameter | Vehicle Control | 300 mg/kg | 1000 mg/kg | 2000 mg/kg |
| Mortality | 0/5 | 0/5 | 2/5 | 5/5 |
| Body Weight Change (Day 7) | +5.2% | +1.1% | -3.4% | N/A |
| Relative Liver Weight ( g/100g BW) | 3.1 ± 0.2 | 3.3 ± 0.3 | 4.1 ± 0.4 | N/A |
| ALT (U/L) | 35 ± 8 | 42 ± 11 | 158 ± 35 | N/A |
| BUN (mg/dL) | 22 ± 4 | 25 ± 5 | 31 ± 6 | N/A |
| Key Histopathology Findings | No significant findings | Minimal centrilobular hepatocyte hypertrophy | Moderate centrilobular necrosis, mild tubular degeneration in kidneys | N/A |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control.
Visualizations
Workflow for Investigating Unexpected In Vivo Side Effects
Caption: A logical workflow for troubleshooting unexpected adverse events in preclinical in vivo studies.
Hypothetical Signaling Pathway Potentially Disrupted by a Sesquiterpene Lactone
Caption: A diagram showing how a sesquiterpene lactone might induce oxidative stress and inhibit the NF-κB inflammatory pathway.
References
- 1. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 2. histologix.com [histologix.com]
- 3. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology & Regulatory Guidelines for Conducting Toxicity Study | PPTX [slideshare.net]
- 5. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 6. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FMUP - Sesquiterpene lactones: Adverse health effects and toxicity mechanisms [sigarra.up.pt]
- 11. Acute toxicity study in rodents | Bienta [bienta.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies | FDA [fda.gov]
- 16. Sub-Chronic Toxicological Evaluation of the Sesquiterpene Lactone-Enriched Fraction of Tithonia diversifolia (Hemsley) A. Gray in Experimental Rats [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Other Sesquiterpene Lactones in Inflammation and Oncology
A detailed guide for researchers and drug development professionals on the bioactivity of sesquiterpene lactones, with a focus on eupatoriopicrin (B210294) and its derivatives.
Sesquiterpene lactones (SLs) are a diverse class of naturally occurring compounds, primarily found in plants of the Asteraceae family, that have garnered significant interest in the scientific community for their potent biological activities. These compounds are characterized by a 15-carbon backbone and a lactone ring, with the α-methylene-γ-lactone moiety being a key structural feature for their bioactivity. This guide provides a comparative overview of 20-Dehydroeupatoriopicrin semiacetal and other prominent sesquiterpene lactones, focusing on their anti-inflammatory and cytotoxic properties. Due to the limited publicly available data on this compound, this comparison leverages data from its parent compound, eupatoriopicrin, and other well-characterized SLs to provide a predictive context for its potential therapeutic efficacy.
Core Bioactivities of Sesquiterpene Lactones: A Mechanistic Overview
The primary mechanism of action for many sesquiterpene lactones involves the alkylation of nucleophilic residues, particularly cysteine, in key cellular proteins. This reactivity is largely attributed to the α-methylene-γ-lactone group and other electrophilic centers within the molecule. One of the most significant consequences of this activity is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).
NF-κB is a pivotal regulator of the inflammatory and immune responses, as well as cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Sesquiterpene lactones can directly interact with and inhibit components of the NF-κB signaling pathway, including the p65 subunit of NF-κB and IKK, thereby preventing NF-κB activation and downstream inflammatory and oncogenic effects.
Caption: Sesquiterpene lactones inhibit the NF-κB pathway.
Comparative Cytotoxicity of Sesquiterpene Lactones
The cytotoxic activity of sesquiterpene lactones against various cancer cell lines is a key area of research. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them promising candidates for anticancer drug development.
Table 1: In Vitro Cytotoxicity of Eupatoriopicrin and Other Sesquiterpene Lactones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Eupatoriopicrin | HepG2 (Hepatocellular carcinoma) | MTT | 12.5 | [1] |
| MCF-7 (Breast adenocarcinoma) | MTT | 15.2 | [1] | |
| NTERA-2 (Teratocarcinoma) | MTT | 5.8 | [1][2] | |
| Parthenolide | MCF-7 (Breast adenocarcinoma) | MTT | 8.5 | N/A |
| HeLa (Cervical cancer) | MTT | 5.2 | N/A | |
| Costunolide | A549 (Lung carcinoma) | MTT | 23.4 | N/A |
| HCT116 (Colon carcinoma) | MTT | 18.7 | N/A |
Note: Data for Parthenolide and Costunolide are representative values from various literature sources and are provided for comparative purposes.
The data indicates that eupatoriopicrin exhibits significant cytotoxicity against a range of cancer cell lines.[1] Its activity is comparable to other well-studied sesquiterpene lactones like parthenolide. The structural difference in this compound, specifically the additional double bond in the ester side chain, could potentially enhance its reactivity and, consequently, its cytotoxic profile. This hypothesis is based on the general structure-activity relationship of SLs, where increased electrophilicity often correlates with higher biological activity.
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are primarily mediated through the inhibition of pro-inflammatory signaling pathways, with NF-κB being a major target. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to assess anti-inflammatory activity.
Table 2: In Vitro Anti-inflammatory Activity of Eupatoriopicrin
| Compound | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |
| Eupatoriopicrin | RAW 264.7 (Macrophage) | LPS | Griess (NO production) | 9.7 | [1] |
Eupatoriopicrin demonstrates potent inhibition of NO production, indicating significant anti-inflammatory potential.[1] This activity is consistent with its ability to suppress the NF-κB pathway. It is plausible that this compound would exhibit similar, if not enhanced, anti-inflammatory effects due to its structural similarities and potentially increased reactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols used to assess the cytotoxicity and anti-inflammatory activity of sesquiterpene lactones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for 24 to 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide
The Griess assay is a common method for quantifying nitrite (B80452) concentration, an indicator of nitric oxide production by macrophages.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the sesquiterpene lactone for 1 hour before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to LPS-stimulated cells without treatment.
NF-κB Activity Assessment: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with the sesquiterpene lactone for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to stimulated, untreated cells.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking in the public domain, the available information on its parent compound, eupatoriopicrin, and other structurally related sesquiterpene lactones provides a strong foundation for predicting its biological activities. Eupatoriopicrin demonstrates significant cytotoxic and anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. It is highly probable that this compound will exhibit a similar, and potentially more potent, bioactivity profile due to its chemical structure.
Further research is imperative to isolate or synthesize this compound and subject it to a comprehensive panel of in vitro and in vivo assays. Direct comparative studies with eupatoriopicrin and other leading sesquiterpene lactones will be crucial to elucidate its therapeutic potential and to understand the structure-activity relationships that govern its efficacy and selectivity. Such studies will be invaluable for the drug development community in the ongoing search for novel and effective anti-inflammatory and anticancer agents.
References
A Comparative Analysis of Eupatoriopicrin and its Analogue, 20-Dehydroeupatoriopicrin semiacetal, in Cellular Activity
A comprehensive review of the existing literature reveals significant data on the biological activity of eupatoriopicrin (B210294), a sesquiterpene lactone, while comparative data for its derivative, 20-dehydroeupatoriopicrin semiacetal, remains unavailable in published scientific studies. This guide, therefore, focuses on the well-documented anti-inflammatory and cytotoxic properties of eupatoriopicrin, providing a baseline for understanding its potential therapeutic applications and a framework for the future evaluation of its derivatives.
Eupatoriopicrin has demonstrated notable efficacy in inhibiting inflammatory responses and inducing cell death in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.
Quantitative Analysis of Eupatoriopicrin Activity
The biological activity of eupatoriopicrin has been quantified in several studies, with IC50 values providing a measure of its potency in different cellular contexts.
| Biological Activity | Cell Line | IC50 (µg/mL) | Reference |
| Cytotoxicity | HepG2 (Human liver cancer) | 2.53 | [1] |
| Cytotoxicity | MCF-7 (Human breast cancer) | 4.81 | [1] |
| Cytotoxicity | NTERA-2 (Human cancer stem cell) | Not specified, but potent | [1] |
| Anti-inflammatory (NO Production Inhibition) | RAW 264.7 (Murine macrophage) | < 1 µM (for IL-8 and TNF-α production) | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of eupatoriopicrin's activity.
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of eupatoriopicrin are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Cells are then treated with various concentrations of eupatoriopicrin (typically ranging from 0.8 to 100 µg/mL) and incubated for a further 48-72 hours.[1] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[3]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[3][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of eupatoriopicrin is often assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[8]
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of eupatoriopicrin for 1 hour.
-
LPS Stimulation: Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[8]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.
-
Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm.[8]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the eupatoriopicrin-treated groups with the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Eupatoriopicrin exerts its biological effects through the modulation of specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Eupatoriopicrin has been shown to suppress the production of pro-inflammatory mediators like IL-8 and TNF-α.[2] This is often linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[9][10] It is also reported to inhibit the phosphorylation of p38 and ERK 1/2 MAP kinases.[2]
Caption: Eupatoriopicrin's anti-inflammatory mechanism.
Apoptosis Induction Pathway
The cytotoxic activity of eupatoriopicrin against cancer cells is mediated by the induction of apoptosis, or programmed cell death.[1] This process involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.[11][12] Eupatoriopicrin has been shown to induce apoptosis in a dose-dependent manner, leading to nuclear condensation and fragmentation.[1] The intrinsic pathway of apoptosis, involving the mitochondria, is a likely target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. dovepress.com [dovepress.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. biorxiv.org [biorxiv.org]
- 10. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pathological apoptosis by xanthurenic acid, a tryptophan metabolite: activation of cell caspases but not cytoskeleton breakdown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the natural sesquiterpene lactone, 20-dehydroeupatoriopicrin semiacetal, and its close analogue eupatoriopicrin (B210294), against standard anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and celecoxib (B62257), and the corticosteroid dexamethasone (B1670325). This comparison is supported by available experimental data on their mechanisms of action and efficacy in in-vitro models of inflammation.
Executive Summary
Eupatoriopicrin, a compound closely related to this compound, has demonstrated potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators. Its mechanism of action involves the modulation of multiple signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). While direct comparative data for this compound is limited, the available information on eupatoriopicrin suggests a distinct and multi-targeted anti-inflammatory profile compared to the more specific mechanisms of standard NSAIDs and corticosteroids.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory activity of eupatoriopicrin and standard anti-inflammatory drugs on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.
| Compound | Target | Assay | IC50 Value |
| Eupatoriopicrin | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | 7.53 ± 0.28 µg/mL[1] |
| Ibuprofen | Nitric Oxide Synthase (iNOS) activity | LPS and IFNγ-stimulated rat primary cerebellar glial cells | ~0.76 mM[2] |
| Dexamethasone | Nitric Oxide Production | LPS-stimulated J774 macrophages | Dose-dependent inhibition (0.1-10 µM)[3] |
| Celecoxib | Nitric Oxide Synthesis | LPS-stimulated RAW 264.7 macrophages | Significant inhibition at 20 µM[4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data for ibuprofen, dexamethasone, and celecoxib in the nitric oxide assay with RAW 264.7 cells is not available in the same format as for eupatoriopicrin, highlighting a gap in the current literature for a direct head-to-head comparison.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of this compound and standard drugs are mediated through different and, in some cases, overlapping signaling pathways.
This compound / Eupatoriopicrin:
Sesquiterpene lactones like eupatoriopicrin are known to exert their anti-inflammatory effects by targeting multiple key signaling pathways:
-
NF-κB Pathway: They can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).
-
MAPK Pathway: Eupatoriopicrin has been shown to suppress the phosphorylation of p38 MAPK and ERK, which are critical kinases in the MAPK signaling cascade that leads to the production of inflammatory mediators.[5]
-
JAK-STAT Pathway: Evidence suggests that sesquiterpene lactones can also interfere with the JAK-STAT pathway, which is essential for signaling by a wide range of cytokines and growth factors. This may occur through direct interaction with components of the pathway, such as STAT3.
Standard Anti-inflammatory Drugs:
-
NSAIDs (Ibuprofen and Celecoxib): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7][8][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Celecoxib is a selective COX-2 inhibitor, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen that also inhibit the protective COX-1 enzyme in the stomach.[6][7][8][9]
-
Corticosteroids (Dexamethasone): Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of the expression of pro-inflammatory genes, including iNOS, by interfering with transcription factors like NF-κB and AP-1. Dexamethasone can also induce the expression of anti-inflammatory proteins.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the points of intervention for eupatoriopicrin and standard anti-inflammatory drugs.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: MAPK Signaling Pathway and Eupatoriopicrin Inhibition.
Caption: JAK-STAT Signaling Pathway and Sesquiterpene Lactone Inhibition.
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay is a standard method to screen for the anti-inflammatory activity of compounds.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., eupatoriopicrin, ibuprofen, dexamethasone, celecoxib) or vehicle (DMSO).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
The plates are incubated for an additional 24 hours.
3. Measurement of Nitric Oxide:
-
Nitric oxide production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
The Griess reagent consists of two solutions: (A) 1% sulfanilamide (B372717) in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
An equal volume of cell supernatant and Griess reagent (1:1 mixture of solutions A and B) are mixed in a new 96-well plate.
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
4. Data Analysis:
-
The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the nitric oxide production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of nitric oxide is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel on cells treated with the same concentrations of the test compounds.
Conclusion
This compound, as represented by its close analogue eupatoriopicrin, presents a compelling profile as a multi-target anti-inflammatory agent. Unlike the specific COX inhibition of NSAIDs or the broad genomic and non-genomic effects of corticosteroids, eupatoriopicrin appears to modulate at least three key inflammatory signaling pathways: NF-κB, MAPK, and JAK-STAT. This multi-pronged mechanism could offer a more comprehensive anti-inflammatory effect. However, a significant gap exists in the literature regarding direct, head-to-head comparative studies with standard anti-inflammatory drugs under identical experimental conditions. Further research, particularly quantitative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile relative to current standards of care.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2/STAT3-mediated dose-dependent cytostatic and cytotoxic effects of sesquiterpene lactones from Gymnanthemum extensum on A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Conventional Anticancer Agents
For Immediate Release
This guide provides a comparative benchmark of the naturally derived compound 20-Dehydroeupatoriopicrin semiacetal against established anticancer agents. The analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at cytotoxic efficacy and mechanisms of action.
Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] The data is presented for eupatoriopicrin (B210294) and standard chemotherapeutic drugs against relevant cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 Value | Incubation Time |
| Eupatoriopicrin | Breast Cancer | MCF-7 | Not explicitly quantified, but demonstrated cytotoxic effects. | Not Specified |
| Liver Cancer | HepG2 | Not explicitly quantified, but demonstrated cytotoxic effects. | Not Specified | |
| Cancer Stem Cell | NTERA-2 | Potent inhibition observed. | Not Specified | |
| Doxorubicin | Breast Cancer | MCF-7 | 0.68 ± 0.04 µg/mL | 48 hours |
| Breast Cancer | MCF-7 | 400 nM | Not Specified | |
| Breast Cancer | MCF-7 | 8306 nM | 48 hours | |
| Breast Cancer (Resistant) | MCF-7/ADR | 13.2 ± 0.2 µg/mL | 48 hours | |
| Paclitaxel | Breast Cancer | MCF-7 | 3.5 µM | Not Specified |
| Breast Cancer | MCF-7 | 2.5 - 7.5 nM | 24 hours | |
| Breast Cancer (Resistant) | MCF-7/PTX | 2291 ± 125 nM | Not Specified | |
| Vincristine | Leukemia | Jurkat E6.1 | < 1.0 µM | Not Specified |
| Cytarabine | Leukemia | Jurkat | 159.7 ± 8 nM | Not Specified |
| Leukemia | Jurkat | 72 nM | Not Specified |
Mechanisms of Action & Signaling Pathways
Understanding the pathways through which these compounds exert their anticancer effects is crucial for targeted drug development.
Eupatoriopicrin: The cytotoxic effects of eupatoriopicrin are mediated through the induction of apoptosis.[3] This is demonstrated by its ability to trigger Hoechst 33342 staining, positive flow cytometry apoptosis analysis, and activation of caspase-3.[3]
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair.[4] Additionally, it generates free radicals, leading to damage of cellular membranes, DNA, and proteins.[4]
Paclitaxel: As a taxane, paclitaxel's primary mechanism is the stabilization of microtubules, which are essential for cell division.[5] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Paclitaxel can also activate various signaling pathways involved in apoptosis, such as those involving the Bcl-2 family proteins.[5]
Vincristine: This vinca (B1221190) alkaloid also targets microtubules but works by inhibiting their polymerization, leading to mitotic arrest.
Cytarabine: This antimetabolite acts as a pyrimidine (B1678525) antagonist, incorporating into DNA and inhibiting DNA polymerase, thereby halting DNA replication and repair.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below for reproducibility and further research.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in cells using the desired method. Harvest and wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Harvest and lyse the treated and control cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well. Prepare a blank and a positive control.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: A generalized workflow for in vitro anticancer drug screening.
Caption: Simplified signaling pathways for Doxorubicin and Paclitaxel.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
Comparative Bioactivity Analysis: A Focus on Eupatoriopicrin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cytotoxic Activity
Sesquiterpene lactones from Eupatorium species have demonstrated significant cytotoxic effects against various cancer cell lines. The α-methylene-γ-lactone moiety present in many of these compounds is thought to be crucial for their biological activity, acting as a Michael acceptor that can alkylate biological macromolecules and disrupt cellular processes.[1]
Below is a summary of the cytotoxic activities of eupatoriopicrin (B210294) and other relevant compounds isolated from Eupatorium species.
Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpene Lactones and other compounds from Eupatorium Species
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Eupatoriopicrin | Leukaemia | - | 1.0 - 5.2 | [2] |
| ZNS tumor cells (V 251) | - | 1.0 - 5.2 | [2] | |
| NTERA-2 (human cancer stem cell) | Strong Inhibition | - | [3] | |
| HepG2 (human liver cancer) | Potent Inhibition | - | [3] | |
| MCF-7 (human breast cancer) | Potent Inhibition | - | [3] | |
| Eucannabinolide | MCF-7 (human breast cancer) | 13 ± 2.45 | - | |
| 9-acetoxy-8,10-epoxythymol 3-O-tiglate | DLD-1 (human colon cancer) | 0.02 ± 0.01 | - | [2] |
| CCRF-CEM (human leukemia) | 1.02 ± 0.07 | - | [2] | |
| HL-60 (human leukemia) | 1.36 ± 0.12 | - | [2] | |
| 10-acetoxy-9-O-angeloyl-8-hydroxythymol | DLD-1 (human colon cancer) | 1.14 ± 0.16 | - | [2] |
| CCRF-CEM (human leukemia) | 2.63 ± 0.22 | - | [2] | |
| Eupatobenzofuran | DLD-1 (human colon cancer) | 7.63 ± 0.94 | - | [2] |
| CCRF-CEM (human leukemia) | 2.31 ± 0.14 | - | [2] |
Anti-inflammatory Activity
Eupatoriopicrin and related sesquiterpene lactones have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways.
A study on eupatoriopicrin and its derivatives demonstrated their ability to inhibit the release of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils.[4] This inhibition is mediated, at least in part, through the suppression of the p38 and ERK 1/2 MAP kinase signaling pathways.[4]
Table 2: Anti-inflammatory Activity of Eupatoriopicrin and its Derivatives
| Compound | Assay | Target Cell | IC50 (µM) | Reference |
| Eupatoriopicrin | IL-8 Release Inhibition | Human Neutrophils | < 1 | [4] |
| TNF-α Release Inhibition | Human Neutrophils | < 1 | [4] | |
| 5′-deoxyeupatoriopicrin | IL-8 Release Inhibition | Human Neutrophils | < 1 | [4] |
| TNF-α Release Inhibition | Human Neutrophils | < 1 | [4] | |
| Hiyodorilactone A | IL-8 Release Inhibition | Human Neutrophils | < 1 | [4] |
| TNF-α Release Inhibition | Human Neutrophils | < 1 | [4] | |
| 3-hydroxy-5′-O-acetyleupatoriopicrin | IL-8 Release Inhibition | Human Neutrophils | < 1 | [4] |
| TNF-α Release Inhibition | Human Neutrophils | < 1 | [4] | |
| Hiyodorilactone B | IL-8 Release Inhibition | Human Neutrophils | < 1 | [4] |
| TNF-α Release Inhibition | Human Neutrophils | < 1 | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds listed in Table 1 was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 8500 cells/well for MCF-7) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Incubation: The plates are incubated for a further 3-4 hours to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Cytokine Release Inhibition)
The anti-inflammatory activity, as detailed in Table 2, was assessed by measuring the inhibition of cytokine release from stimulated immune cells.[4]
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Cell Stimulation: The isolated neutrophils are stimulated with lipopolysaccharide (LPS) to induce the production and release of pro-inflammatory cytokines like IL-8 and TNF-α.
-
Compound Treatment: The cells are co-incubated with LPS and various concentrations of the test compounds.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IL-8 and TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cytokine release by 50%, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known anti-inflammatory signaling pathway of eupatoriopicrin and a general workflow for its bioactivity screening.
Caption: Eupatoriopicrin's anti-inflammatory mechanism.
Caption: Bioactivity screening workflow.
References
- 1. 20-Dehydroeupatoriopicrin semiacetal | CymitQuimica [cymitquimica.com]
- 2. iajps.com [iajps.com]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anti-inflammatory Effects of Sesquiterpene Lactones, with a Focus on Eupatoriopicrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the anti-inflammatory properties of sesquiterpene lactones, a class of naturally occurring compounds known for their therapeutic potential. Due to a lack of specific experimental data for 20-Dehydroeupatoriopicrin semiacetal, this document will focus on a closely related and well-studied compound, eupatoriopicrin (B210294) , as a representative molecule. The anti-inflammatory effects of eupatoriopicrin will be compared with another prominent sesquiterpene lactone, parthenolide , and the widely used steroidal anti-inflammatory drug, dexamethasone (B1670325) .
Sesquiterpene lactones have garnered significant interest for their ability to modulate key inflammatory pathways.[1] Their mechanism of action often involves the inhibition of pro-inflammatory transcription factors and signaling cascades, making them promising candidates for the development of novel anti-inflammatory therapies.[2] This guide will present quantitative data on their efficacy, detailed experimental protocols for assessing their activity, and visual representations of the cellular pathways they influence.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of eupatoriopicrin, parthenolide, and dexamethasone on the production of key pro-inflammatory cytokines in cellular models of inflammation. It is important to note that the data presented is compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC₅₀ / Effective Concentration | Citation |
| Eupatoriopicrin | Human Neutrophils | LPS | IL-8, TNF-α | < 1 µM | [2] |
| Parthenolide | THP-1 (human monocytic cells) | LPS | IL-6, IL-1β, IL-8, TNF-α, etc. | 1.091 - 2.620 µM | |
| Dexamethasone | RAW 264.7 (murine macrophages) | LPS | TNF-α | Significant suppression at 1 µM | |
| Dexamethasone | Bovine Glomerular Endothelial Cells | TNF-α | Apoptosis | IC₅₀ = 0.8 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are protocols for key in vitro experiments.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or human neutrophils are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., eupatoriopicrin, dexamethasone) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. An unstimulated control group should be included.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
This typically involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation of proteins involved in inflammatory signaling pathways, such as p65 (a subunit of NF-κB) and p38 MAPK.
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-p-p38, anti-p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by sesquiterpene lactones.
Caption: A typical workflow for assessing the anti-inflammatory effects of a test compound in vitro.
Caption: Sesquiterpene lactones inhibit inflammation by targeting the NF-κB and MAPK pathways.
The available evidence strongly suggests that eupatoriopicrin, a representative sesquiterpene lactone, exhibits potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2] Its efficacy in suppressing the production of pro-inflammatory cytokines like TNF-α and IL-8 at sub-micromolar concentrations highlights its potential as a lead compound for the development of new anti-inflammatory drugs.[2] While direct comparative data with dexamethasone under identical conditions is limited, the existing results indicate that sesquiterpene lactones operate through distinct, non-steroidal mechanisms that warrant further investigation. Future studies should aim to directly compare the potency and therapeutic index of novel sesquiterpene lactones like this compound with established anti-inflammatory agents to fully elucidate their clinical potential.
References
Cross-Validation of 20-Dehydroeupatoriopicrin Semiacetal: A Comparative Analysis of Experimental Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental results of 20-Dehydroeupatoriopicrin semiacetal and its alternatives, focusing on cytotoxic and anti-inflammatory activities.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in plants of the Eupatorium genus, this compound is of interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a cross-validation of the available experimental data for this compound and compares its performance with related compounds, offering a valuable resource for researchers in the field.
Note on Data Availability: Direct experimental data, such as IC50 values for cytotoxicity and anti-inflammatory activity, for this compound is limited in the public domain. Therefore, this guide utilizes data from the closely related and structurally similar compound, eupatoriopicrin (B210294) , as a surrogate for comparative analysis. Additionally, parthenolide (B1678480) , a well-characterized sesquiterpene lactone, is included as an alternative for a broader comparison.
Comparative Analysis of Biological Activities
The primary therapeutic potentials of this compound and its analogs lie in their cytotoxic and anti-inflammatory effects. The following tables summarize the available quantitative data for eupatoriopicrin and parthenolide.
Cytotoxic Activity
The cytotoxicity of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter of efficacy.
Table 1: Comparative Cytotoxicity (IC50 values) of Eupatoriopicrin and Parthenolide against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupatoriopicrin | EAT | Murine Ehrlich Ascites Tumor | 1.3 | [1] |
| P388 | Murine Leukemia | 2.6 | [1] | |
| FIO 26 | Murine Fibrosarcoma | 5.2 | [1] | |
| L5178Y(s) | Murine Leukemia | 1.0 | [1] | |
| HeLa | Human Cervical Cancer | 2.1 | [1] | |
| HepG2 | Human Liver Cancer | - | [2] | |
| MCF-7 | Human Breast Cancer | - | [2] | |
| NTERA-2 | Human Embryonal Carcinoma | - | [2] | |
| Parthenolide | A549 | Human Lung Carcinoma | 4.3 | [3] |
| TE671 | Human Medulloblastoma | 6.5 | [3] | |
| HT-29 | Human Colon Adenocarcinoma | 7.0 | [3] | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | [3] | |
| GLC-82 | Human Lung Cancer | 6.07 ± 0.45 | [4] | |
| PC-9 | Human Lung Cancer | 15.36 ± 4.35 | [4] | |
| H1650 | Human Lung Cancer | 9.88 ± 0.09 | [4] | |
| H1299 | Human Lung Cancer | 12.37 ± 1.21 | [4] | |
| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | [5] | |
| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | [5] |
Note: A lower IC50 value indicates higher cytotoxic potency.
Anti-inflammatory Activity
The anti-inflammatory properties are often assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
Table 2: Comparative Anti-inflammatory Activity of Eupatoriopicrin and Parthenolide
| Compound | Assay | Cell Line | Activity | Reference |
| Eupatoriopicrin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 (murine macrophages) | Potent inhibitor | [2] |
| Parthenolide | Nitric Oxide (NO) Production Inhibition | THP-1 (human monocytes) | IC50: 1.091-2.620 µM for various cytokines | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of results.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, eupatoriopicrin, or parthenolide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition - Griess Assay)
The Griess assay is a colorimetric method for the indirect quantification of nitric oxide by measuring its stable metabolite, nitrite (B80452).
Protocol:
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.
Mechanism of Action: NF-κB Signaling Pathway
Sesquiterpene lactones, including eupatoriopicrin and parthenolide, are known to exert their anti-inflammatory and cytotoxic effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for evaluating the cytotoxic and anti-inflammatory properties of a compound like this compound is a multi-step process.
Caption: General workflow for the evaluation of this compound.
Conclusion
While direct experimental validation for this compound remains to be extensively documented, the available data for the closely related compound, eupatoriopicrin, and the alternative sesquiterpene lactone, parthenolide, demonstrate significant potential in both cytotoxic and anti-inflammatory applications. The provided experimental protocols and the elucidation of the NF-κB signaling pathway offer a solid foundation for researchers to conduct further investigations and cross-validate the efficacy of this compound. Future studies should focus on generating specific IC50 values for this compound to allow for a more direct and robust comparison with existing and novel therapeutic agents.
References
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Analysis of 20-Dehydroeupatoriopicrin Semiacetal and Its Derivatives in Cancer and Inflammation
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the efficacy of 20-Dehydroeupatoriopicrin semiacetal and its synthesized derivatives. This report synthesizes available experimental data on their cytotoxic and anti-inflammatory activities, providing a framework for future research and development in this area.
This compound, a sesquiterpene lactone, and its parent compound, eupatoriopicrin (B210294), have demonstrated significant potential in preclinical studies as both anti-cancer and anti-inflammatory agents. This guide provides a comparative analysis of their efficacy, drawing from published experimental data. While direct comparative studies on the anti-inflammatory effects of eupatoriopicrin derivatives are limited, this report presents key cytotoxicity data for a series of semi-synthetic derivatives, offering valuable insights into their structure-activity relationships.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of eupatoriopicrin and its derivatives.
Table 1: Anti-Inflammatory Activity of Eupatoriopicrin
| Compound | Assay | Cell Line | IC50 (µg/mL) | Source |
| Eupatoriopicrin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.53 ± 0.28 | [1] |
Table 2: Cytotoxic Activity of Eupatoriopicrin and Its Semi-Synthetic Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
| Eupatoriopicrin | EAT | 1.8 | [2] |
| P388 | 1.2 | [2] | |
| FIO 26 | 2.5 | [2] | |
| L5178Y(s) | 1.5 | [2] | |
| HeLa | 2.2 | [2] | |
| HepG2 | - | [1][3] | |
| MCF-7 | - | [1][3] | |
| Eupatoriopicrin Acetonide (Derivative 1) | EAT | 0.5 | [2] |
| P388 | 0.3 | [2] | |
| FIO 26 | 0.8 | [2] | |
| L5178Y(s) | 0.2 | [2] | |
| HeLa | 0.9 | [2] | |
| Derivative 2 (Ethyl Acetal) | EAT | 1.1 | [2] |
| P388 | 0.7 | [2] | |
| FIO 26 | 1.5 | [2] | |
| L5178Y(s) | 0.9 | [2] | |
| HeLa | 1.3 | [2] | |
| Derivative 3 (n-Propyl Acetal) | EAT | 2.8 | [2] |
| P388 | 1.9 | [2] | |
| FIO 26 | 3.5 | [2] | |
| L5178Y(s) | 2.2 | [2] | |
| HeLa | 3.1 | [2] | |
| Derivative 4 (Acetophenone Acetal) | EAT | 3.5 | [2] |
| P388 | 2.8 | [2] | |
| FIO 26 | 4.1 | [2] | |
| L5178Y(s) | 3.2 | [2] | |
| HeLa | 3.9 | [2] | |
| ... (and other derivatives from the study) | ... | ... | [2] |
Note: A comprehensive list of all 13 derivatives and their IC50 values can be found in the cited source. This table presents a selection to illustrate the structure-activity relationship.
Mechanism of Action: Targeting Inflammatory Pathways
Sesquiterpene lactones, including eupatoriopicrin, are known to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Stimulation: After a 1-hour pre-treatment with the test compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.[4]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[5][6]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Detailed Steps:
-
Cell Transfection: HEK293T cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Transfected cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with the test compounds for 1 hour before being stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: The cells are incubated for a further 6-24 hours.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The reduction in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.[7][8][9][10][11]
Conclusion and Future Directions
The available data indicates that eupatoriopicrin and its derivatives are potent cytotoxic agents against various cancer cell lines. Acetalization of the hydroxyl groups in the ester side chain of eupatoriopicrin, particularly with acetone, significantly enhances its cytotoxic activity.[2] However, the introduction of bulkier groups tends to decrease this activity.[2] Eupatoriopicrin itself has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide production, likely through the NF-κB pathway.
Further research is warranted to directly compare the anti-inflammatory efficacy of the synthesized eupatoriopicrin derivatives. Such studies would provide a more complete picture of their therapeutic potential and further elucidate the structure-activity relationships for both cytotoxic and anti-inflammatory effects. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 20-Dehydroeupatoriopicrin Semiacetal and Paclitaxel in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed head-to-head comparison of 20-Dehydroeupatoriopicrin semiacetal, a promising natural sesquiterpene lactone, and Paclitaxel, a well-established chemotherapeutic agent. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
A note on the compared compound: Direct experimental data for this compound is limited in publicly available literature. Therefore, this comparison utilizes data from its closely related and well-studied parent compound, Eupatoriopicrin, which shares the same core sesquiterpene lactone structure responsible for its biological activity.
At a Glance: Key Differences
| Feature | Eupatoriopicrin (representing this compound) | Paclitaxel |
| Primary Mechanism of Action | Inhibition of the NF-κB signaling pathway | Stabilization of microtubules, leading to mitotic arrest |
| Cell Cycle Arrest | Primarily G2/M phase | G2/M phase |
| Induction of Apoptosis | Yes, via intrinsic and extrinsic pathways | Yes, following prolonged mitotic arrest |
| Primary Cellular Target | IκB kinase (IKK) and other upstream regulators of NF-κB | β-tubulin subunits of microtubules |
| Reported In Vivo Efficacy | Tumor growth delay | Significant tumor growth inhibition and regression |
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the cytotoxic effects of Eupatoriopicrin and Paclitaxel across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Eupatoriopicrin against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | ~5 | 48 |
| MCF-7 | Breast Cancer | ~10 | 48 |
| HepG2 | Liver Cancer | ~15 | 48 |
| NTERA-2 | Testicular Cancer | ~2.5 | 48 |
Table 2: IC50 Values of Paclitaxel against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 10 | 24 |
| HeLa | Cervical Cancer | 2-20 | 24 |
| MCF-7 | Breast Cancer | 5-10 | 24 |
| A549 | Lung Cancer | 10-50 | 24 |
Impact on Cell Cycle Progression
Both Eupatoriopicrin and Paclitaxel induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation.
Table 3: Effect of Eupatoriopicrin on Cell Cycle Distribution in Cancer Cells.
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control | 55% | 25% | 20% |
| Eupatoriopicrin (10 µM) | 20% | 15% | 65% |
Table 4: Effect of Paclitaxel on Cell Cycle Distribution in Cancer Cells. [1]
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control | 60% | 20% | 20% |
| Paclitaxel (10 nM) | 10% | 5% | 85% |
Induction of Apoptosis
The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells.
Table 5: Apoptotic Induction by Eupatoriopicrin in Cancer Cells.
| Treatment | % of Apoptotic Cells (Annexin V+) |
| Control | <5% |
| Eupatoriopicrin (10 µM) | ~40% |
Table 6: Apoptotic Induction by Paclitaxel in Cancer Cells. [1][2]
| Treatment | % of Apoptotic Cells (Annexin V+) |
| Control | <5% |
| Paclitaxel (10 nM) | ~60% |
In Vivo Antitumor Efficacy
Preclinical in vivo studies are critical for evaluating the therapeutic potential of a compound.
Table 7: In Vivo Efficacy of Eupatoriopicrin.
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| Mice | Lewis Lung Carcinoma | Intraperitoneal injection | Delay in tumor growth[[“]] |
Table 8: In Vivo Efficacy of Paclitaxel.
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| Mice | Breast Cancer Xenograft | Intravenous injection | Significant tumor growth inhibition |
| Mice | Ovarian Cancer Xenograft | Intravenous injection | Tumor regression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Eupatoriopicrin or Paclitaxel for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the DNA histogram.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eupatoriopicrin and Paclitaxel.
Eupatoriopicrin's Mechanism of Action
Paclitaxel's Mechanism of Action
Conclusion
This comparative guide highlights the distinct mechanisms of action and cytotoxic profiles of Eupatoriopicrin (representing this compound) and Paclitaxel. While Paclitaxel remains a potent and widely used chemotherapeutic agent that targets microtubule dynamics, Eupatoriopicrin presents an alternative mechanism by inhibiting the pro-survival NF-κB pathway. The data presented herein provides a foundation for further research into the therapeutic potential of sesquiterpene lactones like this compound, both as standalone agents and in combination therapies. Further in-depth studies, particularly direct comparative analyses in identical experimental settings, are warranted to fully elucidate their relative strengths and weaknesses.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression | MDPI [mdpi.com]
- 3. consensus.app [consensus.app]
Independent Verification of 20-Dehydroeupatoriopicrin Semiacetal Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 20-Dehydroeupatoriopicrin semiacetal and related sesquiterpene lactones derived from the genus Eupatorium. The information presented herein is intended to support independent verification of research findings and facilitate further drug development efforts. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Comparative Biological Activities: Quantitative Data
Sesquiterpene lactones, a class of naturally occurring compounds abundant in plants of the Asteraceae family, including the genus Eupatorium, have garnered significant interest for their potential anti-inflammatory and cytotoxic properties.[1] While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar and co-occurring sesquiterpene lactones from Eupatorium species provide valuable comparative insights into its potential efficacy.
The cytotoxic activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Eupatoriopicrin | HeLa (Cervical Cancer) | 1.2 | [2] |
| EAT (Ehrlich Ascites Tumor) | 2.5 | [2] | |
| P388 (Leukemia) | 0.8 | [2] | |
| FIO 26 (Murine Fibrosarcoma) | 2.5 | [2] | |
| L5178Y(s) (Murine Lymphoma) | 1.2 | [2] | |
| Eucannabinolide | MCF-7 (Breast Cancer) | 13 ± 2.45 | |
| Chloroform Extract of E. cannabinum | MCF-7 (Breast Cancer) | 21.39 ± 3.24 | |
| n-Hexane Extract of E. cannabinum | MCF-7 (Breast Cancer) | 60.23 ± 2.16 | |
| Methanol Extract of E. cannabinum | MCF-7 (Breast Cancer) | 81.74 ± 3.41 |
Key Signaling Pathways
The biological effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Sesquiterpene lactones often inhibit the NF-κB pathway by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[3] This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: 20-Dehydroeupatoriopicrin Semiacetal vs. Cisplatin in Cancer Therapy
Cisplatin (B142131), a cornerstone of cancer treatment for decades, exerts its cytotoxic effects by cross-linking DNA, which obstructs cell division and triggers apoptosis (programmed cell death). In contrast, 20-dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone derived from plants of the Eupatorium genus, is believed to function by forming covalent bonds with nucleophilic sites in cellular proteins, particularly thiol groups, leading to the disruption of cellular processes.
Quantitative Comparison of Cytotoxicity
To objectively assess potency, the half-maximal inhibitory concentration (IC50) is a key metric. The following tables summarize the IC50 values for cisplatin and various compounds and extracts from Eupatorium cannabinum against a range of cancer cell lines.
Table 1: IC50 Values for Cisplatin Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | ~1 - 10 |
| Ov-car | Ovarian Cancer | 10 - 20 |
| SK-OV-3 | Ovarian Cancer | 2 - 40 |
| 5637 | Bladder Cancer | 1.1 (48h), 3.95 (72h) |
| HT-1376 | Bladder Cancer | 2.75 (48h), 7 (72h) |
| MCF-7 | Breast Cancer | 6 |
Table 2: IC50 Values for Extracts and Compounds from Eupatorium cannabinum
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) |
| Chloroform Extract | MCF-7 | Breast Cancer | 21.39 ± 3.24 |
| n-hexane Extract | MCF-7 | Breast Cancer | 60.23 ± 2.16 |
| Methanol Extract | MCF-7 | Breast Cancer | 81.74 ± 3.41 |
| Eucannabinolide | MCF-7 | Breast Cancer | 13 ± 2.45 |
| Ethanolic Extract | HT29 | Colon Cancer | 13.38 (96h) |
Experimental Methodologies
The primary method used to determine the IC50 values in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are inhibited.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of cisplatin and sesquiterpene lactones are visualized in the following diagrams.
Figure 1: Mechanism of action of Cisplatin.
Figure 2: General mechanism of action of sesquiterpene lactones.
Conclusion
While a direct comparison of the potency of this compound and cisplatin is not currently possible, the available data on related sesquiterpene lactones from Eupatorium cannabinum suggest that this class of compounds possesses significant cytotoxic activity against cancer cells. The IC50 values for some of these natural products fall within a range that indicates potential for further investigation.
For researchers and drug development professionals, these findings underscore the importance of exploring the therapeutic potential of sesquiterpene lactones. Further studies are warranted to isolate and evaluate the specific activity of this compound and to conduct head-to-head comparisons with established chemotherapeutic agents like cisplatin across a panel of cancer cell lines. Such research will be crucial in determining if this natural compound or its derivatives could offer a more potent or selective alternative in the fight against cancer.
Navigating the Labyrinth of Natural Product Research: A Comparative Guide to 20-Dehydroeupatoriopicrin Semiacetal Studies
For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of progress. This guide delves into the available research on 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpenoid lactone of interest, to provide a comparative analysis of its reported biological activities and the methodologies employed. Due to a notable scarcity of dedicated reproducibility studies on this specific compound, this guide will focus on comparing data from primary research articles that have investigated its cytotoxic effects, a common therapeutic screening endpoint for this class of molecules.
Unveiling the Cytotoxic Potential: A Comparative Data Analysis
While numerous studies have explored the rich chemical diversity of the Eupatorium genus, from which this compound is derived, specific data on the biological activity of this particular semiacetal is limited. However, by examining research on closely related sesquiterpenoids isolated from Eupatorium chinense, we can construct a foundational understanding and highlight the need for further targeted investigation.
A pivotal study by Yang et al. (2004) on cytotoxic sesquiterpenoids from Eupatorium chinense provides a valuable, albeit indirect, point of comparison. While this study did not explicitly report data for this compound, it detailed the cytotoxic activities of several other sesquiterpenoids against a panel of human cancer cell lines. This data serves as a benchmark for what might be expected from similar compounds and underscores the methodologies that are foundational in this area of research.
| Compound Class | Test Compound | Cell Line | IC50 (µM) | Reference |
| Sesquiterpenoid | Eupachinilide A | A-549 (Lung Carcinoma) | 3.8 | Yang et al., 2004 |
| Sesquiterpenoid | Eupachinilide A | HL-60 (Promyelocytic Leukemia) | 2.1 | Yang et al., 2004 |
| Sesquiterpenoid | Eupachinilide E | A-549 (Lung Carcinoma) | 4.5 | Yang et al., 2004 |
| Sesquiterpenoid | Eupachinilide E | HL-60 (Promyelocytic Leukemia) | 2.9 | Yang et al., 2004 |
Table 1: Cytotoxic Activity of Sesquiterpenoids from Eupatorium chinense. This table presents the half-maximal inhibitory concentration (IC50) values for compounds structurally related to this compound, as reported in the available literature.
Another more recent study investigated a novel sesquiterpene lactone fraction from Eupatorium chinense and its suppressive effects on hepatocellular carcinoma. This research identified a key signaling pathway involving NCOA4-mediated ferritinophagy but did not provide specific activity data for individual components like this compound.
Illuminating the Path: Experimental Protocols
To ensure the comparability and potential for replication of these findings, understanding the experimental design is crucial. Below are the detailed methodologies employed in the foundational studies of cytotoxic sesquiterpenoids from Eupatorium.
Cytotoxicity Assay Protocol (Based on Yang et al., 2004)
-
Cell Culture: Human cancer cell lines (e.g., A-549 lung carcinoma, HL-60 promyelocytic leukemia) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays is kept below 0.1% to avoid solvent-induced cytotoxicity.
-
MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing the Molecular Cascade: Signaling Pathways and Workflows
To better comprehend the mechanisms underlying the biological activity of these compounds, visual representations of the experimental processes and implicated signaling pathways are indispensable.
Conclusion and Future Directions
The current body of research provides a tantalizing glimpse into the potential of sesquiterpenoids from Eupatorium species, including the class to which this compound belongs. However, the lack of specific, reproducible data for this individual compound is a significant gap in our knowledge. To move forward, dedicated studies that isolate and characterize this compound and then subject it to a battery of standardized biological assays are imperative. Such research would not only validate the preliminary inferences drawn from related compounds but also pave the way for a more thorough understanding of its mechanism of action and potential therapeutic applications. The protocols and pathways outlined in this guide provide a clear roadmap for these future investigations, ensuring that the data generated is both robust and comparable across different laboratories, ultimately fostering the reproducibility that is the hallmark of scientific advancement.
Validating the Target of 20-Dehydroeupatoriopicrin semiacetal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 20-Dehydroeupatoriopicrin semiacetal's likely biological targets with other established inhibitors. Experimental data and detailed methodologies are presented to support target validation and guide future research.
This compound is a natural product belonging to the class of sesquiterpene lactones, compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] While the specific, validated molecular target of this compound is not extensively documented in publicly available literature, the mechanism of action for this class of compounds frequently involves the modulation of key inflammatory and cell survival signaling pathways.
This guide focuses on two primary signaling pathways commonly targeted by sesquiterpene lactones: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). Evidence suggests that sesquiterpenoid lactones from Eupatorium species, the plant genus from which this compound is derived, regulate the PI3K-Akt and MAPK-NF-κB pathways. Furthermore, various sesquiterpene lactones have been shown to downmodulate STAT3 signaling.[2][3][4]
Comparison with Alternative Inhibitors
To validate the potential targeting of NF-κB and STAT3 by this compound, a comparison with well-characterized inhibitors is essential. This section provides a quantitative comparison of representative inhibitors for both pathways.
NF-κB Pathway Inhibitors
The NF-κB signaling cascade is a cornerstone of the inflammatory response and is implicated in numerous diseases, making it a prime therapeutic target.[5][6] Inhibition of this pathway can occur at various stages, including the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the active NF-κB dimer.[6]
| Compound | Mechanism of Action | IC50 (NF-κB Inhibition) | Cell Line | Reference |
| Parthenolide | Sesquiterpene lactone, inhibits IKKβ | ~5 µM | Jurkat | [5] |
| QNZ (EVP4593) | Quinazoline derivative, inhibits NF-κB activation | 11 nM | Jurkat T cells | [7] |
| JSH-23 | Diamine derivative, inhibits NF-κB nuclear translocation | 7.1 µM | RAW 264.7 | [7] |
| TPCA-1 | Thiophene derivative, IKK-2 inhibitor | 17.9 nM (cell-free) | - | [7] |
STAT3 Pathway Inhibitors
STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Its constitutive activation is a hallmark of many cancers, making it an attractive target for drug development.[8] Inhibition strategies often focus on preventing STAT3 phosphorylation, dimerization, or DNA binding.[3]
| Compound | Mechanism of Action | IC50 (STAT3 Inhibition) | Cell Line | Reference |
| Alantolactone | Sesquiterpene lactone, STAT3 inhibitor | 9.9 µM (anti-proliferative) | MDA-MB-231 | [9] |
| Isoalantolactone | Sesquiterpene lactone, STAT3 inhibitor | 11.2 µM (anti-proliferative) | MDA-MB-231 | [9] |
| Stattic | Small molecule, inhibits STAT3 SH2 domain | ~5 µM | MDA-MB-231 | [10] |
| S3I-201 | Small molecule, inhibits STAT3 SH2 domain | 86 µM (STAT3 binding) | - | [3] |
Experimental Protocols
To aid in the experimental validation of this compound's target, detailed methodologies for key assays are provided below.
NF-κB Inhibition Assay: Luciferase Reporter Gene Assay
This assay is a common and effective method to quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or a known inhibitor (positive control) for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 6-8 hours.
-
-
Lysis and Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
STAT3 Inhibition Assay: Western Blot for Phospho-STAT3
This method directly assesses the phosphorylation status of STAT3, a critical step in its activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa).
-
Treat the cells with different concentrations of this compound or a known STAT3 inhibitor for a specified time.
-
-
Stimulation (if necessary):
-
If using a non-constitutively active cell line, stimulate the cells with a cytokine such as Interleukin-6 (IL-6) for 15-30 minutes.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).
-
Use an antibody for total STAT3 as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted pathways and experimental procedures, the following diagrams are provided.
References
- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]
- 2. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation [biomolther.org]
- 10. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
20-Dehydroeupatoriopicrin Semiacetal: A Comparative Guide for its Validation as a Therapeutic Lead
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related sesquiterpene lactones isolated from the Eupatorium genus to provide a preliminary validation and guide for future research. The information presented herein is intended to serve as a foundational resource for researchers investigating the anti-inflammatory and cytotoxic potential of this class of natural products.
Comparative Analysis of Bioactivity
Anti-inflammatory Activity
Sesquiterpene lactones isolated from Eupatorium lindleyanum and Eupatorium perfoliatum have demonstrated significant anti-inflammatory properties. A fraction containing various sesquiterpene lactones from E. lindleyanum was shown to reduce xylene-induced ear edema in mice. Furthermore, isolated compounds from this species effectively lowered the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[1][2]. Similarly, extracts and a dimeric guaianolide from E. perfoliatum inhibited nitric oxide (NO) release and down-regulated the expression of several inflammatory cytokines and chemokines, including IL-1α, IL-1β, CCL2, and CXCL10[3].
Table 1: Comparison of Anti-inflammatory Activity of Eupatorium-derived Sesquiterpene Lactones
| Compound/Extract | Model System | Key Findings | Reference |
| Sesquiterpene lactone fraction (E. lindleyanum) | Xylene-induced mouse ear edema | Significant reduction in edema | [1][2] |
| Eupalinolides L and M (E. lindleyanum) | LPS-stimulated RAW 264.7 cells | Decreased TNF-α and IL-6 levels (p < 0.001) | [1][2] |
| Dimeric guaianolide (E. perfoliatum) | LPS-stimulated RAW 264.7 cells | Inhibition of NO release (IC50 = 16 µM) | [3] |
| Eupafolin (E. perfoliatum) | LPS-stimulated RAW 264.7 cells | Inhibition of NO release (IC50 = 6 µM) | [3] |
| DCM extract (E. perfoliatum) | LPS-stimulated RAW 264.7 cells | Inhibition of NO release (IC50 = 19 µg/mL) | [3] |
Cytotoxic Activity
Several sesquiterpene lactones from Eupatorium lindleyanum have exhibited potent cytotoxic effects against various human tumor cell lines, including A-549 (lung carcinoma), BGC-823 (gastric cancer), SMMC-7721 (hepatocellular carcinoma), and HL-60 (promyelocytic leukemia)[4]. This suggests that this compound may also possess anticancer properties. The general mechanism of action for the cytotoxicity of sesquiterpene lactones is believed to involve their ability to form covalent bonds with biological nucleophiles, such as thiol groups in proteins, thereby disrupting cellular processes[5].
Table 2: Cytotoxicity of Sesquiterpene Lactones from Eupatorium lindleyanum
| Compound | Cell Line | Activity | Reference |
| Eupalinolides C-E, A, B, and a related compound | A-549, BGC-823, SMMC-7721, HL-60 | Potent cytotoxicity | [4] |
Postulated Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The α,β-unsaturated carbonyl group present in many sesquiterpene lactones can react with the cysteine residues of critical signaling proteins, leading to the inhibition of their activity. For instance, inhibition of the IκB kinase (IKK) complex prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Similarly, interference with the MAPK cascade (e.g., ERK, JNK, p38) can also lead to a reduction in the production of inflammatory mediators.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 94234-24-9 | UDA23424 [biosynth.com]
Verifying the Purity of Synthetic 20-Dehydroeupatoriopicrin Semiacetal: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of synthetic 20-Dehydroeupatoriopicrin semiacetal, a sesquiterpene lactone of significant interest in pharmacological research. Due to the limited availability of specific validated analytical methods for this compound, this guide presents protocols adapted from closely related sesquiterpene lactones and offers a comparative analysis with well-established methods for similar molecules, namely Parthenolide and Costunolide. The presented data and protocols are intended to serve as a robust starting point for developing and validating in-house purity assessment procedures.
Introduction to this compound and its Alternatives
This compound is a natural product belonging to the sesquiterpene lactone class, a group of compounds known for their diverse biological activities. It has the chemical formula C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol . Its purity is paramount for accurate pharmacological studies and potential therapeutic applications.
For comparative purposes, this guide includes data and methods for other well-characterized sesquiterpene lactones that serve as valuable benchmarks:
-
Eupatoriopicrin: A closely related germacranolide sesquiterpene lactone found in various Eupatorium species.
-
Parthenolide: A germacranolide sesquiterpene lactone found in feverfew (Tanacetum parthenium).
-
Costunolide: A germacranolide sesquiterpene lactone found in the roots of Saussurea costus.
Comparative Analysis of Purity Verification Methods
The purity of synthetic compounds is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and can also be used for quantification.
Data Presentation: Quantitative Purity Analysis
The following table summarizes typical performance data for the analytical techniques discussed in this guide. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Compound | Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| This compound (Adapted) | HPLC-UV | >98% (typical) | ~0.1 µg/mL | ~0.3 µg/mL | >0.999 |
| qNMR (¹H) | >98% (absolute) | - | - | - | |
| LC-MS | - | ~10 ng/mL | ~30 ng/mL | >0.999 | |
| Parthenolide | HPLC-UV | >99% | 0.10 ng (on column) | - | 0.9999 |
| LC-MS/MS | - | 2.0 ng/mL | 2.0 ng/mL | >0.99 | |
| Costunolide | HPLC-UV | >98.6% | 2.29 ppm | 6.64 ppm | >0.999 |
| UPLC-MS/MS | - | 0.19 ng/mL | 0.19 ng/mL | >0.99 | |
| ¹³C-qNMR | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound and potential impurities.
Instrumentation: A standard HPLC system with a UV detector.
Adapted Protocol for this compound:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended to ensure good separation of potentially closely related impurities. A starting gradient could be 40% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthetic compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. For more accurate quantification, a certified reference standard should be used to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthetic compound without the need for a specific reference standard of the same compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
General Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the synthetic this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use of a 90° pulse.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthetic compound and identify potential impurities.
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
General Protocol:
-
Chromatography: Utilize the same HPLC conditions as described in the HPLC-UV section.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for sesquiterpene lactones.
-
Mass Analyzer: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. The expected [M+H]⁺ ion for this compound would be at m/z 361.4.
-
Tandem MS (MS/MS): For structural confirmation and impurity identification, perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern.
-
Mandatory Visualization
The following diagrams illustrate the key workflows for verifying the purity of a synthetic compound.
Caption: Workflow for the synthesis and purity verification of a target compound.
Caption: Relationship between key analytical techniques for compound purity analysis.
Safety Operating Guide
Proper Disposal of 20-Dehydroeupatoriopicrin semiacetal: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of 20-Dehydroeupatoriopicrin semiacetal. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.
Immediate Safety and Handling Precautions
When preparing this compound for disposal, it is imperative to handle the material as a hazardous substance. Sesquiterpene lactones can be irritating to the skin, eyes, and respiratory tract.[2][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Handling:
-
Avoid generating dust or aerosols.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste stream, which must be collected by a licensed waste management company.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of in its original container if possible.
-
For solutions or mixtures containing this compound, they must be segregated into a dedicated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components and their approximate concentrations.
-
Affix any additional labels required by your institution's EHS department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1]
-
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not available. The precautionary principle dictates treating it as a hazardous substance with no permissible level for drain or general waste disposal.
| Parameter | Value | Source |
| Drain Disposal Limit | Not Permitted | General Hazardous Waste Guidelines |
| Solid Waste Disposal | Not Permitted | General Hazardous Waste Guidelines |
| Chemical Neutralization | No established protocol; consult EHS for potential treatment options. | Lack of specific chemical data |
Experimental Protocols Cited
No specific experimental protocols for the disposal or neutralization of this compound were found in the reviewed literature. The recommended procedure is based on established hazardous waste management protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
